Sulfamate
Description
Structure
3D Structure
Properties
IUPAC Name |
sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIACRCGMVDHOTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NO3S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904594 | |
| Record name | Sulfamate ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15853-39-1 | |
| Record name | Sulfamate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamate ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFAMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YS6FC7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Novel Sulfamate Derivatives for Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfamate moiety is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. Its unique physicochemical properties, including the ability to act as a potent and irreversible inhibitor of the sulfatase enzyme family, have led to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, focusing on their application as inhibitors of key enzymes implicated in cancer progression, namely steroid sulfatase (STS) and carbonic anhydrase IX (CAIX). Detailed experimental protocols for the synthesis of promising lead compounds, quantitative biological data, and visualizations of relevant signaling pathways are presented to aid researchers in the design and development of next-generation this compound-based therapeutics.
Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct sulfamoylation of an alcohol or phenol (B47542), and modification of a pre-existing this compound-containing scaffold. The choice of method depends on the desired substitution pattern and the nature of the starting materials.
General Procedure for Sulfamoylation of Phenols
A common and effective method for the synthesis of aryl sulfamates involves the reaction of a phenolic compound with sulfamoyl chloride in the presence of a suitable solvent.[1]
Experimental Protocol: General Sulfamoylation of a Phenol
-
To a stirred solution of the desired phenol (1.0 mmol) in N,N-dimethylacetamide (DMA) (1.5 mL) at 0 °C (ice bath), add sulfamoyl chloride (2.0 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Pour the mixture into cold brine and extract with ethyl acetate (B1210297) (2 x 20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (B86663).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by thin-layer chromatography (TLC) or column chromatography to afford the desired this compound derivative.
Featured this compound Derivatives in Drug Discovery
This guide focuses on two classes of this compound derivatives that have shown significant promise in preclinical and clinical studies: adamantane-containing sulfamates and combretastatin-based sulfamates.
Adamantane-Containing Sulfamates as Steroid Sulfatase (STS) Inhibitors
The adamantane (B196018) cage is a bulky, lipophilic moiety that can enhance the binding affinity and pharmacokinetic properties of drug candidates. Adamantane-containing sulfamates have emerged as potent inhibitors of steroid sulfatase (STS), an enzyme that plays a crucial role in the production of estrogens and androgens in hormone-dependent cancers.
Experimental Protocol: Synthesis of an Adamantyl this compound Derivative (Conceptual)
Note: A specific detailed protocol for adamantyl this compound synthesis was not found in the provided search results. The following is a generalized conceptual protocol based on standard sulfamoylation methods.
-
Dissolve 1-adamantanol (B105290) (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA) (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfamoyl chloride (1.2 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the adamantyl this compound.
Combretastatin (B1194345) A-4 this compound Derivatives as Carbonic Anhydrase IX (CAIX) Inhibitors
Combretastatin A-4 is a natural product with potent anti-cancer activity that targets tubulin polymerization. The addition of a this compound group to the combretastatin scaffold has been shown to impart inhibitory activity against carbonic anhydrase IX (CAIX), a key enzyme involved in pH regulation and tumor progression in hypoxic environments.[2]
The synthesis of combretastatin A-4 derivatives often involves a Wittig reaction to form the characteristic stilbene (B7821643) core, followed by sulfamoylation.[3][4][5]
Experimental Protocol: Synthesis of Combretastatin A-4 [3][4][5]
This protocol describes the synthesis of the combretastatin A-4 precursor, which can then be sulfamoylated.
Step 1: Wittig Reaction
-
To a solution of 3,4,5-trimethoxybenzylphosphonium bromide (1.2 mmol) in water, add the appropriately protected isovanillin (B20041) derivative (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 hours), monitoring by TLC.
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the (Z)- and (E)-stilbene isomers.
Step 2: Deprotection (if necessary)
-
If a protecting group (e.g., tetrahydropyran) was used for the phenolic hydroxyl group, deprotect under acidic conditions (e.g., dilute HCl in methanol).
Step 3: Sulfamoylation
-
Follow the general sulfamoylation procedure described above using the deprotected combretastatin A-4 analog as the starting phenol.
Biological Activity and Data Presentation
The following tables summarize the in vitro inhibitory activities of representative adamantane- and combretastatin-based this compound derivatives against their respective targets.
Table 1: Inhibitory Activity of Adamantane-Containing Sulfamates against Steroid Sulfatase (STS)
| Compound ID | STS Inhibition IC50 (nM) | Cell Line/Enzyme Source | Reference |
| Compound 4 | 0.39 (E1S to E1) | Transfected 293 cells | [6] |
| 4.1 (DHEAS to DHEA) | Transfected 293 cells | [6] | |
| Compound 5 | 0.15 (E1S to E1) | Transfected 293 cells | [6] |
| 1.4 (DHEAS to DHEA) | Transfected 293 cells | [6] | |
| STX64 (Irosustat) | ~3.9 - 16.6 | HEK-293 cells | [2] |
| EM1913 | Modest decrease in proliferation | MCF-7 and T47D cells | [7] |
Table 2: Inhibitory Activity of Combretastatin-Based Sulfamates against Carbonic Anhydrase IX (CAIX)
| Compound ID | CAIX Inhibition Kᵢ (nM) | CAII Inhibition Kᵢ (nM) | Reference |
| Ureido-substituted benzenesulfonamides | Potent and selective | - | [8] |
| 4-(3'-(3",5"-dimethylphenyl)ureido)phenyl this compound (S4) | Nanomolar specificity | - | [9] |
| Fluorescent sulfonamide 1 | 24 | - | [10] |
Signaling Pathways and Visualization
The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for STS and CAIX inhibitors.
Steroid Sulfatase (STS) Inhibition Pathway
STS catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted to potent estrogens (e.g., estradiol) and androgens, which promote the growth of hormone-dependent cancers.[7][11][12] STS inhibitors block this crucial step, thereby reducing the levels of active steroid hormones and inhibiting cancer cell proliferation.
Carbonic Anhydrase IX (CAIX) Inhibition Pathway
Under hypoxic conditions, tumor cells upregulate CAIX, a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the maintenance of a neutral intracellular pH while acidifying the extracellular microenvironment. The acidic tumor microenvironment promotes tumor cell invasion and metastasis.[13][14][15] CAIX inhibitors block this pH-regulating activity, leading to intracellular acidification and a reduction in the invasive potential of cancer cells. CAIX has also been shown to interact with proteins involved in cell migration and invasion, such as integrins and matrix metalloproteinase 14 (MMP14).[13][16]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 9. Antimetastatic effect of this compound carbonic anhydrase IX inhibitors in breast carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. | Semantic Scholar [semanticscholar.org]
- 13. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of carbonic anhydrase IX on focal contacts during cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Core Mechanisms of Sulfamate-Containing Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamate-containing compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery for their ability to act as potent enzyme inhibitors.[1][2] The this compound moiety (-O-SO₂-NH₂) can be readily incorporated into various molecular scaffolds, enabling the design of inhibitors targeting a range of enzymes with diverse mechanisms of action. These inhibitors have shown therapeutic potential in treating a wide array of diseases, including hormone-dependent cancers, glaucoma, epilepsy, and bacterial infections.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of this compound-containing enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The primary molecular targets for this compound derivatives include, but are not limited to, steroid sulfatase (STS), carbonic anhydrases (CAs), and ubiquitin-activating enzymes (UAEs).[1][3] The interaction of the this compound group with the enzyme's active site is central to their inhibitory activity, which can be either irreversible or reversible, often mimicking the substrate's transition state or participating in covalent modification of the enzyme.
Core Mechanisms of Action
The inhibitory activity of this compound-containing compounds can be broadly categorized into three primary mechanisms: irreversible inhibition, reversible inhibition, and substrate-assisted inhibition.
Irreversible Inhibition: Steroid Sulfatase (STS)
Phenyl sulfamates are particularly well-known as potent, active site-directed, irreversible inhibitors of steroid sulfatase (STS).[4][5] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing inactive steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS).[6][7] Inhibiting STS is a key therapeutic strategy for hormone-dependent cancers, such as breast cancer.[7][8]
The mechanism of irreversible inhibition by aryl this compound-based compounds involves the sulfamoyl group being transferred to a catalytic formylglycine residue within the active site of STS.[5] This process, known as sulfamoylation, results in a covalent and irreversible modification of the enzyme, leading to its inactivation.[6] The inhibitor, by mimicking the natural steroid substrate, is first recognized and bound by the enzyme's active site. Subsequently, the enzyme's catalytic machinery initiates the hydrolysis of the this compound, but instead of the reaction completing and releasing the product, the sulfamoyl moiety becomes covalently attached to the enzyme.[5][6] Estrone-3-O-sulfamate (EMATE) is a classic example of an active site-directed inhibitor that inactivates STS in a time- and concentration-dependent manner.[6]
References
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of substrate-assisted inhibition of ubiquitin-activating enzyme by adenosine this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 6. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid derivatives as inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfamate Moiety: A Privileged Scaffold in Enzyme Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Sulfamate Group
The this compound moiety (-OSO₂NH₂) has emerged as a critical pharmacophore in modern medicinal chemistry, conferring potent and often selective inhibitory activity against a range of key enzyme targets.[1] Its unique electronic and structural properties allow for diverse interactions within enzyme active sites, leading to applications in a variety of therapeutic areas, including oncology, neurology, and infectious diseases.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound-containing compounds, with a focus on their interactions with steroid sulfatase (STS) and carbonic anhydrases (CAs). Detailed experimental protocols and visual representations of key concepts are provided to facilitate the rational design of novel this compound-based therapeutics.
Phenyl sulfamates and their analogs are a significant class of organic compounds that have attracted considerable interest in drug development due to their powerful enzyme-inhibiting capabilities.[1] These compounds are defined by a phenyl ring connected to a this compound group (-O-SO₂-NH₂).[1] Alterations to the phenyl ring and the nitrogen of the this compound group can produce a wide range of derivatives with selective inhibitory effects on different enzyme families.[1]
Key Enzyme Targets and Therapeutic Applications
Research has shown that derivatives of phenyl this compound can inhibit multiple enzyme classes, indicating their potential for treating a variety of diseases.[1]
-
Steroid Sulfatase (STS): Phenyl sulfamates are potent, irreversible inhibitors of STS.[1] STS is a crucial enzyme in the production of active steroids like estrogen and androgens.[1] Inhibiting STS is a primary strategy for treating hormone-dependent cancers such as breast and prostate cancer.[1][4]
-
Carbonic Anhydrases (CAs): this compound derivatives have demonstrated inhibitory activity against various isoforms of carbonic anhydrase.[5][6] CAs are involved in many physiological processes, including pH regulation and fluid balance.[1] CA inhibitors are utilized as diuretics and for the treatment of glaucoma.[1]
-
Cholinesterases (AChE and BChE): Certain N-phenylsulfonamide derivatives, which are structurally related to phenyl sulfamates, also show inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] The inhibition of these enzymes is a main therapeutic approach for Alzheimer's disease.[1]
-
Other Targets: The this compound moiety has also been incorporated into inhibitors of other enzymes, including HIV protease, aminoacyl-tRNA synthetases, and acyl coenzyme A:cholesterol acyltransferase, highlighting its broad applicability in drug design.[2]
Structure-Activity Relationship (SAR) of this compound Inhibitors
The inhibitory potency and selectivity of this compound compounds are highly dependent on their structural features. The following sections summarize key SAR findings for major enzyme targets.
Steroid Sulfatase (STS) Inhibitors
The general pharmacophore for this compound-based STS inhibitors consists of a scaffold that mimics the steroid nucleus of the natural substrate and the this compound group, which is responsible for the irreversible inhibition of the enzyme.[4] The this compound group is believed to be transferred to a catalytic formylglycine residue in the active site of STS.[4][7]
Key SAR Observations:
-
Aryl Scaffolds: A variety of steroidal and non-steroidal aromatic rings can serve as the scaffold. Estrone-based sulfamates, such as Estrone-3-O-sulfamate (EMATE), are highly potent inhibitors.[8] Coumarin-based sulfamates, like 4-methylcoumarin-7-O-sulfamate (COUMATE), also exhibit significant inhibitory activity.[4][8]
-
Position of the this compound Group: For coumarin-based inhibitors, the 7-position of the coumarin (B35378) ring is optimal for the this compound group to achieve potent STS inhibition.[4]
-
Substitution on the Scaffold: Modifications at other positions on the scaffold can significantly influence inhibitory potency. For instance, a methyl group at the 4-position of the coumarin ring generally enhances activity.[4] For steroidal sulfamates, substituents at the C17 position can modulate activity.[9]
-
This compound Group Modification: N-acylation or N-alkylation of the this compound group can impact inhibitory potency. While N-acetylation of EMATE results in a less potent irreversible inhibitor, N-benzoylation or N,N-dibenzylation leads to weak reversible inhibitors.[8]
Carbonic Anhydrase (CA) Inhibitors
The this compound group acts as a zinc-binding group in the active site of carbonic anhydrases.[10] Its interaction with the catalytic zinc ion is a key determinant of inhibitory activity.
Key SAR Observations:
-
Aromatic and Heterocyclic Scaffolds: A wide range of aromatic and heterocyclic scaffolds can be appended to the this compound moiety to generate potent CA inhibitors.[5][10]
-
Substitution Pattern: The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity. For example, in a series of 4-benzamidophenyl this compound derivatives, different substituents on the benzamido ring led to varying potencies against CA II and CA IX.[5][6]
-
Carbohydrate-Based Scaffolds: The use of carbohydrate cores to present the this compound group has led to the development of potent and selective inhibitors of cancer-associated CA isozymes.[11] The stereochemistry of the carbohydrate scaffold plays a crucial role in determining the inhibitory profile.[11]
-
Aliphatic Sulfamates: Aliphatic mono- and bis-sulfamates have shown to be nanomolar inhibitors of hCAs II, IX, and XII.[12] The length of the aliphatic chain influences the isoform selectivity, with bis-sulfamates having 8 or 10 carbon atoms showing higher affinity for the tumor-associated hCA IX over hCA II.[12]
Quantitative SAR Data
The following tables summarize the inhibitory activities of representative this compound compounds against their respective enzyme targets.
Table 1: Inhibitory Activity of this compound Derivatives against Steroid Sulfatase (STS)
| Compound | Scaffold | IC₅₀ (nM) | Enzyme Source | Reference |
| Estrone-3-O-sulfamate (EMATE) | Steroidal (Estrone) | 0.065 | Intact MCF-7 cells | [8] |
| 3-O-sulfamate 17α-benzylestradiol (4) | Steroidal (Estradiol derivative) | 0.39 | Transfected 293 cell homogenate (E1S to E1) | [9] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (5) | Steroidal (Estradiol derivative) | 0.15 | Transfected 293 cell homogenate (E1S to E1) | [9] |
| 4-methylcoumarin 7-O-sulfamate (COUMATE) | Non-steroidal (Coumarin) | Potent (>99% inhibition at 0.1 µM) | Intact MCF-7 cells | [8] |
| Tetrahydroisoquinoline-N-substituted this compound 1 | Non-steroidal (Tetrahydroisoquinoline) | 3.9 | STS-transfected HEK-293 cells | [13] |
| Tetrahydroisoquinoline-N-substituted this compound 2 | Non-steroidal (Tetrahydroisoquinoline) | 8.9 | STS-transfected HEK-293 cells | [13] |
| Tetrahydroisoquinoline-N-substituted this compound 3 | Non-steroidal (Tetrahydroisoquinoline) | 16.6 | STS-transfected HEK-293 cells | [13] |
Table 2: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound | Scaffold | CA Isoform | IC₅₀ (µM) | Reference |
| 4-Benzamidophenyl this compound derivative 1n | Phenyl | CA II | 0.78 | [5],[6] |
| 4-Benzamidophenyl this compound derivative 1f | Phenyl | CA IX | 0.34 | [5],[6] |
| AHR-16329 | Imidazole | CA II | 0.007 (Ki) | [14] |
| 5'-O-sulfamoyl adenosine (B11128) (1) | Carbohydrate (Adenosine) | CA II | Moderate Inhibition | [15] |
| 5'-O-sulfamoyl-2-chloroadenosine (2) | Carbohydrate (Adenosine derivative) | CA II | 0.065 - 0.234 (Ki) | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Steroid Sulfatase (STS) Inhibition Assay (using Human Placental Microsomes)
This protocol is adapted from published research for evaluating STS inhibitors.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against STS activity.
Materials:
-
Test this compound compounds
-
Human placental microsomes (as a source of STS)
-
[6,7-³H]estrone-3-sulfate (radiolabeled substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Toluene (B28343) (for extraction)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Centrifuge
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a microcentrifuge tube, add 100 µL of phosphate buffer (pH 7.4) containing 20 µg of human placental microsomes.[1]
-
Add the test compound at various concentrations.[1]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of [6,7-³H]estrone-3-sulfate to a final concentration of 20 nM.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[1]
-
Reaction Termination and Extraction: Stop the reaction by adding 500 µL of toluene.[1] Vortex the mixture vigorously for 30 seconds to extract the liberated [³H]estrone.[1]
-
Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.[1]
-
Scintillation Counting: Transfer a 400 µL aliquot of the upper toluene layer to a scintillation vial.[1] Add 5 mL of scintillation cocktail to the vial.[1] Measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.[1] Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Carbonic Anhydrase (CA) Inhibition Assay
This protocol is a general method for determining the inhibitory effect of a compound on CA activity.[1]
Objective: To determine the IC₅₀ or Kᵢ of a test compound against a specific CA isoform.
Materials:
-
Test this compound compounds
-
Purified human CA isoenzyme (e.g., CA II or CA IX)
-
4-Nitrophenyl acetate (B1210297) (substrate)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer (microplate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions at various concentrations.
-
Assay Setup: To the wells of a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the CA enzyme solution.[1]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[1]
-
Reaction Initiation: Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.[1]
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes using a microplate reader.[1] The product, 4-nitrophenol, absorbs at this wavelength.[1]
-
Data Analysis: Calculate the initial rate of the reaction (V₀) for each inhibitor concentration.[1] Determine the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.[1]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures related to this compound inhibitors.
Caption: Mechanism of action for this compound-based STS inhibitors in hormone-dependent cancers.
Caption: General experimental workflow for the determination of IC₅₀ values for enzyme inhibitors.
Caption: Logical relationship of structural components influencing the SAR of STS inhibitors.
Conclusion and Future Directions
The this compound moiety is a powerful tool in the design of potent and selective enzyme inhibitors. The structure-activity relationships for this compound-based inhibitors of steroid sulfatase and carbonic anhydrases are well-established, providing a solid foundation for the development of novel therapeutic agents. Future research in this area will likely focus on the development of inhibitors with improved isoform selectivity, pharmacokinetic properties, and novel mechanisms of action. The continued exploration of diverse scaffolds and substitution patterns on the this compound group will undoubtedly lead to the discovery of new and effective drugs for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of this compound derivatives as inhibitors of carbonic anhydrases II and IX | Semantic Scholar [semanticscholar.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Steroid sulfatase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of this compound derivatives as inhibitors of carbonic anhydrases II and IX - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonic anhydrase inhibitors. Comparison of aliphatic this compound/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, structure and bioactivity of primary this compound-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibition of Steroid Sulfatase by Sulfamate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Steroid sulfatase (STS) has emerged as a critical enzymatic target in the development of therapeutics for hormone-dependent cancers, including breast, prostate, and endometrial cancers. By catalyzing the hydrolysis of inactive steroid sulfates into their biologically active forms, STS plays a pivotal role in supplying the hormonal fuel that drives the proliferation of these malignancies. This technical guide provides a comprehensive overview of the inhibition of STS by a prominent class of inhibitors: sulfamate analogs. It delves into the mechanism of action, structure-activity relationships, and preclinical evaluation of both steroidal and non-steroidal this compound-based STS inhibitors. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of the inhibitory potency of various analogs. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important area of drug discovery.
Introduction: The Role of Steroid Sulfatase in Hormone-Dependent Cancers
Steroid sulfatase is a membrane-bound microsomal enzyme responsible for the hydrolysis of various steroid sulfates, most notably estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their respective unconjugated and biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2] In postmenopausal women, the peripheral conversion of adrenal precursors is the primary source of estrogens, and STS is a key enzyme in this process.[3] E1 can be further converted to the potent estrogen, estradiol (B170435) (E2), while DHEA can be metabolized to androstenediol (B1197431) and testosterone, which also possess estrogenic or androgenic properties that can stimulate tumor growth.[4][5]
Crucially, STS activity is significantly elevated in many hormone-dependent tumors compared to surrounding healthy tissue.[2] This localized production of active steroids within the tumor microenvironment provides a constant stimulus for cancer cell proliferation. Consequently, inhibiting STS has become a highly attractive therapeutic strategy to deprive these tumors of their essential growth signals.
This compound Analogs as Potent STS Inhibitors
The discovery of this compound-containing compounds as potent, irreversible inhibitors of STS marked a significant milestone in the field. These inhibitors typically feature an aryl this compound group (-OSO₂NH₂) which is key to their mechanism of action. They are believed to act as active-site-directed inhibitors, where the this compound group is transferred to a catalytic formylglycine residue within the STS active site, leading to irreversible inactivation of the enzyme.[6][7] this compound-based inhibitors can be broadly categorized into two main classes: steroidal and non-steroidal analogs.
Steroidal this compound Analogs
The first generation of potent STS inhibitors was based on the estrone steroid scaffold. Estrone-3-O-sulfamate (EMATE), a seminal compound in this class, demonstrated picomolar inhibitory potency.[1] While highly effective, the inherent estrogenicity of some steroidal analogs limited their clinical potential for treating estrogen-receptor-positive (ER+) cancers. Subsequent research focused on modifying the steroidal core to reduce or eliminate estrogenic activity while retaining potent STS inhibition.
Non-Steroidal this compound Analogs
To overcome the limitations of steroidal inhibitors, significant efforts have been directed towards the development of non-steroidal this compound analogs. These compounds are designed to mimic the steroidal structure necessary for binding to the STS active site but lack the hormonal activity of their steroidal counterparts. Coumarin-based sulfamates have emerged as a particularly successful class of non-steroidal inhibitors.[7][8] Irosustat (667 COUMATE), a tricyclic coumarin-based this compound, was the first STS inhibitor to enter clinical trials and has shown promising results.[2][3]
Quantitative Data on STS Inhibition by this compound Analogs
The inhibitory potency of various this compound analogs has been extensively evaluated in a range of in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following tables summarize the IC50 values for representative steroidal and non-steroidal this compound analogs against STS.
| Table 1: Inhibitory Potency of Steroidal this compound Analogs against STS | ||
| Compound | Assay System | IC50 Value |
| Estrone-3-O-sulfamate (EMATE) | Intact MCF-7 cells | 65 pM[1] |
| 2-Methoxyestradiol-bis-sulfamate (2-MeOE2bisMATE) | Placental microsomes | Equipotent with EMATE[9] |
| 3-O-sulfamate 17α-benzylestradiol | Transfected 293 cell homogenate (E1S substrate) | 0.39 nM[10] |
| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Transfected 293 cell homogenate (E1S substrate) | 0.15 nM[10] |
| Table 2: Inhibitory Potency of Non-Steroidal this compound Analogs against STS | ||
| Compound | Assay System | IC50 Value |
| Irosustat (667 COUMATE) | Intact MCF-7 cells | 8 nM[11] |
| 3,4-dimethylcoumarin 7-O-sulfamate | Intact MCF-7 cells | 30 nM[1] |
| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM[8] |
| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM[8] |
| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl this compound | Intact MCF-7 cells | 0.21 nM[3] |
| Tetrahydroisoquinoline-N-substituted this compound analog | STS-transfected HEK-293 cells | 3.9 nM[12] |
| N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate analog | Human placenta STS | 0.201 µM[13] |
Experimental Protocols
In Vitro Steroid Sulfatase Inhibition Assay in Intact MCF-7 Cells
This protocol describes a common method for evaluating the potency of STS inhibitors using the human breast cancer cell line MCF-7, which endogenously expresses STS.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Test this compound analog compounds
-
[6,7-³H]Estrone-3-sulfate ([³H]E1S) (radiolabeled substrate)
-
Toluene (B28343) for extraction
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate flasks until they reach near confluence.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to form a monolayer.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of the test this compound analog. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 4 to 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Substrate Addition: Add [³H]E1S to each well at a final concentration of approximately 20 nM.
-
Enzymatic Reaction: Incubate for a further 2-4 hours to allow for the conversion of [³H]E1S to [³H]Estrone (E1).
-
Extraction: Stop the reaction and transfer the medium to a tube containing toluene. Vortex vigorously to extract the non-polar product, [³H]E1, into the toluene phase.
-
Quantification: Transfer an aliquot of the toluene layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of STS inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Steroid Sulfatase Inhibition in a Murine Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of STS inhibitors using an ovariectomized nude mouse model with MCF-7 cell xenografts.
Materials:
-
Female athymic nude mice
-
MCF-7 cells (or MCF-7 cells overexpressing STS for a more robust model)
-
Estradiol pellets or injectable estradiol valerate (B167501) for initial tumor establishment
-
Test this compound analog compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Ovariectomy: Perform ovariectomy on the mice to remove the endogenous source of estrogens.
-
Tumor Cell Inoculation: Inoculate the mice with MCF-7 cells, typically subcutaneously in the flank. Supplement with a low dose of estradiol to support initial tumor growth.[10][14]
-
Tumor Growth and Monitoring: Once tumors are established and reach a palpable size, randomize the animals into control and treatment groups.
-
Inhibitor Administration: Administer the test this compound analog orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Tumor weight can be recorded.
-
Tissue Analysis (Optional): A portion of the tumor and other tissues (e.g., liver) can be collected to measure STS activity ex vivo to confirm target engagement.
-
Data Analysis: Compare the tumor growth rates and final tumor sizes between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Visualizations of Pathways and Workflows
Signaling Pathway of Steroid Sulfatase in Hormone-Dependent Cancer
Caption: Steroid sulfatase (STS) signaling pathway in hormone-dependent cancer and its inhibition.
Experimental Workflow for In Vitro STS Inhibitor Screening
Caption: A typical experimental workflow for screening this compound analogs as STS inhibitors in vitro.
Structure-Activity Relationship (SAR) for Coumarin-Based STS Inhibitors
Caption: Structure-activity relationship (SAR) highlights for coumarin-based this compound STS inhibitors.
Conclusion and Future Directions
The inhibition of steroid sulfatase by this compound analogs represents a validated and promising strategy for the treatment of hormone-dependent cancers. Both steroidal and non-steroidal inhibitors have demonstrated high potency, with non-steroidal compounds like Irosustat offering the advantage of being devoid of estrogenic side effects. The extensive structure-activity relationship studies have provided a clear roadmap for the design of next-generation inhibitors with improved efficacy and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Development of dual-target inhibitors: Combining STS inhibition with other relevant targets, such as aromatase or the estrogen receptor, in a single molecule could offer synergistic anti-cancer effects and overcome potential resistance mechanisms.[15]
-
Exploration of novel non-steroidal scaffolds: While coumarins have been highly successful, the discovery of new chemical scaffolds could lead to inhibitors with different pharmacological profiles.
-
Application in other indications: The role of STS in other conditions, such as endometriosis and certain neurosteroid-related disorders, suggests that STS inhibitors may have therapeutic potential beyond oncology.
The continued investigation and development of this compound-based STS inhibitors hold significant promise for providing new and effective treatment options for patients with hormone-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel steroid sulfatase inhibitors based on N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.aaup.edu [repository.aaup.edu]
"synthesis and characterization of O-alkyl sulfamate esters"
An In-depth Technical Guide to the Synthesis and Characterization of O-Alkyl Sulfamate Esters
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
O-alkyl this compound esters are a versatile class of organic compounds characterized by the R-O-SO₂-NR'R'' functional group. Their significance has grown substantially within medicinal chemistry and drug development, primarily due to their role as potent enzyme inhibitors, particularly against steroid sulfatase (STS).[1][2] The this compound moiety can act as a key pharmacophore, modulating the bioactivity and bioavailability of parent molecules.[3] This guide provides a comprehensive overview of the primary synthetic methodologies for preparing O-alkyl this compound esters, detailed protocols for their characterization using modern spectroscopic techniques, and an insight into their mechanism of action as enzyme inhibitors.
Synthesis of O-Alkyl this compound Esters
The synthesis of O-alkyl this compound esters can be achieved through several strategic pathways, primarily involving the reaction of an alcohol with a suitable sulfamoylating agent. The choice of method often depends on the stability of the starting materials, desired substitution pattern, and scalability.
Key Synthetic Strategies
Several reliable methods for the synthesis of O-alkyl this compound esters have been established:
-
From Alcohols and Sulfamoyl Chlorides: This is a direct and common method where an alcohol reacts with a pre-formed or in-situ generated sulfamoyl chloride (R₂NSO₂Cl) in the presence of a base to neutralize the HCl byproduct.[4]
-
From Alcohols and Chlorosulfonyl Isocyanate (CSI): Chlorosulfonyl isocyanate (ClSO₂NCO) is a highly reactive reagent that reacts readily with alcohols to form N-carbonylsulfamoyl chloride intermediates, which can then be hydrolyzed to the desired this compound ester.[5][6][7] This method is particularly useful for converting primary alcohols.[7][8]
-
From Sulfamic Acid Salts: A versatile and modern approach involves the activation of N-substituted sulfamic acid salts. One effective protocol uses triphenylphosphine (B44618) ditriflate for activation, followed by nucleophilic trapping with a primary or secondary alcohol or a phenol.[3][9][10] This method is notable for its broad substrate scope and tolerance of various functional groups.
-
Catalytic Sulfamoylation: This method utilizes electron-deficient aryl sulfamates as stable, crystalline sulfamoyl group transfer reagents. The reaction is catalyzed by N-methylimidazole and proceeds under mild conditions, showing good selectivity for primary over secondary alcohols.[11]
Quantitative Data: Synthesis of N-Substituted this compound Esters via Sulfamic Acid Salt Activation
The method involving the activation of sulfamic acid salts with triphenylphosphine ditriflate has proven effective for a wide range of substrates.[3][9] The following table summarizes representative yields.
| Entry | N-Substituent (on this compound Salt) | Alcohol Nucleophile | Product | Yield (%) |
| 1 | 2,2,2-Trifluoroethyl | n-Pentanol | 4a | 85 |
| 2 | Benzyl | n-Pentanol | 4b | 81 |
| 3 | Phenyl | n-Pentanol | 4c | 75 |
| 4 | n-Butyl | n-Pentanol | 4e | 55 |
| 5 | t-Butyl | n-Pentanol | 4g | 51 |
| 6 | 2,2,2-Trifluoroethyl | Cyclohexanol | 4l | 78 |
| 7 | 2,2,2-Trifluoroethyl | 1-Octanol | 4m | 88 |
| 8 | 2,2,2-Trifluoroethyl | Phenol | 4o | 91 |
| 9 | Benzyl | Isopropanol | 4q | 65 |
Data sourced from Blackburn, J. et al., Organic Letters, 2017.[3][9]
Experimental Protocol: Synthesis from a Sulfamic Acid Salt
This protocol is adapted from the method described by Roizen and coworkers for the synthesis of N-substituted this compound esters.[3]
Step 1: Preparation of the Triethylammonium Sulfamic Acid Salt
-
To a solution of the desired primary or secondary amine (1.0 equiv) in acetonitrile (B52724) (0.33 M), add a sulfur trioxide pyridine (B92270) complex (1.0 equiv) at 0 °C.
-
Add triethylamine (B128534) (1.5 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
The resulting sulfamic acid salt is often used directly in the next step without isolation.
Step 2: Esterification
-
In a separate flask, dissolve the alcohol (1.0 equiv) and the prepared sulfamic acid salt (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂).
-
Add triethylamine (2.0 equiv) to the solution.
-
Cool the mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of triflic anhydride (B1165640) (Tf₂O, 1.5 equiv) in CH₂Cl₂.
-
Immediately following the Tf₂O addition, add a solution of triphenylphosphine oxide (Ph₃PO, 1.65 equiv) in CH₂Cl₂.
-
Allow the reaction to stir for 18 hours, gradually warming to room temperature.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure O-alkyl this compound ester.
Characterization of O-Alkyl this compound Esters
The structural confirmation and purity assessment of synthesized O-alkyl this compound esters rely on a combination of standard spectroscopic techniques.
Spectroscopic Data Summary
The following table summarizes the characteristic spectroscopic features of O-alkyl this compound esters.
| Technique | Feature | Typical Range / Observation |
| IR Spectroscopy | Asymmetric S=O stretch | 1370-1410 cm⁻¹ (strong) |
| Symmetric S=O stretch | 1166-1204 cm⁻¹ (strong) | |
| N-H stretch (for N-H sulfamates) | 3200-3400 cm⁻¹ (medium) | |
| ¹H NMR | α-protons of O-alkyl group (-CH-O-SO₂) | δ 4.0 - 4.8 ppm |
| N-H proton | δ 4.5 - 6.0 ppm (broad, exchangeable) | |
| ¹³C NMR | α-carbon of O-alkyl group (-C-O-SO₂) | δ 65 - 80 ppm |
| Mass Spectrometry | Fragmentation | Common fragments include [M-OR]⁺, loss of SO₂, and cleavage of the N-alkyl groups. |
Note: Specific chemical shifts and absorption frequencies can vary based on the full molecular structure and solvent.[4][12][13]
Detailed Characterization Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the purified this compound ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. For N-H containing sulfamates, the proton signal can be confirmed by a D₂O exchange experiment. 2D NMR techniques like HSQC can be used to correlate proton and nitrogen chemical shifts of the this compound NH group, providing a powerful tool for structural characterization.[12]
-
Interpretation: The key diagnostic signal in the ¹H NMR spectrum is the downfield shift of the protons on the carbon atom attached to the this compound oxygen (the α-protons), typically appearing in the δ 4.0-4.8 ppm region. The corresponding carbon signal in the ¹³C NMR spectrum will also be shifted downfield.
2.2.2 Infrared (IR) Spectroscopy
-
Protocol: Acquire the IR spectrum using either a thin film on a salt plate (for oils) or as a KBr pellet (for solids). An Attenuated Total Reflectance (ATR) accessory is also commonly used.
-
Interpretation: The most prominent and unambiguous signals for a this compound ester are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[4] These typically appear between 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
2.2.3 Mass Spectrometry (MS)
-
Protocol: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Interpretation: The mass spectrum will provide the molecular weight of the compound via the molecular ion peak ([M]⁺˙ for EI) or a pseudomolecular ion ([M+H]⁺, [M+Na]⁺ for ESI). Fragmentation patterns can help confirm the structure. Common fragmentation pathways include cleavage of the R-O bond and the S-N bond.[13][14]
Application in Drug Development: Steroid Sulfatase Inhibition
A primary driver for the synthesis of novel O-alkyl this compound esters is their potent inhibitory activity against steroid sulfatase (STS). STS is an enzyme that hydrolyzes steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into their active forms, which can stimulate the growth of hormone-dependent cancers like breast cancer.[2]
O-aryl and O-alkyl this compound esters, such as Estrone-3-O-sulfamate (EMATE), act as active site-directed, irreversible inhibitors.[15] The proposed mechanism involves the transfer of the sulfamoyl group from the inhibitor to a catalytic residue in the enzyme's active site, leading to its inactivation.
This inactivation blocks the production of active estrogens, thereby reducing the hormonal stimulation that drives tumor proliferation. The design and synthesis of novel this compound esters continue to be a promising strategy in the development of therapeutics for endocrine-related diseases.[1][2]
References
- 1. irishscientist.ie [irishscientist.ie]
- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arxada.com [arxada.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. Chlorosulfonyl_isocyanate [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-Substituted this compound Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. | Semantic Scholar [semanticscholar.org]
- 11. This compound synthesis by sulfamoylation [organic-chemistry.org]
- 12. Detection of the 1H and 15N NMR resonances of this compound groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Sulfamates in Carbonic Anhydrase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of sulfamates as inhibitors of carbonic anhydrases (CAs), a vital class of metalloenzymes. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to Carbonic Anhydrases and the Significance of Their Inhibition
Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, respiration, and biosynthesis.[1][2] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3]
The aberrant activity of specific CA isoforms is implicated in a range of pathologies. Consequently, the inhibition of these enzymes has emerged as a valuable therapeutic strategy for various diseases.[2] For instance, inhibitors of CA II are used in the treatment of glaucoma, while targeting the tumor-associated isoforms CA IX and XII is a promising approach in cancer therapy.[4][5] Other conditions where CA inhibitors have shown clinical utility include epilepsy, altitude sickness, and idiopathic intracranial hypertension.[6][7]
Sulfonamides have historically been the most studied class of CA inhibitors. However, sulfamates, their bioisosteres, have garnered significant attention as a distinct class of inhibitors with unique properties and therapeutic potential.[8] This guide focuses specifically on the role of sulfamates in the inhibition of carbonic anhydrases.
Mechanism of Action of Sulfamate Inhibitors
The inhibitory action of sulfamates against carbonic anhydrases is centered on the interaction of the this compound moiety (-OSO₂NH₂) with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is analogous to that of the well-established sulfonamide inhibitors.[9] The deprotonated this compound nitrogen coordinates directly with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle.[9][10] This binding effectively blocks the access of the substrate, carbon dioxide, to the active site, thereby inhibiting the enzyme's catalytic activity.
The potency of this compound inhibitors is significantly higher than their sulfamide (B24259) counterparts.[11][12] This difference in potency is attributed to the electronic properties and binding orientation of the this compound group within the active site, which allows for a more favorable interaction with the zinc ion and surrounding amino acid residues.[12][13]
Quantitative Analysis of this compound Inhibition
The efficacy of this compound inhibitors is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki or IC50 value indicates a more potent inhibitor. The following tables summarize the inhibitory activity of a selection of this compound derivatives against key human carbonic anhydrase isoforms.
Table 1: Inhibition Data (Ki, nM) of Selected this compound Inhibitors Against Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Phenylthis compound | Potent Inhibitor | Potent Inhibitor | Modest Inhibitor | Modest Inhibitor | [4] |
| 4-Fluorophenylthis compound | 415 | 113 | 47 | 35 | [4] |
| 2,4-Difluorophenylthis compound | 120 | 34 | 15 | 10 | [4] |
| Perfluorophenylthis compound | 53 | 20 | 2.8 | 1.9 | [4] |
| Topiramate (B1683207) | - | Low Nanomolar | - | - | [2] |
| EMATE | - | - | 18-63 | - | [14] |
| 4-Chlorophenylthis compound | - | - | Best in series | - | [14] |
| Carbohydrate-based this compound 4f | - | - | 2 | 1 | [8] |
| Carbohydrate-based this compound 5b | - | - | 2 | <1 | [8] |
Note: "-" indicates data not specified in the cited sources. "Potent" and "Modest" are qualitative descriptors used in the source material.
Table 2: Inhibition Data (Ki, nM) of N-((4-sulfamoylphenyl)carbamothioyl) Amides Against Human CA Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA VII (nM) | Reference |
| 3a-l (range) | 13.3 - 87.6 | 5.3 - 384.3 | 1.1 - 13.5 | [15] |
| Acetazolamide (AAZ) - Control | 250 | 12.5 | 2.5 | [15] |
Structure-Activity Relationships (SAR) of this compound Inhibitors
The inhibitory potency and isoform selectivity of this compound-based inhibitors are profoundly influenced by their chemical structure. Key SAR observations include:
-
The this compound Group: The presence of the this compound moiety is essential for potent CA inhibition. It is generally more effective than the corresponding sulfamide group.[12][16]
-
Aromatic/Heterocyclic Scaffolds: The nature of the aromatic or heterocyclic ring to which the this compound group is attached plays a crucial role in determining the inhibitory profile. Modifications to this scaffold can significantly impact isoform selectivity.
-
Substituents: The addition of various substituents to the aromatic ring can modulate the electronic and steric properties of the inhibitor, leading to enhanced potency and selectivity. For instance, fluorination of phenylsulfamates has been shown to increase their inhibitory activity against the tumor-associated isoforms CA IX and XII, while decreasing their affinity for the cytosolic isoforms CA I and II.[4]
-
"Tail" Appendages: The "tail approach," which involves attaching hydrophilic or other functional groups to the inhibitor scaffold, has been successfully employed to design isoform-selective inhibitors and to improve the pharmacokinetic properties of the compounds.[5] Carbohydrate-based tails, for example, can lead to preferential targeting of extracellular CAs like CA IX.[8]
The following diagram illustrates the general structure-activity relationships for this compound-based carbonic anhydrase inhibitors.
Caption: Key structural components influencing the activity of this compound CA inhibitors.
Experimental Protocols for Investigating this compound Inhibition
The evaluation of this compound inhibitors of carbonic anhydrases involves a series of well-established experimental protocols.
Carbonic Anhydrase Inhibition Assays
a) Stopped-Flow CO₂ Hydration Assay:
This is a direct and highly accurate method for measuring the catalytic activity of CAs.[17][18]
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a solution of the enzyme and inhibitor with a CO₂-saturated solution. The subsequent drop in pH is monitored over time using a pH indicator or a pH electrode.[17][18]
-
Methodology:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red) at a specific pH (e.g., 7.5).
-
Add a known concentration of the purified CA enzyme to the buffer.
-
In a separate syringe of the stopped-flow apparatus, prepare a CO₂-saturated water solution.
-
The enzyme solution (with or without the this compound inhibitor) and the CO₂ solution are rapidly mixed.
-
The change in absorbance of the pH indicator is recorded over a short time frame (milliseconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
Inhibition constants (Ki) are determined by measuring the reaction rates at various inhibitor concentrations.[19]
-
b) Colorimetric Assay (p-Nitrophenylacetate Hydrolysis):
This is a simpler, more accessible method for screening CA inhibitors.[20]
-
Principle: This assay utilizes the esterase activity of CAs. The enzyme catalyzes the hydrolysis of p-nitrophenylacetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Methodology:
-
Prepare a reaction buffer (e.g., phosphate (B84403) buffer) at a specific pH.
-
Add the CA enzyme and varying concentrations of the this compound inhibitor to the wells of a microplate.
-
Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., acetonitrile).
-
Monitor the increase in absorbance at 400-405 nm over time.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
X-ray Crystallography of CA-Sulfamate Complexes
X-ray crystallography provides high-resolution structural information on how this compound inhibitors bind to the active site of carbonic anhydrases.[3][10]
-
Principle: A purified CA protein is co-crystallized with the this compound inhibitor. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the enzyme-inhibitor complex.
-
Methodology:
-
Protein Expression and Purification: The target human CA isoform is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.[21]
-
Crystallization: The purified CA is mixed with the this compound inhibitor and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
-
Data Collection: The crystals are mounted and exposed to a high-intensity X-ray source. The diffraction data are collected on a detector.[21]
-
Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined and refined.[10]
-
The following diagram outlines a typical experimental workflow for the evaluation of this compound-based CA inhibitors.
Caption: A generalized workflow for the discovery and characterization of this compound CA inhibitors.
Signaling Pathways and Therapeutic Applications
The inhibition of specific carbonic anhydrase isoforms by sulfamates has significant implications for various therapeutic areas.
Oncology: Targeting CA IX in Hypoxic Tumors
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[22][23] It plays a crucial role in maintaining the pH homeostasis of cancer cells by catalyzing the hydration of CO₂ in the extracellular space, leading to an acidic tumor microenvironment and an alkaline intracellular pH. This pH regulation promotes tumor cell survival, proliferation, and invasion.[1][22]
This compound inhibitors that selectively target CA IX can disrupt this pH-regulating mechanism, leading to intracellular acidification and apoptosis of cancer cells.[9] Furthermore, CA IX has been shown to interact with signaling pathways that promote cancer progression, such as the NF-κB pathway.[9]
The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition by sulfamates.
Caption: Signaling pathway of CA IX in cancer and the inhibitory effect of sulfamates.
Neurology: CA Inhibition in Epilepsy
Several carbonic anhydrase isoforms, including CA II, VII, and XIV, are expressed in the brain and are involved in neuronal signaling.[11][24] They play a role in regulating pH and bicarbonate ion concentration, which can influence the activity of neurotransmitter receptors such as GABA-A receptors.[11][25] In certain pathological conditions, such as epilepsy, GABAergic signaling can become excitatory due to an efflux of bicarbonate ions through the GABA-A receptor. CAs contribute to this process by replenishing the intracellular bicarbonate pool.[11][26]
This compound inhibitors, such as topiramate, are used as antiepileptic drugs.[2] Their mechanism of action is, in part, attributed to the inhibition of brain CAs, which reduces the bicarbonate-driven excitatory GABAergic transmission and helps to suppress seizure activity.[6]
The diagram below depicts the role of carbonic anhydrases in GABAergic signaling and the impact of their inhibition.
Caption: The role of carbonic anhydrase in excitatory GABAergic signaling in epilepsy.
Ophthalmology: CA Inhibition in Glaucoma
Glaucoma is a leading cause of irreversible blindness, often associated with elevated intraocular pressure (IOP).[5] Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma.[7] The ciliary body in the eye contains high concentrations of CA II and CA IV, which are involved in the secretion of aqueous humor.[27] These enzymes provide the bicarbonate ions necessary for the transport processes that drive fluid secretion into the anterior chamber of the eye.[28]
By inhibiting these CA isoforms, this compound-containing drugs reduce the rate of bicarbonate formation and, consequently, decrease the secretion of aqueous humor, leading to a reduction in IOP.[7]
The following diagram illustrates the mechanism of action of CA inhibitors in the eye.
Caption: How this compound CA inhibitors reduce intraocular pressure in glaucoma.
Conclusion and Future Directions
Sulfamates represent a versatile and potent class of carbonic anhydrase inhibitors with significant therapeutic applications. Their unique structure-activity relationships offer opportunities for the design of highly selective inhibitors targeting specific CA isoforms. The continued investigation into the role of sulfamates in CA inhibition, supported by robust experimental methodologies and a deeper understanding of the signaling pathways involved, holds great promise for the development of novel and more effective treatments for a wide range of diseases, including cancer, epilepsy, and glaucoma. Future research will likely focus on the development of next-generation this compound inhibitors with improved isoform selectivity, pharmacokinetic profiles, and novel mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carbonic anhydrase-II by this compound and sulfamide groups: an investigation involving direct thermodynamic binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Crystallization and preliminary X-ray analysis of human carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. encyclopedia.pub [encyclopedia.pub]
- 26. Neuronal carbonic anhydrase VII provides GABAergic excitatory drive to exacerbate febrile seizures | The EMBO Journal [link.springer.com]
- 27. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Novel Sulfamoylation Agents: A Technical Guide to Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The sulfamoyl group (R₂NSO₂–) is a cornerstone pharmacophore in modern drug discovery, prized for its ability to enhance pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Its prevalence in a wide array of therapeutics, from anticancer agents to antivirals, has spurred the development of increasingly sophisticated and efficient sulfamoylation agents. This technical guide provides an in-depth exploration of the evolution of these reagents, detailing their synthesis, mechanisms, and applications, with a focus on providing actionable experimental protocols and comparative data for the discerning researcher.
The Evolution of Sulfamoylation Reagents: A Journey Towards Stability and Selectivity
The history of sulfamoylation is marked by a progressive shift from highly reactive, unstable reagents to bench-stable, selective, and versatile alternatives. This evolution has been driven by the need for milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity, particularly in the context of complex molecule synthesis and late-stage functionalization.
The logical progression of these agents can be visualized as a move from hazardous and non-selective early reagents to highly stable, selective, and user-friendly modern reagents.
Caption: Evolution of Sulfamoylation Agents.
Key Classes of Modern Sulfamoylation Agents
Sulfamoyl Chloride: The Traditional Workhorse
Sulfamoyl chloride (H₂NSO₂Cl) remains a fundamental reagent for the synthesis of sulfamides and sulfamates due to its high reactivity.[1] However, its instability and moisture sensitivity often necessitate in situ generation and careful handling.[2]
General Experimental Protocol for Sulfamoylation of an Amine using Sulfamoyl Chloride:
-
Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine (B92270), 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfamoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.[3]
Burgess-Type Reagents: Enhanced Stability and Selectivity
The development of Burgess-type reagents, such as N-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide, marked a significant advancement in sulfamoylation chemistry. These reagents are generally more stable and easier to handle than sulfamoyl chloride and exhibit improved selectivity for alcohols. A notable modern adaptation is the use of N-(tert-butoxycarbonyl)-aminosulfonylpyridinium, a crystalline, stable solid that can be prepared on a gram scale.[4]
Activated Aryl Sulfamates: A Catalytic Approach
A catalytic method for alcohol sulfamoylation has been developed using electron-deficient aryl sulfamates, such as pentachlorophenyl this compound (PCPS) and pentafluorophenyl this compound (PFPS), as activated group transfer reagents.[5] This reaction is catalyzed by the simple organic base N-methylimidazole (NMI) and proceeds under mild conditions with high selectivity for primary over secondary alcohols.[5]
General Experimental Protocol for Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates:
-
To a solution of the alcohol (0.1 mmol, 1.0 equiv) in anhydrous THF (0.2 M) is added the activated aryl this compound (e.g., PFPS, 1.5 equiv).
-
N-methylimidazole (10 mol%) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica (B1680970) gel chromatography to afford the desired this compound.
Hexafluoroisopropyl this compound (HFIPS): A Bench-Stable and Versatile Reagent
Hexafluoroisopropyl this compound (HFIPS) has emerged as a highly effective, bench-stable solid reagent for the sulfamoylation of a wide variety of alcohols, amines, phenols, and anilines under mild conditions.[6] The sole byproduct of the reaction is the volatile hexafluoroisopropanol (HFIP), simplifying product isolation.[6]
General Experimental Protocol for Sulfamoylation of Alcohols using HFIPS:
-
Hexafluoroisopropyl this compound (0.6 mmol, 1.2 equiv) is added to a solution of the alcohol (0.5 mmol, 1.0 equiv) in a mixture of CH₂Cl₂ (3.5 mL) and pyridine (1.5 mL).
-
The reaction mixture is stirred at 30 °C for 8-18 hours.
-
The mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to provide the this compound.
Quantitative Data Summary
The following tables summarize the performance of various sulfamoylation agents across a range of substrates.
Table 1: Sulfamoylation of Alcohols using Hexafluoroisopropyl this compound (HFIPS)
| Entry | Substrate (Alcohol) | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl this compound | 95 |
| 2 | 1-Octanol | 1-Octyl this compound | 89 |
| 3 | Cyclohexanol | Cyclohexyl this compound | 85 |
| 4 | (R)-(-)-2-Phenyl-1-propanol | (R)-(-)-2-Phenyl-1-propyl this compound | 92 |
| 5 | Geraniol | Geranyl this compound | 78 |
Data extracted from the supplementary information of Organic Letters 2021, 23, 9, 3373–3378.[6][7]
Table 2: Catalytic Sulfamoylation of Alcohols with Pentafluorophenyl this compound (PFPS)
| Entry | Substrate (Alcohol) | Catalyst | Product | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | NMI (10 mol%) | 4-Methoxybenzyl this compound | 98 |
| 2 | 1-Phenylethanol | NMI (10 mol%) | 1-Phenylethyl this compound | 85 |
| 3 | Cinnamyl alcohol | NMI (10 mol%) | Cinnamyl this compound | 96 |
| 4 | 3-Phenyl-1-propanol | NMI (10 mol%) | 3-Phenyl-1-propyl this compound | 99 |
| 5 | D-Glucose (selective) | NMI (20 mol%) | 6-O-Sulfamoyl-D-glucose | 75 |
Data extracted from the supplementary information of Organic Letters 2020, 22, 1, 168–174.[5]
Table 3: Sulfamoylation of Amines and Phenols
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | Aniline | HFIPS | Phenylsulfamide | 91 |
| 2 | Morpholine | HFIPS | Morpholine-4-sulfonamide | 88 |
| 3 | Phenol | HFIPS | Phenyl this compound | 82 |
| 4 | 4-Methoxyphenol | Sulfamoyl Chloride | 4-Methoxyphenyl this compound | 88 |
| 5 | Pyrrolidine | Sulfamoyl Chloride | Pyrrolidine-1-sulfonamide | 90 |
Data compiled from multiple sources for comparative purposes.[6][8]
Application in Drug Development: The Case of Steroid Sulfatase (STS) Inhibitors
A prime example of the impact of sulfamoylation in drug development is the design of steroid sulfatase (STS) inhibitors. STS is a key enzyme in the biosynthesis of active estrogens and androgens from inactive sulfate precursors.[9] Its inhibition is a therapeutic strategy for hormone-dependent cancers.
The Steroidogenesis Pathway and the Role of STS
The steroidogenesis pathway involves a series of enzymatic conversions of cholesterol to various steroid hormones. STS plays a crucial role by hydrolyzing estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) to the biologically active estrone (E1) and dehydroepiandrosterone (DHEA), respectively.
Caption: Steroidogenesis Pathway Highlighting STS.
Signaling Pathways Modulated by STS Activity
STS activity has been shown to influence key signaling pathways implicated in cancer cell proliferation and survival, such as the Wnt/β-catenin and MAPK/ERK pathways.
Wnt/β-catenin Signaling Pathway:
Caption: Wnt/β-catenin Signaling Pathway.
MAPK/ERK Signaling Pathway:
Caption: MAPK/ERK Signaling Pathway.
General Experimental Workflow in Organic Synthesis
The successful implementation of these sulfamoylation methods follows a standard workflow common to many organic synthesis procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 5. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Sulfamates in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfamate moiety, a functional group derived from sulfamic acid, has emerged as a versatile pharmacophore in the design of novel anticancer agents. This technical guide explores the therapeutic potential of this compound-containing compounds in oncology, with a primary focus on their mechanisms of action as inhibitors of steroid sulfatase (STS) and carbonic anhydrases (CAs). We delve into the preclinical and clinical data of key this compound drugs, providing detailed experimental protocols for their evaluation and visualizing the intricate signaling pathways they modulate. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and advance the application of sulfamates in cancer therapy.
Introduction to Sulfamates in Cancer Therapy
This compound derivatives represent a promising class of therapeutic agents against cancer.[1] Their chemical versatility allows for the synthesis of a wide array of compounds that can target various biological pathways implicated in tumorigenesis and progression.[1] The primary mechanisms through which sulfamates exert their anticancer effects are by inhibiting two key enzyme families: steroid sulfatase (STS) and carbonic anhydrases (CAs). Inhibition of these enzymes disrupts critical processes in hormone-dependent cancers and the tumor microenvironment, respectively.[2] Beyond these primary targets, this compound-containing molecules have also shown potential in targeting other crucial cellular components like microtubules and enzymes involved in the SUMOylation pathway.[1][3]
Mechanisms of Action
Steroid Sulfatase (STS) Inhibition
The steroid sulfatase (STS) enzyme is a pivotal player in the biosynthesis of active steroid hormones.[2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[2][4] These active steroids can then be converted into potent estrogens and androgens that fuel the growth of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[2][5] A significant number of breast tumors overexpress STS, making it a valuable prognostic marker and a key therapeutic target.[2] By blocking STS, this compound-based inhibitors prevent the formation of these tumor-stimulating hormones, offering a targeted endocrine therapy approach.[2][6]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[7] Certain CA isoforms, particularly CA IX and CA XII, are highly overexpressed in various tumors and are generally absent in normal tissues. These tumor-associated CAs play a crucial role in regulating pH in the tumor microenvironment.[8] The high metabolic rate of cancer cells leads to the production of acidic byproducts.[8] CA IX helps to maintain a neutral intracellular pH by exporting protons, while contributing to an acidic extracellular environment which promotes tumor invasion and metastasis.[8][9] this compound-containing compounds have been developed as potent, low nanomolar inhibitors of these tumor-associated CAs, representing a novel strategy to disrupt tumor pH regulation and inhibit cancer progression.[7]
Other Potential Targets
Recent research has expanded the scope of sulfamates' anticancer potential beyond STS and CA inhibition. Some this compound derivatives have been shown to interfere with microtubule dynamics, a well-established target for cancer chemotherapy.[1][3] For instance, combretastatin (B1194345) A-4 (CA-4) this compound derivatives have been synthesized and shown to inhibit tubulin polymerization.[3] Additionally, the this compound moiety has been incorporated into inhibitors of the NEDD8-activating enzyme (NAE) and the small ubiquitin-like modifier (SUMO)-activating enzyme (SAE), which are critical for cancer cell survival and proliferation.[1][10]
Key this compound-Based Anticancer Agents
Several this compound-containing compounds have progressed through preclinical and clinical development, demonstrating their therapeutic promise.
-
Irosustat (STX64, 667-COUMATE): A first-in-class, orally active, and irreversible STS inhibitor.[11][12] It has shown potent inhibition of STS in both preclinical models and clinical trials in postmenopausal women with breast and endometrial cancer.[11][13]
-
Estrone-3-O-sulfamate (EMATE): A potent, irreversible inhibitor of STS.[2] While it demonstrated significant efficacy in preclinical studies, its clinical development was halted due to observed estrogenic effects.[2]
-
SLC-0111: A ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of CA IX and CA XII.[10][14] It has completed a Phase I clinical trial in patients with advanced solid tumors and is being investigated in combination with chemotherapy.[5][8]
-
Topiramate: An established anti-epileptic drug that also functions as a carbonic anhydrase inhibitor.[15] Preclinical studies have suggested its potential as an anti-tumorigenic agent in ovarian cancer.[14][16]
-
STX140: A 2-substituted estrogen this compound that has demonstrated high efficacy in in vivo models of taxane-resistant breast cancer.[1][4]
Quantitative Data on this compound Inhibitors
The following tables summarize the in vitro and in vivo efficacy of key this compound-based anticancer agents.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against STS and CAs
| Compound | Target | Assay System | IC50 / Ki | Reference(s) |
| Irosustat (STX64) | Steroid Sulfatase (STS) | Enzyme assay | 8 nM (IC50) | [17] |
| STS | MCF-7 cells | 0.2 nM (IC50) | [17] | |
| STS | JEG-3 cells | 0.015 - 0.025 nM (IC50) | [6][18] | |
| 667-COUMATE | STS | Enzyme assay | 8 nM (IC50) | [17] |
| EMATE | STS | Placental microsomes | 18 nM (IC50) | [7][19][20][21] |
| STS | MCF-7 cells | 65 pM (IC50) | [2] | |
| STS | MCF-7 cells | 0.83 nM (IC50) | [7][20][21] | |
| SLC-0111 | Carbonic Anhydrase IX | Enzyme assay | 45 nM (Ki) | [9][10] |
| Carbonic Anhydrase XII | Enzyme assay | 4.5 nM (Ki) | [10] | |
| Carbonic Anhydrase II | Enzyme assay | 960 nM (Ki) | [9] | |
| Topiramate | Carbonic Anhydrase II | Human | 7 µM (Ki) | [15] |
| Carbonic Anhydrase IV | Human | 10 µM (Ki) | [15] | |
| Ovarian cancer cell lines | MTT assay | 1.4 - 2.2 µM (IC50) | [16] | |
| Combretastatin A-4 this compound (16a) | Tubulin polymerization | In vitro assay | 6.60 µM (IC50) | [22] |
| Steroid sulfatase | In vitro assay | 6.16 µM (IC50) | [22] | |
| Unnamed SAE Inhibitor | SUMO-activating enzyme (SAE) | In vitro sumoylation assay | 11.1 µM (IC50) | [23] |
Table 2: In Vivo Efficacy and Clinical Trial Data of this compound Derivatives
| Compound | Cancer Type | Model | Key Findings | Reference(s) |
| Irosustat (STX64) | Breast Cancer | Ovariectomized rats | Blocked uterine growth stimulated by estrone sulfate at 2 mg/kg. | [17] |
| Breast Cancer | Phase I Clinical Trial | >98% STS inhibition in PBLs and tumor tissue. Stable disease in some patients. | [24] | |
| Breast Cancer | Phase II Clinical Trial (IRIS study) | Clinical benefit rate of 18.5% when added to an aromatase inhibitor. | [25][26] | |
| SLC-0111 | Advanced Solid Tumors | Phase I Clinical Trial | Safe and well-tolerated. Recommended Phase II dose of 1000 mg/day. Stable disease >24 weeks in 2 patients. | [3][5][8][27] |
| Pancreatic Cancer | Phase Ib Clinical Trial | In combination with gemcitabine (B846) in CAIX-positive patients (ongoing). | ||
| STX140 | Taxane-resistant Breast Cancer | Xenograft models | Excellent efficacy in inhibiting tumor growth. | [1][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based anticancer agents.
Steroid Sulfatase (STS) Inhibition Assay (Cell-Based)
Objective: To determine the inhibitory activity of compounds against steroid sulfatase in a whole-cell or cell lysate format.
Materials:
-
Cell line with endogenous STS activity (e.g., JEG-3 choriocarcinoma cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test this compound compounds and vehicle control (e.g., DMSO).
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Substrate: p-Nitrophenyl sulfate (pNPS) or radiolabeled estrone sulfate ([³H]-E1S).
-
Stop solution (e.g., 0.2 M NaOH for pNPS) or toluene (B28343) for extraction of radiolabeled product.
-
Microplate reader or scintillation counter.
-
(For lysate assay) Cell lysis buffer.
Procedure:
-
Cell Culture and Seeding:
-
Culture JEG-3 cells under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest cells and seed into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
STS Activity Assay (Whole-Cell):
-
After incubation, wash the cells with assay buffer.
-
Add the substrate solution (e.g., p-Nitrophenyl sulfate) to each well.
-
Incubate at 37°C for 1-4 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
STS Activity Assay (Cell Lysate - Alternative):
-
Following compound treatment, wash cells with cold PBS and lyse them.
-
Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
In a new 96-well plate, add the cell lysate to each well.
-
Add the substrate solution and proceed with the incubation and stop steps as described for the whole-cell assay.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Carbonic Anhydrase (CA) Inhibition Assay
Objective: To screen for and characterize inhibitors of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., CA II, CA IX).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA).
-
Test this compound compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Organic solvent (e.g., DMSO or acetonitrile).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the CA enzyme, substrate, and inhibitors in the assay buffer. The substrate is typically dissolved in an organic solvent first.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (in triplicate):
-
Blank: Assay buffer + Substrate solution.
-
Maximum Activity (No Inhibitor): Assay buffer + Vehicle + CA enzyme + Substrate solution.
-
Test Compound: Assay buffer + Test compound dilution + CA enzyme + Substrate solution.
-
Positive Control: Assay buffer + Positive control inhibitor dilution + CA enzyme + Substrate solution.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer, vehicle, or inhibitor solutions to the respective wells.
-
Add the CA enzyme working solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each condition.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Anti-Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic and cytostatic effects of this compound compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
96-well plates.
-
Test this compound compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the this compound compounds for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Matrigel® (optional, to improve tumor take rate).
-
Test this compound compound and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or a PBS/Matrigel® mixture to a final concentration of approximately 5 x 10⁷ cells/mL.
-
-
Tumor Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Treatment:
-
When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound compound or vehicle control according to the desired dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of sulfamates in cancer.
Signaling Pathways
Caption: Steroid Sulfatase (STS) pathway for estrogen synthesis and its inhibition by sulfamates.
Caption: Role of Carbonic Anhydrase IX (CAIX) in tumor pH regulation and its inhibition by sulfamates.
Experimental Workflows
References
- 1. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrone this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrone O-sulfamate - Immunomart [immunomart.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Irosustat - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Topiramate exhibits anti-tumorigenic and metastatic effects in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topiramate exhibits anti-tumorigenic and metastatic effects in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrone O-sulfamate - Immunomart [immunomart.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Design, synthesis and biological evaluation of combretastatin A-4 this compound derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of SUMO activating enzyme 1 inhibitors utilizing virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-Substituted Sulfamates from Sulfamic Acid Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-substituted sulfamates, a crucial functional group in medicinal chemistry and drug development, with a primary focus on methods starting from readily available sulfamic acid salts. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key reaction pathways and workflows to aid researchers in selecting and implementing the most suitable synthetic strategies.
Introduction
N-substituted sulfamates are important pharmacophores found in a variety of therapeutic agents. Their synthesis from sulfamic acid and its salts offers a versatile and often milder alternative to traditional methods that may employ harsh reagents like sulfonyl chlorides. This guide explores a prominent modern method involving the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, alongside other synthetic approaches, to provide a well-rounded resource for chemists in the field.
Synthesis via Activation with Triphenylphosphine Ditriflate
A highly effective and general method for the synthesis of N-substituted sulfamate esters and unsymmetrical sulfamides involves the activation of N-substituted sulfamic acid salts with triphenylphosphine ditriflate. This approach, developed by Roizen and coworkers, allows for the coupling of various alcohols and amines under mild conditions.[1][2]
General Reaction Scheme
The overall transformation can be depicted in two main stages: the preparation of the N-substituted sulfamic acid salt and its subsequent activation and reaction with a nucleophile.
Stage 1: Preparation of N-Substituted Sulfamic Acid Salt
Caption: Workflow for the preparation of N-substituted sulfamic acid salts.
Stage 2: Synthesis of N-Substituted this compound Ester or Unsymmetrical Sulfamide
Caption: General workflow for the synthesis of N-substituted sulfamates.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Preparation of N-Substituted Sulfamic Acid Salts [1]
-
To a solution of the primary or secondary amine (1.0 equiv) in acetonitrile (B52724) (0.33 M), add a sulfur trioxide complex (e.g., SO₃·pyridine, 1.0 equiv) at 0 °C.
-
Add a tertiary amine (e.g., triethylamine (B128534), 1.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
The resulting N-substituted sulfamic acid salt is typically used without further purification.
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Esters [1]
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine oxide (Ph₃PO, 1.65 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to -78 °C and add triflic anhydride (B1165640) (Tf₂O, 1.5 equiv) to generate triphenylphosphine ditriflate in situ.
-
To this activating solution, add the N-substituted sulfamic acid salt (1.5 equiv).
-
Add a solution of the alcohol (1.0 equiv) and triethylamine (3.0 equiv) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then dried, concentrated, and purified by column chromatography.
Protocol 3: General Procedure for the Synthesis of Unsymmetrical Sulfamides [1]
The procedure is similar to Protocol 2, with the substitution of an amine for the alcohol as the nucleophile.
Quantitative Data
The following tables summarize the yields for the synthesis of various N-substituted sulfamic acid salts and their subsequent conversion to this compound esters and unsymmetrical sulfamides.
Table 1: Synthesis of N-Substituted Sulfamic Acid Salts [1]
| Entry | Amine (R¹R²NH) | Sulfur Trioxide Source | Yield (%) |
| 1 | 2,2,2-Trifluoroethylamine | SO₃·py | >95 |
| 2 | Aniline | SO₃·py | 95 |
| 3 | N-Methylaniline | SO₃·py | 94 |
| 4 | Diethylamine | SO₃·NMe₃ | >95 |
| 5 | (R)-(-)-1-Phenylethylamine | SO₃·py | >95 |
Table 2: Synthesis of N-Substituted this compound Esters with Varying N-Substituents [1]
| Entry | N-Substituent (from Salt) | O-Substituent (from Alcohol) | Product | Yield (%) |
| 1 | 2,2,2-Trifluoroethyl | n-Pentyl | 4a | 95 |
| 2 | Phenyl | n-Pentyl | 4b | 91 |
| 3 | 4-Methoxyphenyl | n-Pentyl | 4c | 88 |
| 4 | N-Methyl, Phenyl | n-Pentyl | 4d | 75 |
| 5 | n-Butyl | n-Pentyl | 4e | 65 |
| 6 | Benzyl | n-Pentyl | 4f | 58 |
| 7 | (R)-1-Phenylethyl | n-Pentyl | 4i | 85 |
General reaction conditions: 1.0 equiv alcohol, 1.5 equiv this compound salt, CH₂Cl₂, 3.0 equiv Et₃N, 1.5 equiv Tf₂O, 1.65 equiv Ph₃PO, 18 h, -78 °C to 22 °C.
Table 3: Synthesis of N-Substituted this compound Esters with Varying O-Substituents [1]
| Entry | N-Substituent (from Salt) | O-Substituent (from Alcohol) | Product | Yield (%) |
| 1 | 2,2,2-Trifluoroethyl | Isopropyl | 4l | 89 |
| 2 | 2,2,2-Trifluoroethyl | Cyclohexyl | 4m | 92 |
| 3 | 2,2,2-Trifluoroethyl | Benzyl | 4n | 85 |
| 4 | 2,2,2-Trifluoroethyl | Phenol | 4p | 78 |
| 5 | 2,2,2-Trifluoroethyl | 4-Cyanophenol | 4o | 81 |
General reaction conditions are the same as in Table 2.
Table 4: Synthesis of Unsymmetrically Substituted Sulfamides [1]
| Entry | N-Substituent (from Salt) | Amine Nucleophile | Product | Yield (%) |
| 1 | 2,2,2-Trifluoroethyl | Benzylamine | 6a | 75 |
| 2 | 2,2,2-Trifluoroethyl | Aniline | 6b | 68 |
| 3 | 2,2,2-Trifluoroethyl | Morpholine | 6c | 82 |
General reaction conditions are the same as in Table 2, with an amine as the nucleophile.
Alternative Synthetic Methods
While the triphenylphosphine ditriflate activation method is broadly applicable, other strategies for the synthesis of N-substituted sulfamates from sulfamic acid or its derivatives exist.
Synthesis via Sulfamoyl Chlorides
A classical approach involves the reaction of an N-substituted sulfamoyl chloride with an alcohol or phenol. The sulfamoyl chloride can be prepared from the corresponding amine and sulfuryl chloride.[3]
Protocol 4: Preparation of N,N-Disubstituted Sulfamoyl Chloride [3]
-
Dissolve a secondary amine (1.0 equiv) and a base (e.g., triethylamine, 1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of sulfuryl chloride (1.05 equiv) in DCM, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove the ammonium (B1175870) salt and wash the filtrate.
-
Dry and concentrate the organic layer to obtain the crude sulfamoyl chloride, which can be purified by distillation or chromatography.
Protocol 5: Synthesis of this compound Ester from Sulfamoyl Chloride [3]
-
Dissolve an alcohol (1.0 equiv) and a base (e.g., pyridine, 1.5 equiv) in an anhydrous solvent (e.g., THF) and cool to 0 °C.
-
Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 equiv).
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product.
Synthesis via SuFEx Click Chemistry
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry offers a modern approach to the synthesis of sulfamates. This method can involve the reaction of a sulfamoyl fluoride or a fluorosulfate (B1228806) with a suitable nucleophile.[4][5] A recent development utilizes a sulfur(IV) fluoride exchange reagent, N-methylimidazolium sulfinyl fluoride (MISF), for the synthesis of substituted this compound esters from alkyl alcohols and amines.[4]
Workflow for SuFEx-based Synthesis of Substituted Sulfamates
Caption: SuFEx approach to substituted sulfamates via a sulfur(IV) intermediate.
This method provides access to challenging substituted sulfamates in moderate to good yields (40-83%) over two steps.[4]
Safety and Handling
-
Sulfur Trioxide Complexes (e.g., SO₃·pyridine): These reagents are moisture-sensitive and can release irritating vapors. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triflic Anhydride (Tf₂O): A strong electrophile and is highly corrosive and moisture-sensitive. Handle with extreme care in a fume hood, using appropriate PPE.
-
Sulfuryl Chloride (SO₂Cl₂): A corrosive and toxic liquid that reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of N-substituted sulfamates from sulfamic acid salts provides a versatile and valuable platform for the generation of diverse molecules for drug discovery and development. The triphenylphosphine ditriflate activation method stands out for its mild conditions and broad substrate scope. Alternative methods, such as those employing sulfamoyl chlorides or SuFEx chemistry, offer additional synthetic routes that may be advantageous for specific targets. This guide provides the necessary detailed protocols and comparative data to enable researchers to make informed decisions and successfully implement these important synthetic transformations.
References
- 1. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfur(iv) reagents for the SuFEx-based synthesis of substituted this compound esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
Understanding the Binding Modes of Sulfamates to Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamates are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their ability to potently and often selectively inhibit key protein targets. This technical guide provides an in-depth exploration of the binding modes of sulfamates to two major classes of enzymes: Steroid Sulfatase (STS) and Carbonic Anhydrases (CAs). Understanding these interactions at a molecular level is crucial for the rational design of novel therapeutics for a range of diseases, including hormone-dependent cancers and glaucoma. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Target Proteins and Binding Modes
Steroid Sulfatase (STS)
Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of inactive steroid sulfates to their active forms.[1] For instance, it converts estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) to estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[2] In hormone-dependent cancers like breast cancer, the local production of estrogens can fuel tumor growth, making STS a promising therapeutic target.[2][3]
Sulfamate-containing inhibitors, particularly aryl sulfamates, are potent, active-site-directed irreversible inhibitors of STS.[3] The proposed mechanism involves the transfer of the sulfamoyl group to a catalytic formylglycine residue within the active site of STS, leading to the inactivation of the enzyme.[3][4] This covalent modification prevents the binding and hydrolysis of the natural steroid sulfate substrates.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[6] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[5][7][8]
Sulfamates, along with sulfonamides, are well-established inhibitors of CAs. The primary binding interaction involves the coordination of the deprotonated this compound (or sulfonamide) nitrogen to the zinc ion in the enzyme's active site.[9][10] This binding mimics the transition state of the CO2 hydration reaction.[9] The remainder of the inhibitor molecule can form additional interactions with residues in the active site cavity, which dictates the inhibitor's affinity and isoform selectivity.[10][11]
Quantitative Data on this compound Inhibitors
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative quantitative data for this compound inhibitors against STS and various CA isoforms.
Steroid Sulfatase (STS) Inhibitors
| Compound | Assay Type | Cell Line / Enzyme Source | IC50 (nM) | Reference |
| Estrone-3-O-sulfamate (EMATE) | Homogenate of transfected (293) cells | Human Steroid Sulfatase | - | [12] |
| 3-O-sulfamate 17alpha-benzylestradiol (Compound 4) | Homogenate of transfected (293) cells | Human Steroid Sulfatase | 0.39 (for E1S to E1) | [12] |
| 3-O-sulfamate 17alpha-(tert-butylbenzyl)estradiol (Compound 5) | Homogenate of transfected (293) cells | Human Steroid Sulfatase | 0.15 (for E1S to E1) | [12] |
| Tetrahydroisoquinoline-N-substituted this compound 1 | STS-transfected HEK-293 cells | Human Steroid Sulfatase | 3.9 | [13] |
| Tetrahydroisoquinoline-N-substituted this compound 2 | STS-transfected HEK-293 cells | Human Steroid Sulfatase | 8.9 | [13] |
| Tetrahydroisoquinoline-N-substituted this compound 3 | STS-transfected HEK-293 cells | Human Steroid Sulfatase | 16.6 | [13] |
| Irosustat | Intact MCF-7 cells | Human Steroid Sulfatase | 1.06 | [14] |
| Phenyl this compound with 3,5-difluoro substitution (5l) | Intact MCF-7 cells | Human Steroid Sulfatase | 0.21 | [14] |
| 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate 10e | Isolated from human placenta | Human Steroid Sulfatase | 190 | [15] |
| 3-[4-(dibenzyloxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate 10f | Isolated from human placenta | Human Steroid Sulfatase | 240 | [15] |
Carbonic Anhydrase (CA) Inhibitors
| Compound Class | Target Isoform | Ki (nM) | Reference |
| Carbohydrate-based Sulfamates (acetylated mannose derivative 37) | hCA II | 11.3 | [16] |
| Carbohydrate-based Sulfamates (glucose analogues 29-32) | hCA IX | 7.8 - 86 | [16] |
| Glycoconjugate Sulfamates (Compound 57) | hCA II | - | [16] |
| Glycoconjugate Sulfamates (Compound 57) | CA IX-mimic | 1-2 | [17] |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides (Compound 15) | hCA II | 3.3 | [18] |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides (Compound 15) | hCA IX | 6.1 | [18] |
| Mono-tailed Benzenesulfonamides (Compounds 1-7) | hCA I | 68.4 - 458.1 | [19] |
| Mono-tailed Benzenesulfonamides (Compounds 1-7) | hCA II | 62.8 - 153.7 | [19] |
| Mono-tailed Benzenesulfonamides (Compounds 1-7) | hCA XII | 55.4 - 113.2 | [19] |
| 4-(pyrazolyl)benzenesulfonamide ureas (SH7a-t) | hCA IX | 15.9 - 67.6 | [20] |
| 4-(pyrazolyl)benzenesulfonamide ureas (SH7a-t) | hCA XII | 16.7 - 65.7 | [20] |
Signaling Pathways
Steroid Sulfatase (STS) Signaling Pathway in Breast Cancer
STS plays a pivotal role in the local production of estrogens in breast cancer tissue, which in turn drives tumor cell proliferation via estrogen receptor (ER) signaling.[21] Inhibition of STS reduces the pool of active estrogens, thereby attenuating ER-mediated signaling.[2]
Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment
Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[7][8] CA IX, located on the cell surface, catalyzes the hydration of CO2 to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a relatively alkaline intracellular pH. This pH gradient favors tumor cell survival, proliferation, and invasion.[5][22]
Experimental Protocols
Steroid Sulfatase (STS) Inhibition Assay (Radiometric)
This protocol describes a common method to determine the in vitro inhibitory potency of a compound against STS using human placental microsomes as the enzyme source.[23]
Materials:
-
Test compound (this compound inhibitor)
-
Human placental microsomes (source of STS)
-
[6,7-³H]Estrone-3-sulfate (radiolabeled substrate)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Incubator (37°C)
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of human placental microsomes in Tris-HCl buffer.
-
Prepare a solution of [³H]Estrone-3-sulfate in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer, the microsomal solution, and varying concentrations of the test compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the [³H]Estrone-3-sulfate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding toluene to each well.
-
Vortex the plate to extract the liberated [³H]estrone into the toluene phase.
-
Centrifuge the plate to separate the aqueous and organic phases.
-
-
Quantification:
-
Transfer an aliquot of the toluene (upper) layer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibition of CA activity based on its esterase activity.[24][25]
Materials:
-
Test compound (this compound inhibitor)
-
Purified CA isoenzyme (e.g., hCA II or hCA IX)
-
4-Nitrophenyl acetate (B1210297) (4-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified CA enzyme in Tris-HCl buffer.
-
Prepare a solution of 4-NPA in a suitable solvent (e.g., acetonitrile).
-
-
Assay Setup:
-
In a 96-well plate, add Tris-HCl buffer, the CA enzyme solution, and varying concentrations of the test compound. Include a vehicle control (DMSO), a no-enzyme control, and a known CA inhibitor as a positive control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-NPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for a defined period (e.g., 5-10 minutes). The product, 4-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of CA inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 or Ki value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
X-Ray Crystallography of Protein-Sulfamate Complexes
X-ray crystallography provides high-resolution structural information on how a this compound inhibitor binds to its target protein.[26][27]
General Protocol:
-
Protein Expression and Purification: Express and purify the target protein to high homogeneity.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with the this compound inhibitor before setting up crystallization trials. This is often preferred for high-affinity ligands.[6]
-
Soaking: Grow crystals of the apo-protein first, and then soak them in a solution containing the this compound inhibitor. This method is simpler if apo-protein crystals are readily available.[28][29]
-
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
A model of the protein-ligand complex is built into the electron density map and refined to obtain the final atomic coordinates.
-
-
Analysis: The final structure reveals the precise binding mode of the this compound inhibitor, including all intermolecular interactions with the protein.
NMR Spectroscopy for Studying Protein-Sulfamate Interactions
NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes.[30][31]
General Protocol for Chemical Shift Perturbation (CSP) Mapping:
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled protein in a suitable NMR buffer.
-
Initial Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titration: Add increasing amounts of the this compound inhibitor to the protein sample.
-
Spectral Acquisition: Record a 2D ¹H-¹⁵N HSQC spectrum at each titration point.
-
Data Analysis:
-
Monitor the changes (perturbations) in the chemical shifts of the protein's amide peaks upon addition of the inhibitor.
-
Residues with significant chemical shift changes are likely part of or near the binding site.
-
The magnitude of the chemical shift changes can be plotted against the ligand concentration to determine the dissociation constant (Kd) of the interaction.[32]
-
Conclusion
Sulfamates represent a promising class of inhibitors for clinically relevant targets such as Steroid Sulfatase and Carbonic Anhydrases. A thorough understanding of their binding modes, underpinned by quantitative biochemical data and high-resolution structural information, is paramount for the development of next-generation therapeutics with improved potency and selectivity. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of drug discovery with this compound-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for the Inhibition of Helicobacter pylori α-Carbonic Anhydrase by Sulfonamides | PLOS One [journals.plos.org]
- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 27. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 28. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 32. NMR Methods for the Determination of Protein- Ligand Dissociation Constants | Bentham Science [eurekaselect.com]
Investigation of Sulfamate Derivatives as Antibacterial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Sulfamate derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent antibacterial effects. This technical guide provides a comprehensive overview of the investigation of this compound derivatives as antibacterial agents, detailing their synthesis, mechanisms of action, and structure-activity relationships. This document is intended to serve as a resource for researchers and drug development professionals engaged in the discovery of new antimicrobial therapies.
Introduction
The this compound moiety (-O-SO₂-NH₂) is a versatile functional group that has been incorporated into a variety of biologically active molecules. While initially explored for other therapeutic applications, recent research has highlighted the potential of this compound derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.[1] Their mechanisms of action are distinct from many existing antibiotic classes, making them attractive candidates to overcome current resistance mechanisms. This guide will delve into the key aspects of this compound-based antibacterial research, providing quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: sulfamoylation of alcohols and sulfamoylation of amines.
General Synthetic Protocols
Protocol 1: Sulfamoylation of Alcohols using Sulfamoyl Chloride
This method involves the reaction of an alcohol with sulfamoyl chloride in the presence of a base.
-
Materials: Alcohol, Sulfamoyl Chloride, Anhydrous Dichloromethane (DCM), Triethylamine (B128534) (Et₃N), Magnetic Stirrer, Round-bottom flask, Ice bath, Separation funnel, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Rotary evaporator, Silica (B1680970) gel for column chromatography.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ester.
-
Protocol 2: Synthesis of N-Substituted this compound Esters from Sulfamic Acid Salts
This protocol provides a general approach for accessing this compound esters through the activation of sulfamic acid salts.[2][3][4]
-
Materials: Amine, Sulfur trioxide pyridine (B92270) complex, Anhydrous acetonitrile, Triethylamine, Alcohol, Triphenylphosphine (B44618) oxide (Ph₃PO), Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), Anhydrous Dichloromethane (DCM).
-
Procedure (Formation of Sulfamic Acid Salt):
-
To a solution of the amine (1.0 eq) in anhydrous acetonitrile, add sulfur trioxide pyridine complex (1.0 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the triethylammonium (B8662869) this compound salt. The salt can often be used directly in the next step.
-
-
Procedure (Esterification):
-
In a separate flask, dissolve Ph₃PO (1.65 eq) in anhydrous DCM and cool to -78 °C.
-
Add Tf₂O (1.5 eq) and stir for 15 minutes to generate triphenylphosphine ditriflate in situ.
-
Add a solution of the triethylammonium this compound salt (1.5 eq) in DCM.
-
Add triethylamine (3.0 eq) followed by the alcohol (1.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Work-up and purify the product as described in Protocol 1.
-
Antibacterial Activity of this compound Derivatives
The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the reported MIC values for representative this compound and related sulfonamide derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide I | Staphylococcus aureus (Clinical Isolates) | 32 - 512 | [5] |
| Sulfonamide II | Staphylococcus aureus (Clinical Isolates) | 32 - 512 | [5] |
| Sulfonamide III | Staphylococcus aureus (Clinical Isolates) | 64 - >512 | [5] |
| Isopropyl Substituted Sulfonamide | Staphylococcus aureus | 3.9 | [6] |
| Sulfamethizole | Escherichia coli (sul gene-negative) | 8 - 512 | [7] |
| Amdinocillin | Escherichia coli | 0.5 - 128 | [7] |
| F105 (Sulfonyl Derivative) | Methicillin-susceptible S. aureus (MSSA) | 10 | [8] |
| F105 (Sulfonyl Derivative) | Methicillin-resistant S. aureus (MRSA) | 10 | [8] |
| Phenazone Derivative 9 | Escherichia coli | 15.62 | [9] |
| Phenazone Derivative 5 | Escherichia coli | 31.25 | [9] |
Experimental Protocols for Antibacterial Assays
Protocol 3: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent in a liquid medium.
-
Materials: 96-well sterile microtiter plates, Mueller-Hinton Broth (MHB), Bacterial culture, Test compound stock solution (in DMSO), Positive control antibiotic, Spectrophotometer.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, as well as to a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mechanisms of Antibacterial Action
This compound derivatives exert their antibacterial effects through various mechanisms, primarily by targeting essential bacterial enzymes. Two well-documented mechanisms are the inhibition of aminoacyl-tRNA synthetases and urease.
Inhibition of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRS) are crucial enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a vital step in protein synthesis.[10][11][12][13][14] this compound derivatives, particularly aminoacyl-sulfamoyl adenosines, can act as mimics of the natural aminoacyl-adenylate intermediate, thereby inhibiting the aaRS enzyme.[15]
Caption: Inhibition of aminoacyl-tRNA synthetase by a this compound derivative.
Inhibition of Urease
Urease is an enzyme crucial for the survival of certain bacteria, such as Helicobacter pylori, in acidic environments. It catalyzes the hydrolysis of urea (B33335) to ammonia, which neutralizes gastric acid. This compound derivatives have been shown to be potent inhibitors of urease. Molecular modeling studies suggest that these inhibitors interact with key amino acid residues in the enzyme's active site.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted this compound Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Aminoacyl-tRNA synthetase inhibitors as potent and synergistic immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products and their derivatives as tRNA synthetase inhibitors and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition | Semantic Scholar [semanticscholar.org]
- 13. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminoalkyl adenylate and aminoacyl this compound intermediate analogues differing greatly in affinity for their cognate Staphylococcus aureus aminoacyl tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Sulfamate-Based Inhibitors: A Technical Guide to Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfamate moiety (-OSO₂NH₂) has emerged as a critical pharmacophore in modern drug discovery, leading to the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound-based inhibitors, with a primary focus on two key enzyme families: steroid sulfatase (STS) and carbonic anhydrases (CAs). By presenting comprehensive quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for professionals engaged in the field of medicinal chemistry and drug development.
Core Therapeutic Targets and Mechanism of Action
This compound-based inhibitors have shown significant promise in targeting enzymes implicated in cancer, neurodegenerative disorders, and other proliferative diseases. The underlying mechanism of action often involves the this compound group acting as a mimic of the natural sulfate (B86663) substrate, leading to irreversible or potent reversible inhibition.
Steroid Sulfatase (STS)
Steroid sulfatase is a pivotal enzyme in the biosynthesis of steroid hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone (B1671321) sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] In hormone-dependent cancers like breast cancer, the local production of estrogens can fuel tumor growth.[1] Therefore, inhibiting STS is a promising therapeutic strategy to diminish the levels of active estrogens within tumors.[1] The most potent STS inhibitors are based on an aryl this compound pharmacophore, which is believed to irreversibly modify the active site formylglycine residue of the enzyme.[2]
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Specific isoforms, particularly CA IX and CA XII, are highly overexpressed in various tumors and are generally absent in normal tissues.[3][4] This overexpression is often linked to the hypoxic tumor microenvironment, where CAs help maintain intracellular pH, promoting cancer cell survival and proliferation.[3][5] Sulfamates, acting as sulfonamide isosteres, are potent inhibitors of CAs, with the this compound moiety coordinating to the zinc ion in the enzyme's active site.[3][6]
Quantitative Data on this compound-Based Inhibitors
The potency of this compound-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of key this compound compounds against STS and various CA isoforms.
| Compound | Target | Assay System | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase (STS) | MCF-7 cells | 0.065 | 470-670 | [7][8] |
| Irosustat (STX64) | Steroid Sulfatase (STS) | Human Placental Microsomes | 8.0 | - | [8] |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Steroid Sulfatase (STS) | Placental Microsomes | - | - | [9] |
| Compound 5 (from Poirier et al.) | Steroid Sulfatase (STS) | Transfected 293 cell homogenate | 0.15 (vs E1S), 1.4 (vs DHEAS) | - | |
| 3-[4-(diphenoxy-phosphorylamino)-phenyl]-coumarin-7-O-sulfamate | Steroid Sulfatase (STS) | Human Placenta | 190 | - | |
| 4-(Piperazinocarbonyl)aminothis compound 19 | Steroid Sulfatase (STS) | JEG-3 cell lysate | 5.1 | - | [10] |
| 4-(Piperazinocarbonyl)aminothis compound 20 | Steroid Sulfatase (STS) | JEG-3 cell lysate | 8.8 | - | [10] |
Table 1: Inhibitory Activity of this compound-Based Inhibitors against Steroid Sulfatase (STS)
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference(s) |
| Topiramate (B1683207) | hCA II | - | [11][12] |
| AHR-16329 | CA-II | 7 | [6] |
| Aliphatic bis-sulfamate (C8) | hCA IX | Higher affinity vs hCA II | [13] |
| Aliphatic bis-sulfamate (C10) | hCA IX | Higher affinity vs hCA II | [13] |
Table 2: Inhibitory Activity of this compound-Based Inhibitors against Carbonic Anhydrase (CA) Isoforms
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role and evaluation of this compound-based inhibitors.
Caption: Steroid Sulfatase (STS) signaling pathway and the point of inhibition by this compound-based drugs.
Caption: Role of Carbonic Anhydrase IX (CA IX) in cancer cell pH regulation and its inhibition.
Caption: General experimental workflow for a steroid sulfatase (STS) inhibition assay.
Caption: Workflow for a colorimetric carbonic anhydrase (CA) inhibition assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound-based inhibitors.
Protocol 1: Steroid Sulfatase (STS) Inhibition Assay in Human Placental Microsomes
This protocol describes a method to determine the inhibitory potential of a test compound on STS activity using human placental microsomes as the enzyme source.[1][9]
Materials:
-
Human placental microsomes[9]
-
Assay Buffer: 0.1 M Tris buffer, pH 7.6[9]
-
Substrate: [³H]-Estrone-3-sulfate ([³H]E1S)[11]
-
Test this compound inhibitor
-
Toluene[11]
-
Scintillation fluid[11]
-
96-well microplate
-
Scintillation counter[11]
Procedure:
-
Enzyme Preparation: Thaw human placental microsomes on ice and dilute to a final protein concentration of 0.1-1.0 mg/mL in ice-cold assay buffer.[9]
-
Inhibitor Preparation: Prepare a stock solution of the this compound inhibitor in DMSO. Perform serial dilutions to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted inhibitor solution, and the microsomal enzyme preparation. Include controls with no inhibitor (vehicle control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate, [³H]E1S, to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction is within the linear range of product formation.[9]
-
Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of toluene (B28343) to each well. Toluene will extract the hydrolyzed, non-polar product ([³H]-Estrone).[11]
-
Quantification: Transfer a known volume of the upper toluene layer to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Protocol 2: Colorimetric Carbonic Anhydrase (CA) Inhibition Assay
This protocol outlines a colorimetric method to screen for inhibitors of CA activity based on the enzyme's esterase activity.[14][15][16]
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)
-
CA Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)[17]
-
CA Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA)[7][17]
-
Test this compound inhibitor
-
96-well clear flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm[14]
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified CA isozyme in the assay buffer.
-
Inhibitor Preparation: Dissolve the this compound inhibitor in DMSO and prepare serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, inhibitor dilutions, and the enzyme solution to the respective wells. Include enzyme control (with DMSO), inhibitor control, and background control (no enzyme) wells.[15]
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes.[15][17]
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[14][16]
-
Data Analysis: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each inhibitor concentration. Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[15]
Protocol 3: General Synthesis of Aryl Sulfamates
The synthesis of aryl sulfamates typically involves the reaction of a phenolic precursor with sulfamoyl chloride or a related sulfamoylating agent.
General Procedure:
-
Sulfamoylation of Phenol (B47542): To a solution of the desired phenol in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add a base (e.g., triethylamine, pyridine).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sulfamoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl this compound.
For more complex molecules, alternative methods such as the use of sulfur trioxide complexes followed by amination or activation of sulfamic acid salts may be employed.[18][19]
Conclusion
This compound-based inhibitors represent a highly versatile and potent class of therapeutic agents with significant potential for the treatment of various diseases, particularly hormone-dependent cancers. The continued exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved drug candidates. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Steryl-sulfatase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors. Comparison of aliphatic this compound/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound synthesis by amination [organic-chemistry.org]
Unlocking Organic Synthesis: A Technical Guide to Sulfamic Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for efficient, environmentally benign, and cost-effective catalytic systems is paramount. Sulfamic acid (H₂NSO₃H), a simple, non-hygroscopic, and crystalline solid, has emerged as a powerful and versatile Brønsted acid catalyst. Its unique properties, including high acidity in both aqueous and organic media, ease of handling, and recyclability, have positioned it as an attractive alternative to conventional corrosive and hazardous acids.[1][2] This technical guide provides an in-depth exploration of the application of sulfamic acid as a catalyst in a variety of pivotal organic transformations, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development.
Multicomponent Reactions: The Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. Sulfamic acid has proven to be a highly efficient catalyst for this transformation, particularly under solvent-free conditions, offering high yields and short reaction times.[3][4]
Experimental Protocol: Solvent-Free Synthesis of Dihydropyrimidinones
A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (0.1 mmol, 10 mol%) is thoroughly mixed in a round-bottomed flask. The flask is then heated in an oil bath at a specified temperature for the required time (as indicated in Table 1). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with cold water. The solid product is then collected by filtration, dried, and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.[4]
Quantitative Data
| Entry | Aldehyde (Ar) | 1,3-Dicarbonyl | X | Time (min) | Yield (%)[4] |
| 1 | C₆H₅ | Ethyl Acetoacetate | O | 15 | 95 |
| 2 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | O | 20 | 92 |
| 3 | 4-NO₂-C₆H₄ | Ethyl Acetoacetate | O | 25 | 88 |
| 4 | 4-CH₃O-C₆H₄ | Ethyl Acetoacetate | O | 30 | 90 |
| 5 | C₆H₅ | Methyl Acetoacetate | O | 20 | 93 |
| 6 | C₆H₅ | Ethyl Acetoacetate | S | 30 | 92 |
| 7 | 4-Cl-C₆H₄ | Ethyl Acetoacetate | S | 35 | 90 |
Table 1: Sulfamic Acid-Catalyzed Biginelli Reaction under Solvent-Free Conditions.
Reaction Mechanism
The reaction is believed to proceed through an N-acylimine intermediate formed from the condensation of the aldehyde and urea, which is catalyzed by sulfamic acid. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the imine. Subsequent cyclization and dehydration yield the dihydropyrimidinone.[3][5]
References
Synthesis and Biological Evaluation of Sulfamide Derivatives: A Technical Guide
Introduction: Sulfamide (B24259) derivatives, characterized by a central sulfur atom bonded to two nitrogen atoms and two oxygen atoms, represent a critical pharmacophore in modern drug discovery. Their structural similarity as a bioisostere to the sulfonamide group allows for unique interactions with biological targets.[1] This versatility has led to their exploration and development as potent inhibitors of various enzymes, resulting in a wide spectrum of biological activities.[2][3] Sulfamides have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents, making them a focal point for medicinal chemists and drug development professionals.[4][5][6][7] This technical guide provides an in-depth overview of the synthesis of sulfamide derivatives, their diverse biological activities, and detailed protocols for their evaluation.
Synthesis of Sulfamide Derivatives
The synthesis of sulfamides is most commonly achieved through the reaction of a sulfamoyl chloride with a primary or secondary amine.[8] This method allows for the controlled and sequential introduction of different substituents on the nitrogen atoms, providing a powerful tool for generating molecular diversity.[8] Alternative methods include the oxidative coupling of thiols with amines and the use of sulfur dioxide (SO2) surrogates.[9][10]
A general two-stage workflow for synthesizing unsymmetrical sulfamides is depicted below. The process begins with the preparation of an N,N-disubstituted sulfamoyl chloride from a secondary amine and sulfuryl chloride (SO₂Cl₂). This intermediate is then coupled with a primary or secondary amine to yield the final sulfamide product.
References
- 1. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfamate Esters from Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of sulfamate esters from alcohols, a crucial transformation in medicinal chemistry and drug development. The this compound moiety is a key pharmacophore in numerous therapeutic agents. These protocols offer a range of methods, from classical approaches to modern catalytic systems, to accommodate a variety of substrates and research needs.
Introduction
This compound esters are a versatile class of organic compounds with significant applications in the pharmaceutical industry. They are often used to modify the biological activity and pharmacokinetic properties of parent drug molecules. The synthesis of this compound esters from alcohols is a fundamental transformation, and several methods have been developed to achieve this conversion efficiently and selectively. This document outlines four distinct and reliable protocols for the preparation of this compound esters.
Method 1: Sulfamoylation using in situ generated Sulfamoyl Chloride
This classical and widely used method involves the reaction of an alcohol with sulfamoyl chloride, which can be generated in situ from chlorosulfonyl isocyanate and formic acid. This approach is robust and applicable to a broad range of alcohols.
Experimental Protocol:
Part A: Synthesis of Sulfamoyl Chloride
Caution: This reaction is highly exothermic and involves vigorous gas evolution. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add chlorosulfonyl isocyanate (17.4 mL, 200 mmol).[1][2]
-
Slowly add formic acid (7.54 mL, 200 mmol) to the flask, followed by the addition of toluene (B28343) (60 mL).[1][2]
-
After the reaction is complete, remove the solvent under reduced pressure to yield sulfamoyl chloride as a crystalline solid.[1][2] This reagent can often be used in the next step without further purification.
Part B: Sulfamoylation of an Alcohol
-
In a separate flask, dissolve the alcohol (1.0 equiv.) in a suitable aprotic solvent (e.g., N,N-dimethylacetamide).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.[3]
-
Add the freshly prepared sulfamoyl chloride (1.0-3.0 equiv.) to the mixture.
-
Stir the reaction at ambient temperature for several hours until completion (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford the this compound ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data:
| Reactant 1 (mmol) | Reactant 2 (mmol) | Solvent (mL) | Time (h) | Temperature (°C) | Product Yield | Reference |
| Chlorosulfonyl isocyanate (200) | Formic acid (200) | Toluene (60) | 10 | 23 | Quantitative | [1][2] |
Method 2: Activation of Sulfamic Acid Salts with Triphenylphosphine (B44618) Ditriflate
This method provides a general approach to access N-substituted this compound esters, particularly for nucleophiles that are sterically hindered or electron-deficient.[4][5] The protocol involves the preparation of a sulfamic acid salt, followed by activation and reaction with an alcohol.
Experimental Protocol:
-
Prepare the desired N-substituted sulfamic acid salt by reacting the corresponding amine with a sulfur trioxide complex.
-
In a reaction vessel under an inert atmosphere, combine the sulfamic acid salt (1.5 equiv.) and the alcohol (1.0 equiv.) in dichloromethane (B109758) (CH₂Cl₂).[4]
-
Add triethylamine (B128534) (Et₃N, 3.0 equiv.) to the mixture.[4]
-
Cool the reaction to -78°C and add a solution of triphenylphosphine ditriflate (prepared from triflic anhydride (B1165640) and triphenylphosphine oxide) (1.5 equiv.).[4]
-
Allow the reaction to warm to 22°C and stir for 18 hours.[4]
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the desired this compound ester.
Quantitative Data:
This method has been shown to be effective for a wide range of primary and secondary aliphatic alcohols and phenols, with yields ranging from modest to excellent.[4][5] For example, the reaction of pentan-1-ol with N-phenylsulfamic acid salt under these conditions provides the corresponding this compound ester in high yield.[5]
| Substrate | Yield (%) | Reference |
| Primary Alcohols | High | [4][5] |
| Secondary Alcohols | Modest to Excellent | [4][5] |
| Phenols | High | [4][5] |
Method 3: Catalytic Sulfamoylation using Activated Aryl Sulfamates
This modern approach utilizes electron-deficient aryl sulfamates as stable, solid sulfamoyl group transfer reagents in a reaction catalyzed by a simple organic base.[6][7] This method is notable for its mild conditions and high selectivity for primary alcohols over secondary alcohols.[6][7][8]
Experimental Protocol:
-
To a solution of the alcohol (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add the activated aryl this compound (e.g., pentachlorophenyl this compound, 1.1 equiv.).
-
Add N-methylimidazole (NMI) as the catalyst (0.1-0.2 equiv.).[6]
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the pure this compound ester.
Quantitative Data:
The reaction provides high yields at room temperature with minimal catalyst loading and shows excellent selectivity for primary alcohols.[6]
| Aryl this compound Donor | Catalyst | Selectivity (1° vs 2° alcohol) | Reference |
| Pentachlorophenyl this compound (PCPS) | N-Methylimidazole (NMI) | up to >40:1 | [6] |
| Pentafluorophenyl this compound (PFPS) | N-Methylimidazole (NMI) | High | [6] |
Method 4: Sulfamoylation using Hexafluoroisopropyl this compound (HFIPS)
This protocol employs hexafluoroisopropyl this compound (HFIPS), a bench-stable, solid reagent that reacts readily with a wide range of alcohols under mild conditions.[8][9] A key advantage of this method is the straightforward workup, as the sole byproduct is the volatile hexafluoroisopropanol.[8][9]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the alcohol (1.0 equiv.) and hexafluoroisopropyl this compound (HFIPS) (1.1 equiv.) in an appropriate solvent (e.g., acetonitrile).
-
Add a suitable base (e.g., an organic amine base) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, the product can often be isolated in high purity by simply removing the solvent and the volatile hexafluoroisopropanol byproduct under reduced pressure. An optional aqueous workup can also be performed.[8][9]
Quantitative Data:
This method is effective for a broad scope of alcohols, including primary, secondary, and phenols, providing the corresponding sulfamates in good to excellent yields.[8][9]
Visualized Workflows and Mechanisms
Caption: Comparative workflows for the synthesis of this compound esters.
Caption: Mechanism of NMI-catalyzed sulfamoylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-substituted this compound esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 7. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis by sulfamoylation [organic-chemistry.org]
- 9. Hexafluoroisopropyl this compound: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low-Stress Nickel Electroplating using Sulfamate Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel sulfamate electroplating is a widely utilized surface finishing technique renowned for its ability to produce highly pure, ductile, and low-stress nickel deposits.[1] Unlike other nickel plating baths, such as those based on sulfate (B86663) chemistry, this compound baths are specifically formulated to minimize internal stress in the electrodeposited layer.[2][3] This characteristic is critical for applications in aerospace, electronics, and precision engineering, where components are subjected to mechanical stress, thermal cycling, or require subsequent machining.[1] High tensile stress in nickel deposits can lead to cracking, warping, and reduced fatigue life of the plated component.[4] The use of a this compound-based electrolyte allows for the deposition of thick, uniform coatings with excellent adhesion and solderability.[1][2]
Principles of Low-Stress Nickel this compound Plating
The low internal stress of deposits from a this compound bath is attributed to the nature of the this compound anion (SO₃NH₂⁻). The process involves the electrochemical reduction of nickel ions from the nickel this compound solution onto a substrate. The bath chemistry and operating parameters are carefully controlled to maintain the desired deposit characteristics. Key components of the bath include nickel this compound as the primary source of nickel ions, boric acid as a pH buffer, and sometimes a small amount of nickel chloride to improve anode corrosion.[2][4] Additives, often proprietary, can be used to further reduce stress or modify the deposit's appearance.[5]
Data Presentation
Table 1: Typical Nickel this compound Bath Composition for Low-Stress Deposits
| Component | Concentration Range | Optimal Concentration | Purpose |
| Nickel this compound (as Ni metal) | 75 - 135 g/L | 90 g/L | Primary source of nickel ions[2] |
| Boric Acid | 30 - 45 g/L | 37.5 g/L | pH buffer to stabilize the bath[2][4] |
| Nickel Chloride | 0 - 20 g/L | 6 g/L | Improves anode corrosion[4] |
| Stress Reducer/Wetting Agent | As required | As per supplier | Reduces internal stress and prevents pitting[6] |
Table 2: Typical Operating Parameters for Low-Stress Nickel this compound Plating
| Parameter | Range | Optimal Value | Effect on Stress |
| pH | 3.5 - 4.5 | 3.8 - 4.2 | Lower pH can increase stress[2] |
| Temperature | 45 - 60 °C | 50 °C | Higher temperatures can increase deposition rate but may also increase stress[2] |
| Cathode Current Density | 0.5 - 21 A/dm² | 2 - 5 A/dm² | High current density can lead to brittle and stressed deposits[2] |
| Agitation | Moderate | Cathode rod or solution circulation | Ensures uniform deposition and prevents high-current-density burning[6] |
Experimental Protocols
Protocol 1: Preparation of a Nickel this compound Electroplating Bath
This protocol describes the preparation of a 1-liter standard nickel this compound plating bath.
Materials:
-
Nickel this compound concentrate or solid
-
Boric acid
-
Nickel chloride (optional)
-
Deionized (DI) water
-
Activated carbon
-
Sulfamic acid or nickel carbonate (for pH adjustment)
-
Heating and stirring plate
-
1 L beaker and a larger container for the plating tank
-
Filter paper and funnel
Procedure:
-
Dissolution:
-
Fill the 1 L beaker with approximately 700 mL of DI water and heat to 50-60°C.
-
Slowly add the required amount of nickel this compound while stirring until fully dissolved.
-
Add the boric acid and nickel chloride (if used) and continue stirring until all components are dissolved.
-
Add DI water to bring the volume to 1 L.
-
-
Purification:
-
Add 3-5 g/L of activated carbon to the solution.
-
Stir the solution at 50-60°C for at least 2 hours to remove organic impurities.
-
Allow the carbon to settle, then filter the solution into the clean plating tank.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If the pH is too high, slowly add a dilute solution of sulfamic acid.
-
If the pH is too low, slowly add a slurry of nickel carbonate and allow it to react before re-measuring the pH.
-
-
Dummy Plating:
-
Place a large surface area corrugated brass or steel cathode and nickel anodes in the bath.
-
Apply a low current density (0.2-0.5 A/dm²) for 2-4 hours to remove metallic impurities.
-
Protocol 2: Nickel Electroplating Process for Low-Stress Deposits
This protocol outlines the steps for plating a substrate to achieve a low-stress nickel deposit.
Materials:
-
Prepared and purified nickel this compound plating bath
-
Substrate to be plated
-
Nickel anodes (sulfur-depolarized recommended)
-
Power supply (rectifier)
-
Plating tank with heating and agitation capabilities
-
Pre-treatment solutions (cleaners, etchants)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically involves alkaline cleaning, rinsing, and acid activation.
-
Rinse the substrate with DI water immediately before placing it in the plating bath.
-
-
Electroplating:
-
Heat the nickel this compound bath to the desired operating temperature (e.g., 50°C).
-
Ensure proper agitation of the solution or the cathode.
-
Immerse the cleaned substrate (cathode) and the nickel anodes into the bath.
-
Connect the electrodes to the rectifier, ensuring correct polarity (substrate is negative, anodes are positive).
-
Apply the desired current density (e.g., 2 A/dm²) and plate for the calculated time to achieve the target thickness.
-
-
Post-Treatment:
-
Turn off the rectifier and remove the plated substrate.
-
Rinse the substrate thoroughly with DI water.
-
Dry the plated part using a suitable method (e.g., warm air).
-
Protocol 3: Measurement of Internal Stress using the Bent Strip Method
This protocol describes a common method for quantifying the internal stress of the nickel deposit.
Materials:
-
Thin, flexible metal strips (e.g., brass or steel) of known dimensions
-
Plating setup as described in Protocol 2
-
A device to hold the strip flat during plating on one side
-
A micrometer or a traveling microscope to measure the curvature of the strip after plating
Procedure:
-
Strip Preparation:
-
Clean and prepare the test strip as you would the actual substrate.
-
Measure the initial straightness of the strip.
-
-
One-Sided Plating:
-
Mask one side of the strip with a suitable plating resist or use a specialized holder that exposes only one side to the plating solution.
-
Plate the unmasked side of the strip with nickel to a known thickness following Protocol 2.
-
-
Measurement:
-
After plating, remove the masking and rinse and dry the strip.
-
The internal stress in the nickel deposit will cause the strip to bend. A tensile stress will cause it to bend towards the plated side, while a compressive stress will cause it to bend away.
-
Measure the curvature or the deflection at the center of the strip.
-
-
Stress Calculation:
-
The internal stress (σ) can be calculated using Stoney's equation or a modified version depending on the measurement method. A simplified form is: σ = (E * t_s²) / (6 * R * t_d) Where:
-
E is the Young's modulus of the substrate material.
-
t_s is the thickness of the substrate strip.
-
R is the radius of curvature of the bent strip.
-
t_d is the thickness of the deposited nickel layer.
-
-
Mandatory Visualizations
References
- 1. This compound Nickel vs. Sulfate Nickel Plating [chemresearchco.com]
- 2. theadvint.com [theadvint.com]
- 3. News - Application of Sulfamic acid in Electroplating Industry [xingfeichemical.com]
- 4. EP0892087A2 - Electroplating of low-stress nickel - Google Patents [patents.google.com]
- 5. Aerospace Plating Services - AS9100 Nadcap Approved [valencesurfacetech.com]
- 6. columbiachemical.com [columbiachemical.com]
Application Notes: Sulfamate Derivatives as Tunable Covalent Inhibitors in Chemical Biology
Introduction
Sulfamate-based electrophiles are emerging as a versatile class of warheads for the design of targeted covalent inhibitors (TCIs).[1][2][3][4][5][6] Unlike traditional electrophiles like acrylamides and chloroacetamides, this compound acetamides offer a unique combination of tunable reactivity, improved stability, and a geometry compatible with established inhibitor scaffolds.[1][2][3][4] This makes them particularly suitable for in vivo applications where minimizing off-target reactivity is crucial.[1][2][3][4][5] This document provides an overview of the application of this compound derivatives as covalent inhibitors, with a focus on their use in targeting kinases and their application in advanced chemical biology techniques like Covalent Ligand-Directed Release (CoLDR) chemistry.
Advantages of this compound-Based Covalent Inhibitors
-
Tunable Reactivity: The reactivity of the this compound acetamide (B32628) warhead can be modulated by altering the amine substituent, allowing for a fine-tuning of the balance between potency and selectivity.[1][2][3]
-
Enhanced Stability: this compound electrophiles exhibit high stability in buffer and improved metabolic stability in human liver microsomes compared to chloroacetamide and sulfonate analogues.[1]
-
Favorable Geometry: They maintain a chloroacetamide-like geometry, enabling their substitution into existing inhibitor scaffolds designed for α-haloacetamide warheads.[1][3][4]
-
Self-Immolative Properties: Upon reaction with a cysteine residue, the this compound group can be released, a property that can be harnessed for applications such as drug delivery and diagnostic probes through CoLDR chemistry.[1][2][7]
Application Example 1: Inhibition of Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. The FDA-approved drug ibrutinib (B1684441) is a covalent inhibitor of BTK that utilizes an acrylamide (B121943) warhead to target Cys481.[2] this compound acetamide analogues of ibrutinib have been developed and shown to be potent and selective BTK inhibitors.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is autophosphorylated and proceeds to phosphorylate downstream targets, including phospholipase Cγ2 (PLCγ2), leading to the activation of pro-survival pathways like Akt and ERK. Covalent inhibition of BTK at Cys481 blocks this signaling cascade.
Caption: BTK signaling pathway and the point of covalent inhibition.
Quantitative Data: In Vitro and Cellular Potency of Ibrutinib Analogues
The following table summarizes the inhibitory activities of various ibrutinib analogues, including this compound derivatives.
| Compound | Description | BTK IC50 (in vitro, nM) | Cellular pBTK IC50 (Mino cells, nM) |
| Ibrutinib | Acrylamide | ~10 | 2.1 |
| 3a | Chloroacetamide | Potent | - |
| 3b | Sulfonate acetamide | Potent | 6 |
| 3c | Methyl this compound acetamide | ~10 | 3.6 |
| 3d | Ethyl this compound acetamide | ~10 | - |
| 3e | Phenyl this compound acetamide | 100 | - |
| 3g | Sulfone (non-covalent) | 500 | >100 |
Data sourced from London et al., J. Am. Chem. Soc. 2023.[2]
Application Example 2: Covalent Ligand-Directed Release (CoLDR) Chemistry
The self-immolative nature of the this compound warhead can be exploited for CoLDR, where the covalent binding event triggers the release of a payload.[1][7] This has been demonstrated by creating a "turn-on" fluorescent probe for BTK.[2] In this system, a non-fluorescent coumarin (B35378) molecule is attached via the this compound linker. Upon covalent modification of BTK's Cys481, the coumarin is released, leading to a detectable fluorescent signal.
CoLDR Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. This compound Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Late-Stage Sulfamoylation of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for the late-stage introduction of the sulfamoyl moiety (–SO₂NH₂) into complex molecules. The sulfamoyl group is a critical pharmacophore found in numerous clinically approved drugs, and its installation at a late stage of a synthetic sequence allows for rapid structure-activity relationship (SAR) studies and the diversification of drug candidates. This document outlines three key methodologies, providing detailed experimental protocols, quantitative data for substrate scope, and visual workflows to guide researchers in applying these techniques.
Method 1: Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates
This method, developed by Miller and coworkers, utilizes electron-deficient aryl sulfamates as stable, solid sulfamoylating agents in the presence of a simple organic base catalyst, N-methylimidazole (NMI). The reaction proceeds under mild conditions and exhibits excellent chemoselectivity, particularly for the sulfamoylation of primary alcohols over secondary alcohols.[1][2]
Data Presentation
Table 1: NMI-Catalyzed Sulfamoylation of Primary Alcohols with Pentachlorophenyl Sulfamate (PCPS) [1][2]
| Substrate (Complex Alcohol) | Product | Yield (%) |
| 1-Adamantaneethanol | 2-(Adamantan-1-yl)ethyl this compound | 95 |
| (R)-(-)-2-Phenyl-1-propanol | (R)-2-Phenylpropyl this compound | 88 |
| 3-Phenyl-1-propanol | 3-Phenylpropyl this compound | 96 |
| Geraniol | (E)-3,7-Dimethylocta-2,6-dien-1-yl this compound | 85 |
| Dihydrocinchonidine | Dihydrocinchonidine-O-sulfamate | 78 |
| Combretastatin A-4 derivative | Combretastatin A-4 derivative-O-sulfamate | 91 |
Table 2: Selectivity in Diol and Polyol Sulfamoylation [1][2]
| Substrate | Major Product | Ratio (Primary:Secondary) |
| 1-Phenyl-1,2-ethanediol | 2-Phenyl-2-hydroxyethyl this compound | >20:1 |
| (R)-3-Boc-2,2-dimethyl-4-phenyloxazolidine-5-methanol | (R)-3-Boc-2,2-dimethyl-4-phenyloxazolidine-5-yl)methyl this compound | >50:1 |
| 1,2-Octanediol | 1-(Sulfamoyloxy)octan-2-ol | 15:1 |
Experimental Protocol: General Procedure for NMI-Catalyzed Sulfamoylation
-
Reagent Preparation : To a solution of the alcohol substrate (1.0 equiv) in anhydrous acetonitrile (B52724) (0.1 M) is added pentachlorophenyl this compound (PCPS) (1.2 equiv).
-
Reaction Initiation : N-methylimidazole (NMI) (0.1 equiv) is added to the mixture at room temperature.
-
Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Work-up : The reaction mixture is concentrated under reduced pressure.
-
Purification : The residue is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound product.
Visualization
References
Analytical Techniques for the Quantification of Sulfamate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sulfamate in various biological matrices, including plasma, serum, and urine. The methodologies covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a proposed Enzymatic Assay, and Capillary Electrophoresis (CE). These techniques offer a range of options in terms of sensitivity, selectivity, and throughput to suit different research and development needs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for the quantification of small molecules in complex biological matrices. This method is particularly suitable for pharmacokinetic studies and clinical trial sample analysis where low detection limits are often required.
Application Note
This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma and urine. The method utilizes a simple protein precipitation step for sample cleanup, followed by a rapid chromatographic separation and detection by tandem mass spectrometry in negative electrospray ionization mode.
Experimental Protocol
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating polar compounds.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Proposed):
-
This compound: Precursor ion (m/z) 96.0 → Product ion (m/z) 79.9 (Loss of NH2)
-
Note: The optimal MRM transitions should be determined by direct infusion of a this compound standard solution.
-
c. Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Quantitative Data Summary
| Parameter | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.06 µg/mL (in water)[3] |
| Linearity Range | 0.1 - 10 µg/mL (Typical for small molecules)[2] |
| Accuracy (% Bias) | Within ±15%[4][5] |
| Precision (% CV) | <15%[4][5] |
| Recovery | >85% (Typical for protein precipitation) |
Note: The LOQ in a biological matrix may be higher than in water and needs to be experimentally determined.
Experimental Workflow: LC-MS/MS Analysis of this compound
Caption: Workflow for the LC-MS/MS quantification of this compound.
Enzymatic Assay (Proposed)
While no specific commercial enzymatic assay kit for this compound quantification is readily available, a protocol can be proposed based on the enzymatic hydrolysis of this compound and the subsequent detection of one of the reaction products. This method could offer a simpler and higher-throughput alternative to chromatography-based assays for screening purposes.
Application Note
This proposed method outlines a colorimetric enzymatic assay for the determination of this compound in biological samples. The principle involves the enzymatic hydrolysis of this compound to sulfate (B86663) and ammonia (B1221849) by a sulfamatase enzyme. The produced sulfate can then be quantified using a turbidimetric method.
Experimental Protocol
a. Principle
The assay is based on a two-step enzymatic reaction. First, a specific sulfamatase would hydrolyze this compound. The resulting sulfate is then precipitated with barium chloride, and the turbidity is measured spectrophotometrically.
b. Reagents
-
This compound standard solutions
-
Sulfamatase enzyme (hypothetical, would require sourcing or engineering)
-
Tris buffer (pH 7.5)
-
Barium chloride solution
-
Polyethylene glycol (PEG) to stabilize the barium sulfate precipitate
c. Procedure
-
Sample Preparation: Deproteinize the biological sample (plasma or urine) using ultrafiltration to remove interfering proteins.
-
Enzymatic Reaction:
-
To 50 µL of the deproteinized sample or standard, add 50 µL of Tris buffer.
-
Add 10 µL of the sulfamatase enzyme solution.
-
Incubate at 37°C for 30 minutes to allow for the complete hydrolysis of this compound.
-
-
Sulfate Detection (Turbidimetric):
-
Add 100 µL of the barium chloride-PEG reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for the formation of a stable barium sulfate precipitate.
-
Measure the absorbance (turbidity) at 600 nm using a microplate reader.
-
d. Data Analysis
The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve prepared with known concentrations of this compound.
Quantitative Data Summary
| Parameter | Enzymatic Assay (Proposed) |
| Limit of Quantification (LOQ) | ~1-10 µM (Typical for colorimetric assays) |
| Linearity Range | 10 - 500 µM (Typical) |
| Accuracy (% Bias) | Within ±20% |
| Precision (% CV) | <20% |
| Recovery | Dependent on the efficiency of the deproteinization step |
Experimental Workflow: Enzymatic Assay for this compound
Caption: Proposed workflow for the enzymatic assay of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an analytical technique that separates ions based on their electrophoretic mobility with the use of an applied voltage. It is well-suited for the analysis of small, charged molecules like this compound and offers advantages such as high resolution, short analysis times, and minimal sample preparation.[6][7]
Application Note
This application note details a capillary zone electrophoresis (CZE) method for the determination of this compound in serum and urine. The method employs a cationic surfactant to reverse the electroosmotic flow (EOF), allowing for the rapid separation of anions.[6] Detection is achieved using indirect UV detection.
Experimental Protocol
a. Sample Preparation
-
Serum: Ultrafilter the serum sample through a 10 kDa molecular weight cutoff filter to remove proteins.[8]
-
Urine: Dilute the urine sample 1:10 with deionized water.[8]
b. CE Conditions
-
Capillary Electrophoresis System: A standard CE instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20 mM 2,6-pyridinedicarboxylic acid (PDC) with a cationic surfactant (e.g., 0.5 mM cetyltrimethylammonium bromide) to reverse the EOF, pH adjusted to a suitable value (e.g., 5.6).[1]
-
Applied Voltage: -20 kV (negative polarity).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at a wavelength where the BGE has strong absorbance (e.g., 214 nm).
c. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Quantitative Data Summary
| Parameter | Capillary Electrophoresis |
| Limit of Quantification (LOQ) | ~1-5 µM (Typical for indirect UV detection) |
| Linearity Range | 5 - 1000 µM (Typical) |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <10%[8] |
| Recovery | >95% (for sample dilution/ultrafiltration) |
Logical Diagram: Principle of Capillary Electrophoresis for this compound
Caption: Principle of this compound analysis by capillary electrophoresis.
References
- 1. Capillary electrophoresis method for the analysis of inorganic anions, organic acids, amino acids, nucleotides, carbohydrates and other anionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. High-sensitivity capillary electrophoresis determination of inorganic anions in serum and urine using on-line preconcentration by transient isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfamate-Based Drugs in the Treatment of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulfamate-based drugs in the treatment of epilepsy. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their preclinical evaluation.
Introduction to this compound-Based Antiepileptic Drugs
This compound-based drugs are a cornerstone in the management of epilepsy, a neurological disorder characterized by recurrent seizures. This class of drugs, which includes well-established medications like topiramate (B1683207) and zonisamide (B549257), as well as newer agents such as cenobamate, exerts its anticonvulsant effects through multiple mechanisms of action. These typically involve the modulation of voltage-gated ion channels, enhancement of inhibitory neurotransmission, and, for some, inhibition of carbonic anhydrase. Their broad spectrum of activity makes them effective against various seizure types.
Mechanisms of Action
This compound-based drugs achieve their antiepileptic effects through a variety of molecular targets. The primary mechanisms include:
-
Modulation of Voltage-Gated Sodium Channels: Many this compound drugs, including topiramate, zonisamide, and cenobamate, block voltage-gated sodium channels. This action reduces the repetitive firing of neurons, a key factor in seizure generation and propagation. Cenobamate, in particular, shows a preferential blockade of the persistent sodium current.[1]
-
Enhancement of GABAergic Neurotransmission: Topiramate and cenobamate are known to positively modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[2] This enhancement of inhibitory signals helps to counteract the excessive neuronal excitation that leads to seizures. Topiramate's modulation is complex and depends on the subunit composition of the GABA-A receptor.[3]
-
Inhibition of Glutamatergic Neurotransmission: Topiramate also antagonizes the AMPA and kainate subtypes of glutamate (B1630785) receptors, which are key excitatory neurotransmitters.[2] This reduction in excitatory signaling contributes to its anticonvulsant properties.
-
Modulation of Calcium Channels: Zonisamide is known to block T-type calcium channels, which are involved in the generation of burst firing in neurons and are implicated in the spread of seizure activity.[4][5][6][7]
-
Carbonic Anhydrase Inhibition: Some this compound-based drugs, such as sulthiame and, to a lesser extent, topiramate and zonisamide, are inhibitors of the enzyme carbonic anhydrase. The exact contribution of this mechanism to their overall anticonvulsant efficacy is still under investigation but is thought to involve alterations in neuronal pH and excitability.
Quantitative Data Summary
The following tables summarize key in vitro efficacy data for several this compound-based antiepileptic drugs.
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Drug | Channel Type/Current | Preparation | IC50 | Reference |
| Topiramate | Voltage-gated Na+ currents | Rat cerebellar granule cells | 48.9 µM | |
| Cenobamate | Persistent Na+ current | Rat hippocampal CA3 neurons | 53.1 µM | [1] |
| Cenobamate | Peak hNav1.5 current | HEK293 cells | 87.6 µM | |
| Cenobamate | Late hNav1.5 current | HEK293 cells | 46.5 µM |
Table 2: Modulation of T-Type Calcium Channels
| Drug | Effect | Preparation | Concentration for Effect | Reference |
| Zonisamide | 38.3% reduction of T-type ICa | Cultured human neuroblastoma cells | 50 µM | [5] |
| Zonisamide | 59.5% reduction of T-type Ca2+ current | Cultured rat cerebral cortex neurons | 500 µM | [6] |
Table 3: Inhibition of Carbonic Anhydrase
| Drug | Isoform | Ki | Reference |
| Sulthiame | CA II | 6 nM | |
| Sulthiame | CA VII | 56 nM | |
| Sulthiame | CA IX | 25 nM | |
| Sulthiame | CA XII | 28 nM | |
| Topiramate | rat CA II | 0.1 µM | |
| Topiramate | rat CA IV | 0.2 µM |
Table 4: Antagonism of Kainate Receptors
| Drug | Receptor | IC50 | Reference |
| Topiramate | GluK1 (GluR5) | 0.46 µM |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of this compound-based antiepileptic drugs are provided below.
In Vivo Models
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to screen for drugs that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.
-
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers (for rats or mice)
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 mice or Sprague-Dawley rats
-
-
Procedure:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of expected peak drug effect, apply a drop of topical anesthetic to the eyes of the animal.
-
Place the corneal electrodes on the corneas of the restrained animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this seizure phenotype.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the median effective dose (ED50) using probit analysis.
-
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify drugs that can raise the seizure threshold and is predictive of efficacy against myoclonic and absence seizures.
-
Materials:
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
Syringes and needles for injection
-
Observation chambers
-
Test compound and vehicle control
-
Male C57BL/6 mice or other suitable strain
-
-
Procedure:
-
Administer the test compound or vehicle control to the animals.
-
At the time of expected peak drug effect, administer a convulsant dose of PTZ (e.g., 30-35 mg/kg, intraperitoneally for mice).
-
Immediately place the animal in an observation chamber and observe for seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the seizure scores and the latency to the first seizure between the treated and control groups.
-
The percentage of animals protected from tonic-clonic seizures can also be determined.
-
Protocol 3: Amygdala Kindling Model
This model mimics the progressive development of focal seizures leading to secondarily generalized seizures, characteristic of temporal lobe epilepsy, and can be used to study pharmacoresistance.
-
Materials:
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Test compound and vehicle control
-
Adult male rats (e.g., Sprague-Dawley)
-
-
Procedure:
-
Surgery: Anesthetize the rat and implant a bipolar electrode into the basolateral amygdala using stereotaxic coordinates (e.g., AP: -2.8 mm, ML: ±4.8 mm, DV: -8.2 mm from bregma for rats).
-
Afterdischarge Threshold (ADT) Determination: After a recovery period, determine the minimum current intensity required to elicit an afterdischarge (a brief electrographic seizure).
-
Kindling: Stimulate the amygdala once or twice daily with a current at or slightly above the ADT. Monitor and score the behavioral seizure severity using the Racine scale. Continue until the animal is fully kindled (consistently exhibits Stage 4 or 5 seizures).
-
Drug Testing: In fully kindled animals, administer the test compound or vehicle.
-
After the appropriate absorption time, deliver the kindling stimulation and record the afterdischarge duration and behavioral seizure score.
-
-
Data Analysis:
-
Compare the afterdischarge duration and seizure scores in the drug-treated versus vehicle-treated conditions.
-
In Vitro Models
Protocol 4: Patch-Clamp Electrophysiology for Sodium Channel Currents
This technique allows for the direct measurement of the effect of a compound on ion channel function in isolated neurons.
-
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Glass micropipettes
-
Cell culture of neurons (e.g., primary hippocampal or cortical neurons, or a suitable cell line expressing the channel of interest)
-
Extracellular and intracellular recording solutions
-
Test compound
-
-
Procedure:
-
Prepare a coverslip with cultured neurons for recording.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with intracellular solution.
-
Under the microscope, approach a neuron with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the bath with the test compound at various concentrations and record the effect on the sodium currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step before and after drug application.
-
Construct a dose-response curve and calculate the IC50 value for the inhibition of the sodium current.
-
Protocol 5: In Vitro Seizure Model Using Hippocampal Slices
This model allows for the study of epileptiform activity in a preserved neural circuit.
-
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope
-
Recording chamber with perfusion system
-
Multi-electrode array (MEA) or extracellular field potential recording setup
-
Artificial cerebrospinal fluid (aCSF)
-
Pro-convulsant agents (e.g., 4-aminopyridine (B3432731) (4-AP), high potassium, low magnesium)
-
Test compound
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.
-
Allow the slices to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with a pro-convulsant aCSF solution (e.g., aCSF containing 100 µM 4-AP) to induce epileptiform activity.
-
Record the spontaneous epileptiform discharges (interictal-like and ictal-like events) using an MEA or a recording electrode placed in a specific hippocampal subfield (e.g., CA1 or CA3).
-
After establishing a stable baseline of epileptiform activity, perfuse the slice with the test compound.
-
Record the changes in the frequency, amplitude, and duration of the epileptiform events.
-
-
Data Analysis:
-
Quantify the parameters of the epileptiform activity before and after drug application.
-
Determine the concentration-dependent effects of the compound on suppressing seizure-like activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action of this compound-based antiepileptic drugs.
Caption: Preclinical evaluation workflow for this compound-based antiepileptic drugs.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Subunit selectivity of topiramate modulation of heteromeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zonisamide in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Sulfamate as a Flame Retardant in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) sulfamate as a flame retardant for various materials. This document includes detailed experimental protocols, quantitative data on performance, and a visualization of its mechanism of action.
Introduction
Ammonium this compound, a white crystalline solid readily soluble in water, is an effective flame retardant for cellulosic materials such as textiles, paper, and wood.[1][2] Its flame retardant properties are attributed to its decomposition at elevated temperatures, releasing non-combustible gases like ammonia (B1221849) and water vapor, which dilute flammable gases in the combustion zone.[3] Additionally, it promotes the dehydration of cellulose, leading to increased char formation, which acts as a protective barrier.[1][4] Ammonium this compound is considered an eco-friendly option as it does not release toxic formaldehyde (B43269) or corrosive gases.[4][5]
Quantitative Data on Flame Retardant Performance
The effectiveness of ammonium this compound as a flame retardant, both alone and in combination with other chemicals, has been quantified using various standard tests. The following tables summarize key performance data from cited research.
Table 1: Flame Retardant Performance of Ammonium this compound on Jute Fabric
| Treatment | Concentration (%) | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Tenacity Loss (%) |
| Untreated | - | 20.5 | - | - |
| Ammonium this compound (AS) | 20 | 32 | Minimized | >15 |
| Sulfamic Acid (SA) | 15 | ~30 | - | Noticeable |
| Sulfamic Acid (SA) | 20 | ~30 | - | Noticeable |
| AS + Urea (B33335) | 15 + 15 | 38 | 1 | 28-37 |
| AS + Urea | 10-20 + 10-15 | 31-38 | - | 28-37 |
Data sourced from Samanta, A. K., et al. (2015).[1][6]
Table 2: Flame Retardant Performance of Ammonium this compound Formulations on Cotton Fabric
| Treatment | Concentration (%) | Limiting Oxygen Index (LOI) (%) | Char Length (cm) | Tenacity Loss (%) |
| AS | 24 | - | - | - |
| SS | 24 | - | - | - |
| AS + SS | 8 + 16 | - | - | - |
| AS + SS | 16 + 8 | - | - | ~30 |
| AS + SS + ZA | 16 + 8 + 5 | 38.3 | 6.7 | ~30 |
AS: Ammonium this compound, SS: Sodium Stannate, ZA: Zinc Acetate (B1210297). Data sourced from a 2023 study on eco-friendly fire-retardant finishing.[4][5]
Table 3: Effect of Ammonium this compound as a Paint Additive on Wood
| Paint Type | Additive Concentration | Effect on Ignition Time | Effect on Flame Propagation Rate | Effect on After-Glow Time |
| Emulsion & Gloss | Increasing | Extended | Drastically Reduced | Drastically Reduced |
Data sourced from Arinze, R. U., et al. (2016).[3][7]
Experimental Protocols
The following are detailed methodologies for the application and testing of ammonium this compound as a flame retardant on textile materials.
Protocol for Flame Retardant Treatment of Cotton Fabric (Pad-Dry-Cure Method)
This protocol is based on the double bath pad-dry-cure method described for treating cotton fabric with a combination of ammonium this compound, sodium stannate, and zinc acetate.[4][5]
Materials:
-
Ammonium this compound (AS)
-
Sodium Stannate (SS)
-
Zinc Acetate (ZA)
-
Distilled water
-
Cotton fabric samples
-
Padding mangle
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of Treatment Baths:
-
Bath 1: Prepare an aqueous solution of Ammonium this compound (e.g., 16% w/v).
-
Bath 2: Prepare an aqueous solution of Sodium Stannate (e.g., 8% w/v) and Zinc Acetate (e.g., 5% w/v).
-
-
Padding - First Bath:
-
Immerse a pre-weighed, scoured, and bleached cotton fabric sample in the first bath (Ammonium this compound solution).
-
Pass the fabric through a padding mangle set to a specific pressure to ensure uniform uptake of the solution.
-
-
Drying:
-
Dry the treated fabric in a drying oven at a specified temperature (e.g., 80-100°C) until completely dry.
-
-
Padding - Second Bath:
-
Immerse the dried fabric from the previous step into the second bath (Sodium Stannate and Zinc Acetate solution).
-
Pass the fabric through the padding mangle again under the same pressure settings.
-
-
Drying and Curing:
-
Dry the fabric again in the drying oven.
-
Cure the dried fabric in a curing oven at a higher temperature (e.g., 140-160°C) for a specified duration (e.g., 3-5 minutes) to fix the flame retardant chemicals onto the fabric.
-
-
Post-Treatment:
-
Wash the cured fabric to remove any unreacted chemicals and then dry.
-
Protocol for Flame Retardancy Testing
Standardized tests are crucial for evaluating the effectiveness of flame retardant treatments.
3.2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
Equipment:
-
LOI apparatus (includes a heat-resistant glass chimney, sample holder, and gas flow meters)
-
Ignition source (e.g., propane (B168953) torch)
Procedure:
-
Sample Preparation: Prepare fabric samples of a specified size (e.g., 70-150 mm long, 6.5 mm wide).
-
Test Execution:
-
Mount the sample vertically in the holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a known flow rate and oxygen concentration.
-
Ignite the top edge of the sample with the ignition source.
-
Observe the burning behavior. If the sample burns for a specified time or length, the oxygen concentration is too high. If it extinguishes, the oxygen concentration is too low.
-
Adjust the oxygen concentration and repeat the test with new samples until the minimum concentration required to sustain combustion is determined. This value is the LOI. A higher LOI indicates better flame retardancy.[6]
-
3.2.2. Vertical Flammability Test (ASTM D6413)
This test evaluates the resistance of a material to ignition and continued burning after exposure to a flame.
Equipment:
-
Vertical flammability chamber
-
Sample holder
-
Burner (e.g., Bunsen burner) with a specified flame height
-
Timer
Procedure:
-
Sample Preparation: Prepare fabric samples of a specified size (e.g., 300 mm x 75 mm).
-
Test Execution:
-
Mount the sample vertically in the holder within the test chamber.
-
Apply a standardized flame to the bottom edge of the sample for a specified time (e.g., 12 seconds).[6]
-
Remove the flame and record the following:
-
Afterflame time: The time the material continues to flame after the ignition source is removed.
-
Afterglow time: The time the material continues to glow after the flame is extinguished.
-
Char length: The length of the damaged portion of the fabric.
-
-
Mechanism of Action and Visualization
Ammonium this compound functions as a flame retardant through a combination of gas phase and condensed phase mechanisms.
-
Gas Phase: Upon heating, ammonium this compound decomposes to release non-combustible gases such as ammonia (NH₃) and water (H₂O).[1][3] These gases dilute the concentration of flammable gases and oxygen in the vicinity of the burning material, thus inhibiting combustion.[3]
-
Condensed Phase: The decomposition of ammonium this compound also produces acidic species. These acids act as catalysts to promote the dehydration of cellulosic materials at lower temperatures. This process accelerates the formation of a stable char layer.[1][4] This char layer acts as an insulating barrier, shielding the underlying material from heat and preventing the release of flammable volatile compounds.
The synergistic effect observed with compounds like urea is believed to enhance these mechanisms. For instance, the combination of ammonium this compound and urea can lead to a more efficient charring process.[1]
References
- 1. AASCIT - Journal - HTML [article.aascit.org]
- 2. Ammonium this compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly fire-retardant finishing of cotton fabric with mixture of ammonium this compound and sodium Stannate with and without zinc acetate as external reagent | springerprofessional.de [springerprofessional.de]
- 6. article.aascit.org [article.aascit.org]
- 7. Institutional Repository at Nnamdi Azikiwe University: Use of Ammonium Sulphamate as Flame Retardant Paint Additive [repository.unizik.edu.ng]
Application Notes and Protocols for the Determination of Nickel Sulfamate Plating Solution Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the concentration of key components in nickel sulfamate plating solutions. Accurate and regular analysis of the plating bath chemistry is crucial for maintaining desired deposit characteristics, ensuring process consistency, and preventing defects.[1] The primary components of a nickel this compound bath that require monitoring are nickel this compound, nickel chloride, and boric acid.[2][3][4]
This document outlines three common analytical techniques: Titration, Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF). Each method offers distinct advantages in terms of accuracy, speed, cost, and ease of use.
Titrimetric Methods
Titration is a classical and cost-effective analytical method that provides accurate results for the main components of a nickel this compound plating bath.[2] It involves the quantitative chemical reaction between the analyte and a reagent of known concentration (the titrant).
Determination of Total Nickel Concentration by EDTA Titration
This method determines the total concentration of nickel ions in the plating solution using Ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with nickel ions.[5][6]
Experimental Protocol:
-
Pipette a 2.0 mL sample of the nickel this compound plating solution into a 250 mL Erlenmeyer flask.[5][7]
-
Dilute the sample with approximately 100 mL of deionized water.[5]
-
Add 10 mL of concentrated ammonium (B1175870) hydroxide (B78521) to the flask to adjust the pH and facilitate the complexation reaction. The solution should turn a deep blue color.[5][7]
-
Add approximately 0.1 gram of murexide (B42330) (Ammonium purpurate) indicator. The solution will turn a pale straw or yellowish-green color.[5][7]
-
Titrate the solution with a standardized 0.1 M EDTA solution.
-
The endpoint is reached when the color changes sharply from green or yellow-green to a blue-violet or deep purple.[2][5][6]
-
Record the volume of EDTA titrant used.
Calculation:
The concentration of nickel metal can be calculated using the following formula:
Nickel (g/L) = (Volume of EDTA used in mL) x Molarity of EDTA x 58.69 (atomic weight of Ni) / (Sample Volume in mL)
Caption: Workflow for determining nickel chloride concentration by silver nitrate (B79036) titration.
Determination of Boric Acid Concentration by Mannitol (B672) Titration
Boric acid acts as a pH buffer in the plating solution. [8]Its concentration is determined by titration with a standard base after complexation with mannitol.
Experimental Protocol:
-
Pipette a 2.0 mL sample of the plating solution into a 250 mL Erlenmeyer flask. [2]2. Add 5 drops of a mixed indicator solution (e.g., bromothymol blue and bromocresol purple). [2][7]3. Adjust the pH of the solution to approximately 4.1 - 4.3 using 0.1 N sodium hydroxide or 0.1 N hydrochloric acid. [2]4. Add approximately 5 grams of powdered mannitol and mix to form a thick paste. [2][7]5. Titrate with a standardized 0.1 N sodium hydroxide (NaOH) solution to a purple or blue endpoint. [2][7]6. Record the volume of NaOH titrant used.
Calculation:
The concentration of boric acid is calculated using the formula:
Boric Acid (g/L) = (Volume of NaOH used in mL) x Normality of NaOH x 61.83 (molecular weight of H3BO3) / (Sample Volume in mL)
Workflow for Boric Acid Titration
References
- 1. Plating Bath Chemistry | Inhouse Testing With XRF | Hitachi High-Tech [hha.hitachi-hightech.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. amelchem.com [amelchem.com]
- 4. A-09 NICKEL this compound PLATING TEST KIT | YAMAMOTO-MS [yamamoto-ms.co.jp]
- 5. This compound Nickel Titration [anoplex.com]
- 6. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 7. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 8. Surface Technology Environmental Resource Center - STERC [sterc.org]
Application Notes: Sulfamate-Containing Compounds as Probes for Enzyme Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrone this compound - Wikipedia [en.wikipedia.org]
- 7. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Irosustat - Wikipedia [en.wikipedia.org]
- 11. amsbio.com [amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Estrone O-sulfamate - Immunomart [immunomart.com]
- 14. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plasma and whole blood pharmacokinetics of topiramate: the role of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Note: Spectrophotometric Determination of Sulfamic Acid in Industrial Effluents
Introduction
Sulfamic acid is widely utilized in various industrial processes, including scale removal, chemical cleaning, electropolishing, and in electroplating baths.[1] Consequently, its presence in industrial effluents is a significant concern due to its corrosive nature to the eyes, skin, and respiratory tract.[1] Inhalation can lead to delayed pulmonary edema, posing a serious health risk.[1] Regulatory bodies like the American Conference of Governmental Industrial Hygienists (ACGIH) and the Occupational Safety and Health Administration (OSHA) have set exposure limits for sulfamic acid, underscoring the necessity for its monitoring in industrial discharges.[1] This application note details a simple and sensitive spectrophotometric method for the quantitative determination of sulfamic acid in industrial effluents, particularly from metal sulfamate electroplating baths.
Principle of the Method
The spectrophotometric determination of sulfamic acid is based on its acid-catalyzed hydrolysis to form ammonium (B1175870) ions.[1][2] These ammonium ions then react with salicylic (B10762653) acid and sodium hypochlorite (B82951) in the presence of sodium nitroprusside, which acts as a catalyst. This reaction, a variation of the Berthelot reaction, produces a stable, colored indophenol (B113434) dye.[1][2] The intensity of the blue-green color, which is directly proportional to the concentration of sulfamic acid in the sample, is measured spectrophotometrically at a wavelength of maximum absorbance (λmax) of 648 nm.
The chemical reactions can be summarized as follows:
-
Acid Hydrolysis of Sulfamic Acid: NH₂SO₃H + H₂O --(HCl, Heat)--> (NH₄)HSO₄
-
Formation of Indophenol Dye (Berthelot Reaction): NH₄⁺ + Salicylate + Hypochlorite --(Nitroprusside catalyst)--> Indophenol Dye (Colored Complex)
Experimental Protocols
Materials and Reagents
-
Instrumentation:
-
Spectrophotometer (UV-Visible)
-
1 cm glass cuvettes
-
Hot plate
-
Analytical balance
-
Volumetric flasks (25 mL, 100 mL)
-
Pipettes (various sizes)
-
Beakers (100 mL)
-
-
Reagents:
-
Sulfamic Acid (NH₂SO₃H), analytical grade
-
Hydrochloric Acid (HCl), 4N solution
-
Salicylic Acid (C₇H₆O₃), 35% (w/v) solution
-
Sodium Hydroxide (NaOH), 4N solution
-
Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O), 0.12% (w/v) solution
-
Sodium Hypochlorite (NaOCl), 3% (w/v) solution
-
Distilled or deionized water
-
Preparation of Standard Solutions
-
Stock Sulfamic Acid Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of sulfamic acid, dissolve it in distilled water, and dilute to 100 mL in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution to cover the concentration range of 0 to 70 µg of sulfamic acid in a 10 mL sample volume.[1]
Sample Preparation
-
Collect the industrial effluent sample.
-
If the sample contains suspended solids, filter it through a suitable filter paper.
-
If the expected concentration of sulfamic acid is high, dilute the sample with distilled water to bring it within the Beer's law range (0-70 µg).
Analytical Procedure
-
Pipette 10 mL of the standard solution or the prepared sample into a 100 mL beaker.[1]
-
Add 4 mL of 4N Hydrochloric Acid (HCl) and dilute the solution to 40 mL with distilled water.[1]
-
Heat the beaker on a hot plate until the volume of the solution is reduced to approximately 10 mL. This step ensures the complete hydrolysis of sulfamic acid.[1]
-
Cool the solution to room temperature.[1]
-
Add the following reagents in the given order, mixing well after each addition:
-
Transfer the solution to a 25 mL calibrated flask.[1]
-
Wash the beaker with 3 mL of distilled water and transfer the washings to the flask.[1]
-
Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.[1]
-
Allow the color to develop. The developed color is stable for 24 hours.[1]
-
Measure the absorbance of the solution at 648 nm using a spectrophotometer against a reagent blank prepared in the same manner but without the sulfamic acid.[1]
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration (in µg) of the sulfamic acid standards.[1]
-
Quantification: Determine the concentration of sulfamic acid in the unknown sample by interpolating its absorbance value on the calibration curve. The relationship can be expressed by the equation of the line obtained from the linear regression of the calibration data.[1]
Data Presentation
The quantitative performance of this spectrophotometric method is summarized in the table below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 648 nm | [1][2] |
| Beer's Law Range | 0 - 70 µg | [1][2] |
| Molar Absorptivity | 1.9 × 10⁴ L/mol·cm | [1][2] |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Relative Standard Deviation (RSD) | 2% (for n=10 at 50 µg level) | [1][2] |
| Color Stability | 24 hours | [1] |
Method Validation
To ensure the applicability and reliability of this method for industrial effluent analysis, validation was performed through recovery studies. Known amounts of sulfamic acid were added to effluent samples from nickel and lead this compound electroplating baths, and the recovery was calculated. The results of these studies confirmed the accuracy of the proposed method for determining sulfamic acid content in such matrices.[1][2] The potential interference from common anions and cations that may coexist with sulfamic acid in effluents was also evaluated.[1]
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Titration Analysis of Sulfamate Nickel Baths
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of key components in sulfamate nickel plating baths using titration methods. Accurate determination of nickel this compound, nickel chloride, and boric acid concentrations is critical for maintaining optimal bath performance and ensuring the quality of the nickel deposit. The following methods are established, reliable, and suitable for routine quality control in both research and industrial settings.
I. Determination of Total Nickel Concentration by Complexometric Titration
The total nickel concentration, originating from both nickel this compound and nickel chloride, is determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA). EDTA forms a stable, water-soluble complex with nickel ions. The endpoint of the titration is identified using a murexide (B42330) indicator, which changes color from yellowish-green to a deep purple in the presence of excess EDTA.[1][2][3]
Data Presentation
| Parameter | Value |
| Analyte | Total Nickel (Ni²⁺) |
| Titrant | 0.1 M Disodium EDTA |
| Indicator | Murexide |
| Endpoint Color Change | Yellowish-Green to Deep Purple |
| Typical Operating Range (Nickel Metal) | 53.0 - 94.0 g/L[1] |
Experimental Protocol
-
Sample Preparation : Pipette 2.0 mL of the this compound nickel bath sample into a 250 mL Erlenmeyer flask.[2]
-
Dilution : Add approximately 100 mL of deionized water to the flask.[2]
-
Buffering : Add 10 mL of concentrated ammonium (B1175870) hydroxide (B78521) to the solution to raise the pH.[2] This is necessary for the proper function of the murexide indicator.
-
Indicator Addition : Add approximately 0.1 g of murexide indicator powder to the flask and swirl to dissolve. The solution should turn a pale straw or yellowish-green color.[1][2]
-
Titration : Titrate the sample with a standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes sharply from yellowish-green to a distinct blue-violet or deep purple.[1][2]
-
Calculation : Record the volume of EDTA titrant used. The total nickel concentration in g/L can be calculated using the following formula:
Total Nickel (g/L) = (Volume of EDTA in mL) x (Molarity of EDTA) x 58.69 / (Sample Volume in mL)
Experimental Workflow
Caption: Workflow for Total Nickel Determination.
II. Determination of Nickel Chloride Concentration by Precipitation Titration
The concentration of nickel chloride is determined by a precipitation titration with silver nitrate (B79036). Silver ions react with chloride ions to form a white precipitate of silver chloride. Potassium chromate (B82759) is used as an indicator; after all the chloride has precipitated, the first excess of silver nitrate reacts with the chromate to form a reddish-brown precipitate of silver chromate, indicating the endpoint.[2][4]
Data Presentation
| Parameter | Value |
| Analyte | Nickel Chloride (as NiCl₂·6H₂O) or Chloride (Cl⁻) |
| Titrant | 0.1 M Silver Nitrate (AgNO₃) |
| Indicator | 5% Potassium Chromate (K₂CrO₄) solution |
| Endpoint Color Change | Yellow-Green to Reddish-Brown |
| Typical Operating Range (NiCl₂·6H₂O) | 6.0 - 30.0 g/L[1] |
Experimental Protocol
-
Sample Preparation : Pipette 5.0 mL of the this compound nickel bath sample into a 250 mL Erlenmeyer flask.[2]
-
Dilution : Dilute the sample with approximately 100 mL of deionized water.[2]
-
Indicator Addition : Add 1.0 mL of a 5% potassium chromate indicator solution. The solution will take on a yellow-green appearance.[2]
-
Titration : Titrate with a standardized 0.1 M silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate.[2][4]
-
Calculation : Record the volume of silver nitrate titrant used. The nickel chloride hexahydrate concentration in g/L is calculated as follows:
NiCl₂·6H₂O (g/L) = (Volume of AgNO₃ in mL) x (Molarity of AgNO₃) x 118.85 / (Sample Volume in mL)
Experimental Workflow
References
Application of Sulfamates in the Design of Anti-Obesity Drugs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global obesity epidemic necessitates the development of novel and effective therapeutic strategies. Sulfamate derivatives have emerged as a promising class of compounds in the design of anti-obesity drugs. This document provides detailed application notes and protocols on the use of sulfamates, with a primary focus on their role as carbonic anhydrase and steroid sulfatase inhibitors. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new anti-obesity agents.
The most prominent example of a this compound-containing drug utilized for weight management is topiramate (B1683207) . Initially approved as an antiepileptic agent, its side effect of weight loss has led to its investigation and subsequent approval in combination with phentermine (Qsymia®) for chronic weight management.[1][2] The primary mechanism of action for topiramate's anti-obesity effect is believed to be the inhibition of carbonic anhydrase (CA) isoenzymes, particularly those involved in lipogenesis.[3][4] Additionally, the this compound moiety is a key pharmacophore for inhibiting steroid sulfatase (STS), an enzyme implicated in metabolic processes, presenting another potential avenue for anti-obesity drug design.[5][6]
Key Molecular Targets of Sulfamates in Obesity
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Specific isoforms, namely the mitochondrial CAs (CA-VA and CA-VB), are involved in providing bicarbonate as a substrate for key enzymes in de novo lipogenesis, such as acetyl-CoA carboxylase and pyruvate (B1213749) carboxylase.[3] By inhibiting these mitochondrial CAs, this compound-containing drugs like topiramate can reduce the synthesis of fatty acids and triglycerides, thereby contributing to weight loss.[3][4] Topiramate also inhibits cytosolic CA isoforms like CA-II.[7]
Steroid Sulfatase (STS)
Steroid sulfatase is an enzyme that hydrolyzes steroid sulfates, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and estrone (B1671321) sulfate (E1S), into their biologically active forms.[6] Emerging evidence suggests a role for STS in energy metabolism.[1][8] Overexpression of STS in the liver of mice has been shown to ameliorate diet-induced obesity and improve insulin (B600854) sensitivity.[1][6] While numerous potent this compound-based STS inhibitors have been developed, primarily for oncology indications, their direct application and efficacy in preclinical models of obesity are still an area of active investigation.[3][9]
Quantitative Data on this compound Derivatives
The following tables summarize the inhibitory activities of topiramate against various carbonic anhydrase isoforms and the clinical efficacy of the phentermine-topiramate combination in weight management.
Table 1: Inhibitory Activity (Ki, µM) of Topiramate against Carbonic Anhydrase Isoforms [3][7]
| Isoform | Human (HCA) | Rat (RCA) | Mouse (MCA) |
| CA I | ~100 | ~180 | - |
| CA II | 7 | 0.1 - 1 | 1 - 20 |
| CA III | - | >100 | - |
| CA IV | 10 | 0.2 - 10 | 1 - 20 |
| CA V | - | 18 | - |
| CA VI | >100 | - | - |
Data presented as approximate values or ranges compiled from multiple studies.
Table 2: Clinical Efficacy of Phentermine/Topiramate Extended-Release (PHEN/TPM ER) in Obese/Overweight Adults [2]
| Study | Treatment Group | Duration | Mean Weight Loss (%) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |
| EQUIP | PHEN 15mg/TPM 92mg | 56 weeks | 14.4 | 67 | 47 |
| Placebo | 56 weeks | - | - | - | |
| CONQUER | PHEN 15mg/TPM 92mg | 56 weeks | 12.4 | 70 | 48 |
| PHEN 7.5mg/TPM 46mg | 56 weeks | - | - | - | |
| Placebo | 56 weeks | - | - | - | |
| SEQUEL (Extension of CONQUER) | PHEN 15mg/TPM 92mg | 108 weeks | 10.5 | - | - |
| PHEN 7.5mg/TPM 46mg | 108 weeks | 9.3 | - | - | |
| Placebo | 108 weeks | 1.8 | - | - |
Signaling Pathways and Mechanisms of Action
The anti-obesity effects of sulfamates, particularly topiramate, are multifactorial, involving both central and peripheral mechanisms.
Central Mechanisms
In the hypothalamus, topiramate has been shown to enhance anorexigenic signaling pathways. It can increase the expression of pro-opiomelanocortin (POMC), thyrotropin-releasing hormone (TRH), and corticotropin-releasing hormone (CRH), all of which are involved in suppressing appetite and increasing energy expenditure.[10] Furthermore, topiramate can improve hypothalamic insulin and leptin sensitivity, which are often impaired in obesity.[10]
Peripheral Mechanisms
The inhibition of carbonic anhydrases in adipose tissue and the liver by sulfamates is a key peripheral mechanism. This leads to a reduction in de novo lipogenesis, thereby decreasing fat accumulation.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound compounds against carbonic anhydrase II (CA-II) using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Materials:
-
Human erythrocyte CA-II (Sigma-Aldrich, C3934 or equivalent)
-
p-Nitrophenyl acetate (p-NPA) (Sigma-Aldrich, N8130 or equivalent)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test this compound compounds
-
Acetazolamide (B1664987) (positive control)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Preparation of Reagents:
-
CA-II Stock Solution: Prepare a 1 mg/mL stock solution of CA-II in cold Tris-HCl buffer.
-
CA-II Working Solution: Dilute the stock solution with Tris-HCl buffer to achieve a final concentration that gives a linear reaction rate for at least 10 minutes.
-
p-NPA Stock Solution: Prepare a 20 mM stock solution of p-NPA in DMSO.
-
Test Compound/Control Stock Solutions: Prepare 10 mM stock solutions of the test this compound compounds and acetazolamide in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
Add 180 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound, positive control, or DMSO (for the uninhibited control) to the appropriate wells.
-
Add 10 µL of the CA-II working solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA stock solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the induction of obesity in mice using a high-fat diet and subsequent treatment with a this compound compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Test this compound compound (e.g., topiramate)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Animal scale
-
Metabolic cages (for food and water intake measurement)
-
Equipment for blood glucose measurement
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Divide mice into two groups: control (fed standard chow) and DIO (fed HFD).
-
Maintain the respective diets for 8-12 weeks to induce a significant obese phenotype in the DIO group (typically a 15-20% greater body weight than the control group).
-
-
Drug Treatment:
-
Monitoring and Measurements:
-
Body Weight: Record individual body weights weekly throughout the study.
-
Food and Water Intake: Measure daily food and water consumption using metabolic cages at baseline and at regular intervals during the treatment period.
-
Fasting Blood Glucose and Insulin: At the end of the study, fast the mice for 6 hours and collect blood samples to measure fasting glucose and insulin levels.
-
Adipose Tissue and Organ Weights: At sacrifice, dissect and weigh major adipose depots (e.g., epididymal, retroperitoneal) and organs (e.g., liver).
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and metabolic parameters between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
This compound derivatives, exemplified by topiramate, represent a valuable class of compounds in the development of anti-obesity therapeutics. Their primary mechanism of action through the inhibition of carbonic anhydrases involved in lipogenesis is well-supported by preclinical and clinical data. The detailed protocols provided here offer a framework for the continued investigation of novel this compound inhibitors.
Future research should focus on developing sulfamates with improved selectivity for mitochondrial CA isoforms to minimize potential off-target effects. Furthermore, the role of steroid sulfatase inhibition by sulfamates in obesity warrants more direct investigation. Preclinical studies using potent and selective this compound-based STS inhibitors in diet-induced obesity models are needed to validate STS as a viable anti-obesity target. The exploration of dual-target inhibitors, acting on both CAs and other obesity-related targets, could also be a promising strategy for developing next-generation anti-obesity drugs.
References
- 1. Hepatic Overexpression of Steroid Sulfatase Ameliorates Mouse Models of Obesity and Type 2 Diabetes through Sex-specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics and metabolism studies in lean and diet- induced obese mice: an animal efficacy model for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic overexpression of steroid sulfatase ameliorates mouse models of obesity and type 2 diabetes through sex-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma and whole blood pharmacokinetics of topiramate: the role of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topiramate treatment improves hypothalamic insulin and leptin signaling and action and reduces obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topiramate induces weight loss and improves insulin sensitivity in dietary obese rats: comparison to sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Sulfamic Acid as a Cleaning and Descaling Agent in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sulfamic acid as a safe and effective cleaning and descaling agent for common laboratory equipment. Adherence to the outlined protocols and safety precautions is crucial for maintaining equipment integrity and ensuring a safe laboratory environment.
Introduction to Sulfamic Acid in the Laboratory
Sulfamic acid (H₃NSO₃) is a strong inorganic acid available as a white, odorless, crystalline powder.[1] It is a versatile and effective alternative to other strong acids, such as hydrochloric acid, for cleaning and descaling applications. Its lower volatility, reduced corrosiveness towards many metals, and formation of water-soluble calcium and iron salts make it a preferred choice in many situations.[2][3] In the laboratory, it is particularly useful for removing limescale, mineral deposits, and other acid-soluble residues from glassware, water baths, and other equipment.[1][4]
Chemical and Physical Properties
A summary of the key properties of sulfamic acid is presented in the table below.
| Property | Value |
| Chemical Formula | H₃NSO₃[1] |
| Molecular Weight | 97.09 g/mol [1] |
| Appearance | White, odorless crystalline powder[1] |
| Solubility in Water | Freely soluble[1] |
| pH (1% Solution) | ~1.2[1] |
| Melting Point | ~205°C (decomposes)[1] |
Safety and Handling
Sulfamic acid is a corrosive substance that requires careful handling.[5][6] Always consult the Safety Data Sheet (SDS) before use.[5][6][7]
3.1 Personal Protective Equipment (PPE) When handling sulfamic acid powder or solutions, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7]
-
Protective Clothing: A lab coat or chemical-resistant apron.[7]
3.2 Handling Procedures
-
Always add sulfamic acid to water, never the other way around, to avoid a potentially violent exothermic reaction.[2]
-
Work in a well-ventilated area or under a fume hood, especially when preparing solutions or working with heated solutions.[7][8]
-
Do not mix sulfamic acid with alkaline substances or chlorine-based products (e.g., bleach), as this can produce harmful gases.[7]
3.3 Storage Store sulfamic acid in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6] Keep the container tightly closed.
Applications and Quantitative Data
Sulfamic acid is an effective descaling agent for a variety of laboratory equipment. The following table summarizes recommended concentrations and contact times for common applications.
| Application | Scale Type | Recommended Concentration (w/v) | Temperature | Recommended Contact Time | Notes |
| General Glassware | Limescale, mineral deposits | 5 - 10% | Room Temperature to 60°C | 15 - 60 minutes | Avoid prolonged exposure to delicate volumetric markings. |
| Water Baths | Limescale, hard water deposits | 10 - 15% | Room Temperature to 60°C | 1 - 2 hours | Ensure heating elements are compatible or turned off during cleaning. |
| Stainless Steel Equipment | Limescale, light rust | 5 - 10% | Room Temperature to 60°C | 30 - 60 minutes | Rinse thoroughly after treatment. |
| Ceramics | Mineral deposits, efflorescence | 8 - 10% | Room Temperature | 5 - 15 minutes | Test on a small, inconspicuous area first. |
Experimental Protocols
5.1 Protocol for Descaling Laboratory Glassware
This protocol is suitable for removing limescale and other mineral deposits from borosilicate glassware such as beakers, flasks, and bottles.
Materials:
-
Sulfamic acid powder
-
Distilled or deionized water
-
Appropriate glassware to be cleaned
-
A suitable container for soaking (if necessary)
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-cleaning: Manually remove any loose debris from the glassware. Wash with a standard laboratory detergent and rinse thoroughly with tap water.
-
Prepare the Sulfamic Acid Solution: In a well-ventilated area, prepare a 5-10% (w/v) solution of sulfamic acid by slowly dissolving the powder in distilled or deionized water. For example, to make a 10% solution, dissolve 100g of sulfamic acid in 1 liter of water.
-
Application:
-
Soaking: For heavy scaling, immerse the glassware in the sulfamic acid solution in a suitable container.
-
Circulation: For larger or more complex glassware, the solution can be circulated through the apparatus.
-
-
Contact Time: Allow the glassware to soak for 15-60 minutes. The duration will depend on the severity of the scaling. For more stubborn deposits, the solution can be gently heated to a maximum of 60°C to increase the reaction rate.[9]
-
Rinsing: After the contact time, carefully remove the glassware from the solution and rinse thoroughly with tap water, followed by a final rinse with distilled or deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Neutralization and Disposal: The remaining sulfamic acid solution can be neutralized with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal, in accordance with local regulations.
5.2 Protocol for Cleaning and Descaling a Laboratory Water Bath
This protocol is designed to remove limescale and mineral deposits from the interior of a stainless steel laboratory water bath.
Materials:
-
Sulfamic acid powder
-
Distilled or deionized water
-
Soft cloth or sponge
-
Personal Protective Equipment (PPE)
Procedure:
-
Safety First: Turn off and unplug the water bath. Allow the water to cool to a safe temperature before proceeding.
-
Draining: Drain all the water from the bath.
-
Prepare the Cleaning Solution: In a separate container, prepare a 10-15% (w/v) sulfamic acid solution.[2][9] For a standard 10-liter water bath, this would involve dissolving 1.0-1.5 kg of sulfamic acid in 10 liters of water.
-
Filling and Soaking: Carefully fill the water bath with the prepared sulfamic acid solution, ensuring that all scaled areas are submerged. Allow the solution to soak for 1-2 hours at room temperature. For heavy scaling, the bath can be heated to a maximum of 60°C, but ensure the heating element is compatible with the acid solution.[9]
-
Scrubbing: After the soaking period, use a soft cloth or sponge to gently scrub the interior surfaces of the water bath to remove the loosened scale.
-
Draining and Rinsing: Drain the sulfamic acid solution and rinse the water bath thoroughly with tap water at least three times.
-
Final Rinse: Perform a final rinse with distilled or deionized water.
-
Drying: Thoroughly dry the interior of the water bath with a clean, soft cloth.
-
Disposal: Neutralize the drained acid solution as described in the previous protocol before disposing of it according to institutional guidelines.
Mandatory Visualizations
Caption: General workflow for cleaning laboratory equipment with sulfamic acid.
Caption: Decision matrix for selecting sulfamic acid as a cleaning agent.
References
- 1. labdepotinc.com [labdepotinc.com]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. coleparmer.com [coleparmer.com]
- 4. dwk.com [dwk.com]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. chemone.com [chemone.com]
- 7. chemos.de [chemos.de]
- 8. trc-corp.com [trc-corp.com]
- 9. environex.net.au [environex.net.au]
Troubleshooting & Optimization
"troubleshooting poor deposit quality in nickel sulfamate electroplating"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during nickel sulfamate electroplating. The information is tailored for researchers, scientists, and professionals in drug development who utilize this process in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pitting in nickel this compound deposits?
A1: Pitting is a frequent issue that can arise from several sources. The primary causes include organic contamination of the plating bath, insufficient agitation, and improper pH levels.[1][2][3] Organic contaminants can be introduced from various sources, including drag-in from cleaning cycles or breakdown of bath additives.[1][2] Inadequate agitation allows hydrogen bubbles to adhere to the substrate surface, leading to pits in the deposit.[1] A pH that is too low can cause excessive hydrogen evolution, while a pH that is too high can lead to the precipitation of nickel hydroxide, both of which can result in pitting.[1] Other contributing factors can include high current density, metallic contamination (especially iron), and low boric acid concentration.[1][2][3]
Q2: How does high stress manifest in the nickel deposit, and what are the primary causes?
A2: High tensile stress in nickel this compound deposits can lead to cracking, peeling, and distortion of the plated part.[4][5] This is a critical concern, especially in applications requiring high ductility and dimensional stability. The most common causes of high stress are metallic impurities, particularly chromium and lead, and organic contamination.[2][6] Even at very low concentrations (a few parts per million), hexavalent chromium can significantly increase tensile stress.[2][6] An incorrect pH, either too high or too low, can also contribute to increased stress.[3][4] Furthermore, elevated temperatures above 70°C can cause the this compound to break down, forming ammonium (B1175870) ions that increase stress.[1][4]
Q3: What causes a dark or burnt appearance in the nickel deposit?
A3: A dark or burnt appearance in the deposit is often a result of metallic contamination, such as copper, zinc, or lead, particularly in low current density areas.[2][3] An excessively high current density for the given bath composition and operating conditions can also lead to burning at the edges and corners of the substrate.[2][3] Other potential causes include low boric acid concentration, low nickel metal content, and a pH that is too low.[2][3]
Q4: Why is my nickel deposit brittle?
A4: Brittleness in nickel this compound deposits is typically caused by organic or metallic contamination.[2] An elevated pH or a low concentration of boric acid can also contribute to brittle deposits.[2] If the bath overheats, the breakdown of this compound can introduce impurities that lead to increased brittleness.[7]
Q5: What leads to poor adhesion of the nickel plating?
A5: Poor adhesion is most commonly attributed to inadequate cleaning and surface preparation of the substrate.[2][3] Any residual oils, oxides, or other contaminants on the surface will prevent a strong bond from forming. Chromium contamination in the plating bath is another significant cause of poor adhesion.[2][3]
Troubleshooting Guides
Issue 1: Pitting in the Deposit
Detailed Steps:
-
Verify Agitation: Ensure the agitation is vigorous and uniform across the part surface. Inadequate agitation can lead to gas bubbles clinging to the surface, causing pitting.[1]
-
Measure pH: Check if the bath pH is within the optimal range of 3.8-4.5.[3] A pH that is too low can increase hydrogen evolution, while a pH that is too high can cause the precipitation of nickel hydroxides.[1][8] Adjust with sulfamic acid to lower the pH or nickel carbonate to raise it.[2]
-
Check for Organic Contamination: Organic impurities are a common cause of pitting.[2] This can be confirmed with a Hull cell test.
-
Perform Hull Cell Test: A Hull cell panel will show the condition of the deposit across a range of current densities. Pitting on the panel is a strong indicator of contamination.
-
Carbon Treatment: If organic contamination is suspected, perform a batch or continuous carbon treatment to remove the impurities.[2][9]
-
Analyze for Metallic Impurities: Iron is a common metallic contaminant that can cause pitting.[2] Analyze the bath for iron and other metallic impurities.
-
Low Current Density (LCD) Dummy Plating: If metallic impurities like copper, zinc, or lead are present, they can be removed by "dummying" the bath at a low current density (e.g., 0.2-0.5 A/dm²).[2][9]
Issue 2: High Deposit Stress
Detailed Steps:
-
Analyze for Metallic Impurities: Chromium is a particularly harmful contaminant that significantly increases stress even in trace amounts.[2][6] Lead also contributes to increased tensile stress.[2][6]
-
Check for Organic Contamination: Organic impurities can also lead to high stress in the deposit.
-
Measure pH: Verify that the pH is within the recommended range. Both high and low pH can increase stress.[3][4]
-
Check Temperature: Ensure the bath temperature has not exceeded 70°C, as this can cause the breakdown of this compound and increase stress.[1]
-
High pH & Hydrogen Peroxide Treatment: For chromium contamination, a high pH treatment (raising the pH to 5.2-5.8 with nickel carbonate) followed by the addition of hydrogen peroxide can precipitate the chromium for filtration.[9]
-
Low Current Density (LCD) Dummy Plating: To remove lead, copper, and zinc, perform low current density dummy plating.[2][10]
-
Carbon Treatment: If organic contamination is the cause, a carbon treatment will be necessary.[2]
Data Presentation
Table 1: Typical Operating Parameters for Nickel this compound Plating
| Parameter | Recommended Range | Consequence of Deviation |
| Nickel this compound | 75 - 135 g/L | Low levels reduce plating rate and can cause burning.[3] |
| Boric Acid | 30 - 45 g/L | Low levels can cause pitting and burning; high levels can crystallize at lower temperatures.[2] |
| pH | 3.8 - 4.5 | Low pH increases stress; high pH can cause brittleness and pitting.[3][4] |
| Temperature | 45 - 60 °C | Temperatures >70°C cause this compound breakdown and high stress.[1][3] |
| Current Density | 0.5 - 21 A/dm² | Too high can cause burning; too low results in slow plating rates.[3] |
Table 2: Common Impurities and Their Effects
| Impurity | Typical Limit | Effects of Exceeding Limit | Removal Method |
| Chromium (Cr⁶⁺) | < 3 ppm | High tensile stress, cracking, peeling, dark deposits.[2][6] | High pH & H₂O₂ treatment.[9] |
| Iron (Fe) | < 10 ppm | Pitting, roughness, dark deposits, reduced ductility.[2] | High pH treatment and continuous filtration.[2][9] |
| Copper (Cu) | < 40 ppm | Dark deposits in low current density areas, may affect adhesion.[2] | Low current density dummy plating.[2][9] |
| Lead (Pb) | < 5 ppm | Dark deposits in low current density areas, increased tensile stress.[6][10] | Low current density dummy plating.[2][10] |
| Zinc (Zn) | < 250 ppm | Dark streaks, burning, brittle deposits.[6] | Low current density dummy plating.[9] |
| Organic Contaminants | N/A | Pitting, brittleness, high stress, dark deposits.[2][3] | Activated carbon treatment.[2][9] |
Experimental Protocols
Protocol 1: Hull Cell Test
Objective: To visually assess the quality of the nickel deposit over a range of current densities and diagnose potential issues such as contamination or incorrect additive levels.
Methodology:
-
Obtain a 267 mL Hull cell and a polished brass or steel panel.
-
Fill the Hull cell with the nickel this compound plating solution to be tested.
-
Heat the solution to the normal operating temperature of the plating bath.
-
Place a nickel anode in the designated slot.
-
Insert the clean, polished cathode panel into the angled slot.
-
Connect the electrodes to a rectifier.
-
Apply a current of 2 amps for 5 minutes.
-
After plating, remove the panel, rinse with deionized water, and dry.
-
Examine the panel for defects such as pitting, burning, dullness, or dark deposits across the current density range. The high current density end is closest to the anode, and the low current density end is furthest away.
Protocol 2: High pH and Hydrogen Peroxide Treatment for Chromium and Iron Removal
Objective: To precipitate chromium and iron from the plating bath for removal by filtration.
Methodology:
-
Transfer the plating solution to a separate treatment tank.
-
Heat the solution to approximately 65°C (150°F).[9]
-
Slowly add a slurry of nickel carbonate to raise the pH to between 5.2 and 5.8.[9] Monitor the pH closely.
-
Add approximately 0.5 to 1.0 mL/L of 30% hydrogen peroxide to the solution.[9]
-
Agitate the solution for at least 2 hours while maintaining the temperature.[9]
-
Turn off agitation and allow the precipitated impurities (iron and chromium hydroxides) to settle.
-
Filter the solution back into the main plating tank.
-
Adjust the pH back to the normal operating range using sulfamic acid.
-
Perform a Hull cell test to confirm the effectiveness of the treatment.
Protocol 3: Low Current Density "Dummy" Plating for Metallic Impurity Removal
Objective: To remove metallic impurities such as copper, lead, and zinc by plating them out onto a scrap cathode.
Methodology:
-
Use a large surface area cathode, such as a corrugated steel panel, to maximize the plating area.
-
Place the "dummy" cathode in the plating tank.
-
Apply a low current density, typically between 0.2 and 0.5 A/dm².[2][10]
-
Continue plating for several hours. The duration will depend on the level of contamination.
-
Periodically perform a Hull cell test to monitor the removal of impurities. The disappearance of dark deposits in the low current density region of the Hull cell panel indicates successful removal.
-
Once the Hull cell panel shows a uniform, light gray deposit, the dummy plating is complete.[9]
References
- 1. finishing.com [finishing.com]
- 2. nmfrc.org [nmfrc.org]
- 3. theadvint.com [theadvint.com]
- 4. finishing.com [finishing.com]
- 5. technic.com [technic.com]
- 6. nmfrc.org [nmfrc.org]
- 7. finishing.com [finishing.com]
- 8. researchgate.net [researchgate.net]
- 9. technic.com [technic.com]
- 10. Electroplating equipment line manufacturer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
Technical Support Center: Improving the Selectivity of Sulfamoylation Reactions
Welcome to the technical support center for sulfamoylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sulfamoylation experiments for improved selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective sulfamoylation?
A1: The primary challenges in selective sulfamoylation include:
-
Regioselectivity: Differentiating between multiple reactive sites of the same functional group type (e.g., primary vs. secondary hydroxyl groups, or the ortho vs. para positions on a phenol).
-
Chemoselectivity: Selectively reacting with one type of functional group in the presence of other nucleophilic groups (e.g., hydroxyl vs. amino groups).
-
Side Reactions: The formation of undesired byproducts, such as bis-sulfamoylated products from primary amines or the sulfonation of aromatic rings.
-
Low Yields: Incomplete reactions due to suboptimal conditions or reagent instability.
Q2: How does the choice of sulfamoylating agent impact selectivity?
A2: The reactivity and steric bulk of the sulfamoylating agent are critical for selectivity.[1]
-
Sulfamoyl chlorides (H₂NSO₂Cl): Highly reactive, often requiring careful temperature control to enhance selectivity. Steric hindrance around the target functional group plays a major role in directing the reaction.[1]
-
Amine-Sulfur Trioxide Complexes (R₃N·SO₃): Milder and generally more selective than sulfamoyl chlorides. The choice of amine can be used to tune the reactivity of the complex.[1]
-
N-Acylsulfamic Acids and their derivatives: These are often stable, solid reagents. The acyl group can influence regioselectivity through steric or electronic effects.[1]
-
N-(tert-butoxycarbonyl)-aminosulfonylpyridinium: A Burgess-type reagent that has shown good to excellent results for the sulfamoylation of alcohols and phenols, even those that are sterically hindered or weakly reactive.[2]
Q3: Can catalysts be used to control the regioselectivity of sulfamoylation?
A3: Yes, catalyst-controlled sulfamoylation is a powerful strategy for achieving high regioselectivity, particularly with substrates containing multiple hydroxyl groups like diols and carbohydrates.
-
Boronic acid catalysts: Can be used for the selective sulfamoylation of the equatorial hydroxyl group in cis-diols of certain carbohydrate structures.
-
Organotin catalysts: Have been employed for the activation and selective sulfamoylation of trans-diol groups in carbohydrates.[3]
-
N-methylimidazole (NMI): Used as a simple organic base to catalyze the sulfamoylation of alcohols with high selectivity for primary over secondary alcohols when using electron-deficient aryl sulfamates as the sulfamoylating agent.[4][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My sulfamoylation reaction is giving a low yield or is not proceeding to completion. What are the possible causes and how can I improve the yield?
A: Low yields can be attributed to several factors. The following troubleshooting steps can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield issues in sulfamoylation reactions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
|---|---|
| Degradation of Sulfamoylating Agent | Sulfamoyl chloride is particularly sensitive to moisture. Use a fresh bottle or freshly prepared reagent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Some sulfamoylation reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and consider gradually increasing the temperature. For highly reactive substrates, cooling (e.g., 0 °C) may be necessary to prevent side reactions.[6] |
| Inappropriate Base | The choice of base is crucial. For weakly nucleophilic substrates (e.g., hindered alcohols or electron-poor amines), a stronger, non-nucleophilic base like DBU or a catalytic amount of DMAP might be required. For sensitive substrates, a milder base like pyridine or triethylamine (B128534) is often preferred. |
| Poor Solvent Choice | The solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMA can accelerate the reaction. However, for some systems, less polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) may provide better selectivity. |
| Product Loss During Work-up | The sulfamoylated product may have different solubility or acidity/basicity compared to the starting material. Ensure the pH is appropriate during aqueous extraction to prevent your product from remaining in the aqueous layer. |
Issue 2: Poor Regioselectivity (e.g., in Diols or Phenols)
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: Achieving high regioselectivity often requires a careful selection of reagents, catalysts, and reaction conditions.
Strategies for Improving Regioselectivity:
-
Steric Hindrance:
-
Primary vs. Secondary Alcohols: To favor sulfamoylation of a primary alcohol in the presence of a secondary one, use a sterically bulky sulfamoylating agent or a catalyst system that preferentially reacts with the less hindered site. A catalytic method using N-methylimidazole and an electron-deficient aryl sulfamate has shown high selectivity for primary alcohols.[4][5]
-
Phenols: The ortho positions of phenols are more sterically hindered than the para position. Using a bulkier sulfamoylating agent can increase the proportion of the para-substituted product.
-
-
Electronic Effects in Phenols:
-
The hydroxyl group is an ortho, para-director. The electronic nature of other substituents on the aromatic ring will also influence the position of sulfamoylation.[7] Electron-donating groups will further activate the ortho and para positions, while electron-withdrawing groups will deactivate them.
-
-
Catalyst Control:
-
For diols, especially in carbohydrates, using a catalyst that can reversibly bind to two hydroxyl groups can direct the sulfamoylation to a specific position. Boronic acids and organotin reagents are effective for this purpose.[3]
-
-
Temperature:
-
Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Regioselective sulfamoylation of primary hydroxyl groups has been achieved at low temperatures.[6]
-
Data on Regioselectivity of Alcohol Sulfamoylation
The following table provides illustrative data on the selective sulfamoylation of primary vs. secondary alcohols using a catalytic method.
| Substrate (Diol) | Sulfamoylating Agent | Catalyst | Selectivity (1° : 2°) | Yield (%) |
| 1-Phenyl-1,2-ethanediol | Pentachlorophenyl this compound | N-methylimidazole | >20 : 1 | 85 |
| (R)-1,3-Butanediol | Pentafluorophenyl this compound | N-methylimidazole | >20 : 1 | 90 |
| N⁶-Benzoyl-2'-deoxyadenosine | Pentachlorophenyl this compound | N-methylimidazole | >40 : 1 | 47 |
Data is representative and compiled from literature reports demonstrating high selectivity.[4][5]
Issue 3: Formation of Bis-Sulfamoylated Byproducts with Primary Amines
Q: I am trying to mono-sulfamoylate a primary amine, but I am observing the formation of a significant amount of the N,N-bis-sulfamoylated product. How can I prevent this?
A: The formation of the bis-sulfamoylated product is a common side reaction because the initially formed secondary sulfonamide is still nucleophilic and can be deprotonated and react further.
Troubleshooting Workflow for Bis-Sulfamoylation
Caption: Troubleshooting logic for preventing bis-sulfamoylation of primary amines.
Strategies to Promote Mono-sulfamoylation:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the primary amine relative to the sulfamoylating agent.
-
Slow Addition: Add the sulfamoylating agent slowly and dropwise to the solution of the amine. This keeps the instantaneous concentration of the electrophile low, favoring the initial reaction with the more nucleophilic primary amine.
-
Choice of Base: Avoid using a large excess of a strong base, which can deprotonate the resulting secondary sulfonamide and promote the second reaction. Consider using a milder base or a stoichiometric amount of a stronger base.
-
Protecting Groups: In complex syntheses, it may be necessary to use an orthogonal protecting group strategy to differentiate between multiple amine functionalities.[8][9]
Experimental Protocols
Protocol 1: Selective Sulfamoylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol is based on the catalytic method using an activated aryl this compound and N-methylimidazole.[4][5]
General Experimental Workflow
Caption: General experimental workflow for selective sulfamoylation.
Materials:
-
Diol substrate (containing both primary and secondary hydroxyl groups)
-
Pentachlorophenyl this compound (PCPS) or Pentafluorophenyl this compound (PFPS)
-
N-methylimidazole (NMI)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for organic synthesis
-
Materials for work-up and purification (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the diol substrate (1.0 equiv.) and the activated aryl this compound (e.g., PCPS, 1.1 equiv.).
-
Add anhydrous solvent to dissolve the solids (to a typical concentration of 0.1-0.5 M).
-
Add N-methylimidazole (10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diol is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-sulfamoylated product.
Protocol 2: Regioselective Sulfamoylation of a Phenol
This protocol describes a general method for the sulfamoylation of a phenol, where selectivity between ortho and para positions can be influenced by steric factors and temperature.
Materials:
-
Phenolic substrate
-
Sulfamoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Materials for work-up and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equiv.) dropwise to the stirred solution.
-
In a separate flask, dissolve sulfamoyl chloride (1.1 equiv.) in a minimal amount of anhydrous DMF.
-
Add the sulfamoyl chloride solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 5. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Sulfamate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamate derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography (Flash and Preparative HPLC)
Question 1: My this compound derivative appears to be degrading on the silica (B1680970) gel column during flash chromatography. What can I do to prevent this?
Answer: this compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the this compound group. Here are several strategies to mitigate degradation:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before packing the column. You can then run the column with this modified eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For very polar sulfamates, reversed-phase chromatography on C18 silica may be a suitable option.
-
Work Quickly and at Low Temperatures: Minimize the time the compound spends on the column. Running the column at a slightly faster flow rate (while maintaining separation) and in a cold room can sometimes reduce degradation for thermally labile compounds.
Question 2: I'm observing poor separation between my this compound derivative and a closely related impurity during flash chromatography. How can I improve the resolution?
Answer: Achieving good separation of structurally similar compounds can be challenging. Here are some optimization strategies:
-
Optimize the Solvent System:
-
Fine-tune Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on selectivity.
-
Try Different Solvents: If a standard hexane/ethyl acetate (B1210297) system is not working, consider other solvent combinations. For example, dichloromethane/methanol can offer different selectivity. For very polar compounds, a gradient of acetonitrile (B52724) and water on a C18 column might be necessary.
-
-
Employ Gradient Elution: Start with a less polar mobile phase to allow the less polar compounds to elute first, and then gradually increase the polarity to elute your more polar this compound derivative. This can sharpen peaks and improve resolution between closely eluting compounds.
-
Sample Loading: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can lead to broad peaks and poor separation.
Question 3: My polar this compound derivative is poorly retained on a reversed-phase HPLC column, eluting near the solvent front. How can I increase its retention?
Answer: Poor retention of polar compounds on reversed-phase columns is a common issue. Here are some approaches to improve retention:
-
Use a Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.
-
Adjust Mobile Phase pH: For sulfamates with ionizable groups, adjusting the pH of the mobile phase can significantly alter retention. For acidic compounds, a lower pH will protonate the molecule, making it less polar and increasing retention on a C18 column.[1]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can form a neutral ion pair with charged analytes, increasing their hydrophobicity and retention on the reversed-phase column.[1]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC that is well-suited for the separation of very polar compounds.
Recrystallization
Question 4: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when there is a high concentration of impurities.
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to ensure the solution is not supersaturated, and then allow it to cool much more slowly. Insulating the flask can help with slow cooling.
-
Change the Solvent System: The solubility properties of your current solvent may not be ideal. Experiment with different solvents or solvent mixtures. For example, if you are using a single solvent, try a two-solvent system where the compound is soluble in one and insoluble in the other.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
Question 5: I am getting a very low yield after recrystallization. How can I improve it?
Answer: Low recovery can be due to several factors:
-
Solvent Choice: The compound may be too soluble in the cold recrystallization solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Excessive Solvent: Using too much solvent to dissolve the compound will result in a significant portion remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Insufficient Cooling: Make sure to cool the solution for an adequate amount of time, potentially in an ice bath, to maximize crystal formation.
Compound Stability and Handling
Question 6: I suspect my this compound derivative is hydrolyzing during aqueous workup. How can I minimize this?
Answer: Sulfamates can be susceptible to hydrolysis, especially under acidic conditions.[2][3][4]
-
Use Mild Basic Washes: During liquid-liquid extraction, use a weak base like saturated sodium bicarbonate solution to neutralize any residual acid from the reaction. Perform these washes quickly and at a low temperature if possible.
-
Avoid Strong Acids: If your reaction requires acidic conditions, neutralize the reaction mixture as soon as it is complete.
-
Anhydrous Workup: If the compound is extremely sensitive, consider an anhydrous workup where possible.
Question 7: I am having trouble removing a BOC protecting group from my this compound derivative using TFA without affecting the this compound moiety. What are the best practices?
Answer: Trifluoroacetic acid (TFA) is a strong acid that can potentially cleave the this compound group.
-
Use Scavengers: The primary cause of side reactions during TFA deprotection is the formation of reactive carbocations.[5] Adding scavengers to the TFA "cleavage cocktail" can trap these reactive species. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[6]
-
Control Reaction Time and Temperature: Perform the deprotection at room temperature or below and monitor the reaction closely to avoid prolonged exposure to the strong acid.
-
Alternative Deprotection Methods: For very sensitive substrates, consider alternative protecting groups that can be removed under milder conditions.
Quantitative Data Summary
The following tables summarize quantitative data for the purification of this compound derivatives from various sources.
Table 1: Recrystallization of Topiramate (B1683207)
| Starting Material | Solvent System | Yield | Final Purity (by HPLC) | Reference |
| Crude Topiramate (10g) | Acetone (B3395972) (20ml) and Water (40ml) | 8.2g (82%) | > 99.5% | [7] |
| Crude Topiramate (10g) | Acetone (20ml) and Chilled Water (40ml) | 8.4g (84%) | > 99.5% | [8] |
Table 2: Preparative HPLC Purification of a Synthetic Antimicrobial Peptide
| Column Type | Sample Load | Recovery of Purified Product | Final Purity | Reference |
| Semi-preparative C18 (9.4 mm I.D.) | 200 mg | 87.5% | > 99% | [2] |
| Semi-preparative C18 (9.4 mm I.D.) | 6 mg | 90.3% | > 99% | [2] |
| Microbore C18 (1.0 mm I.D.) | 0.75 mg | 90.2% | Not specified | [2] |
Table 3: Preparative HPLC Purification of Leuprolide Acetate using a Surfactant-Mediated Method
| Column Type | Sample Load | Recovery of Purified Product | Average Highest Purity of Individual Fraction | Reference |
| C18 with Triton X-100 | 653.3 mg (theoretical) | 71.5% (466.9 mg) | 99.3% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of an Acid-Sensitive this compound Derivative
-
Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes) containing 1-2% triethylamine.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing. Drain the excess solvent to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with your chosen mobile phase (containing 1-2% triethylamine). A gradient elution, starting with a low polarity and gradually increasing, is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of Topiramate
This protocol is adapted from a patented purification process.[7][8]
-
Dissolution: Dissolve crude Topiramate (10 g) in acetone (20 ml) at room temperature (20-35 °C) with stirring until a clear solution is obtained.
-
Precipitation: Add the acetone solution to chilled water (40 ml) in a single portion. Crystallization should begin.
-
Stirring: Stir the resulting slurry for 2 hours, allowing the temperature to rise from chilled to ambient.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with water.
-
Drying: Dry the pure Topiramate to a constant weight.
Visualizations
Signaling Pathways
Caption: Role of Steroid Sulfatase (STS) in the synthesis of active steroid hormones.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Estrone 3-O-Sulfamate - SRIRAMCHEM [sriramchem.com]
- 5. Assay of residual organic solvents in topiramate drug substance by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]
- 8. WO2007108009A1 - A process for purification of topiramate - Google Patents [patents.google.com]
- 9. WO2015040635A2 - Purification of organic compounds by surfactant mediated preparative hplc - Google Patents [patents.google.com]
Technical Support Center: Managing Sulfamate Plating Bath Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hydrolysis of sulfamate solutions in plating baths.
Troubleshooting Guide
This guide addresses specific issues that may arise during your plating experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rough Deposits | 1. Suspended Particulate Matter: Anode sludge, dust, or debris in the bath.[1] 2. Iron Contamination: Precipitation of ferric hydroxide.[1] 3. Low Solution Agitation: Inadequate solution movement to dislodge particles.[2] | 1. Improve Filtration: Check for and replace torn anode bags. Ensure continuous filtration with appropriate porosity filters (e.g., 1-micron rated).[1][2] 2. High pH & Peroxide Treatment: Raise the pH to above 4.0 to precipitate iron, treat with hydrogen peroxide, and then filter the solution before lowering the pH back to the operating range.[1][3] 3. Increase Agitation: Enhance the rate of solution agitation.[4] |
| Pitting in Deposit | 1. Organic Contamination: Introduction of unwanted organic materials.[1] 2. High pH: Can lead to the codeposition of basic nickel salts.[1] 3. Low Boric Acid Concentration: Insufficient buffering capacity.[1] 4. Metallic Contamination: Presence of impurities like lead, copper, or zinc.[3][4] 5. Dissolved Gases: Air leaks in the pumping system.[1] | 1. Carbon Treatment: Perform an activated carbon treatment to remove organic impurities.[1][3] 2. Lower pH: Adjust the pH to the optimal range (typically 3.5-4.5) using sulfamic acid.[1][5] 3. Add Boric Acid: Analyze and adjust the boric acid concentration to the recommended level.[1] 4. Dummy Plating: Perform low-current-density electrolysis ("dummying") to plate out metallic contaminants.[3][4] 5. Inspect System: Check for and repair any leaks in the filtration and pumping system.[1] |
| Brittle or Stressed Deposits | 1. This compound Hydrolysis: Breakdown of this compound ions due to high temperatures or low pH, forming ammonium (B1175870) and sulfate (B86663).[6][7][8] 2. Organic Contamination: Certain organic impurities can increase stress. 3. Incorrect Current Density: Operating outside the optimal current density range.[4] | 1. Control Temperature and pH: Maintain the bath temperature below 120°F (49°C) and the pH within the recommended range to minimize hydrolysis.[2] Monitor sulfate levels as an indicator of hydrolysis.[1] 2. Carbon Treatment: Use activated carbon to remove organic contaminants.[3] 3. Optimize Current Density: Adjust the current density to the recommended operating parameters for your specific application.[4] |
| "Burned" or Dark Deposits | 1. Low Boric Acid: Inadequate buffering at the cathode surface.[1] 2. Low Nickel Metal Content: Insufficient nickel ions for the applied current density.[1][4] 3. Excessively High Current Density: Plating rate exceeds the rate of nickel ion diffusion.[1][4] 4. Iron Contamination: Can cause dark deposits.[1] | 1. Add Boric Acid: Increase the boric acid concentration to the proper level.[1][4] 2. Replenish Nickel: Add nickel this compound concentrate to increase the metal content.[1][4] 3. Reduce Current Density: Lower the applied current density.[1][4] 4. Purify Bath: Remove iron through high pH and peroxide treatment followed by filtration.[1] |
| Decreasing pH During Operation | 1. Anode Passivation: Insufficient anode dissolution, leading to oxygen evolution which lowers pH.[7][9] This can be caused by a lack of chloride ions when not using sulfur-depolarized anodes.[7] | 1. Use Sulfur-Depolarized (SD) Anodes: These are recommended for this compound baths to ensure proper anode corrosion.[2][7] 2. Check Anode Area: Ensure the anode-to-cathode area ratio is appropriate (typically 1:1 to 2:1).[7] 3. Maintain Chloride Levels (if applicable): If not using SD anodes, maintain a small concentration of nickel chloride to aid anode dissolution.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in plating baths?
A1: this compound hydrolysis is the chemical breakdown of the this compound ion (NH₂SO₃⁻) into ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions.[6][8] This reaction is accelerated by high temperatures (above 120°F or 49°C) and low pH (below 3.0).[2][7] The resulting ammonium ions can cause embrittlement and increased stress in the nickel deposit, while the buildup of sulfate can also contribute to higher internal stress.[7][8]
Q2: What are the optimal operating parameters for a this compound nickel plating bath?
A2: Optimal parameters can vary depending on the specific application, but general guidelines are provided in the table below.
| Parameter | Recommended Range |
| pH | 3.5 - 4.5[4][5][6] |
| Temperature | 45°C - 60°C (113°F - 140°F)[4] (Avoid exceeding 120°F / 49°C to minimize hydrolysis[2]) |
| Nickel Metal Concentration | 75 - 135 g/L[4] |
| Boric Acid Concentration | 30 - 45 g/L[1][5] |
| Current Density | 0.5 - 21 A/dm²[4] |
Q3: How can I adjust the pH of my this compound plating bath?
A3:
-
To lower the pH: Slowly add a dilute solution of sulfamic acid while stirring. Avoid using sulfuric acid as it will introduce sulfate ions.[5]
-
To raise the pH: Use a slurry of nickel carbonate. This neutralizes the acid without introducing unwanted metal ions like sodium or potassium.[5]
Q4: How often should I analyze my plating bath?
A4: Regular analysis is crucial for maintaining bath health.
-
Boric Acid: A monthly analysis is often sufficient as its concentration is not highly critical.[1][6]
-
Metallic Impurities: Frequent testing, especially if issues arise, using methods like Hull cell tests.[1]
-
Sulfate: Monitoring sulfate concentration can provide an indication of the extent of this compound hydrolysis over time.[1]
Q5: What are the common sources of contamination in a this compound bath and how can they be removed?
A5: Common contaminants include organic materials, and metallic impurities like iron, copper, lead, and zinc.[1][3]
-
Organic Contamination: Can be removed by treating the bath with activated carbon followed by filtration.[1][3]
-
Metallic Impurities:
Experimental Protocols
1. Hull Cell Test for Bath Condition Evaluation
The Hull Cell is a miniature plating unit that allows for a quick, qualitative assessment of the plating bath's condition over a range of current densities.
-
Objective: To visually inspect the quality of the deposit and identify potential issues like burning, pitting, or poor adhesion.
-
Materials:
-
267 mL Hull Cell
-
Polished brass or steel Hull Cell panel
-
Anode (appropriate for the bath)
-
DC power supply
-
Agitation source (optional, but recommended to simulate tank conditions)
-
Heater to maintain bath temperature
-
-
Procedure:
-
Fill the Hull Cell with the this compound plating solution to the 267 mL mark.
-
Heat the solution to the normal operating temperature of the bath.
-
Clean and activate a Hull Cell panel according to your standard pre-treatment cycle.
-
Place the appropriate anode in the cell.
-
Connect the anode and the cathode (panel) to the rectifier.
-
Apply a specific current (e.g., 1-3 amps) for a set time (e.g., 5-10 minutes).
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Examine the panel under good lighting. The deposit will show the effects of a wide range of current densities, from very low on one end to very high on the other. Interpret the results based on the appearance of the deposit (e.g., dullness, brightness, pitting, burning).
-
2. Spectrophotometric Determination of Sulfamic Acid
This method can be adapted to monitor the primary component of the bath. It involves the acid hydrolysis of sulfamic acid to ammonium sulfate, which is then determined colorimetrically.
-
Objective: To quantify the concentration of sulfamic acid in the plating bath effluent or in a diluted sample of the bath.
-
Principle: Sulfamic acid is hydrolyzed to ammonium sulfate. The ammonium is then reacted with salicylic (B10762653) acid and sodium hypochlorite (B82951) in the presence of sodium nitroprusside (Berthelot reaction) to form a colored indophenol (B113434) dye, which can be measured with a spectrophotometer.[10]
-
Procedure Outline:
-
Sample Preparation: Obtain a sample of the plating bath. A significant dilution will be necessary to bring the concentration into the analytical range.
-
Hydrolysis: Acidify the diluted sample and heat to hydrolyze the sulfamic acid to ammonium sulfate.
-
Color Development:
-
Add salicylic acid solution.
-
Add sodium hypochlorite solution.
-
Add sodium nitroprusside solution, which acts as a catalyst.
-
-
Measurement: Allow time for the color to develop fully. Measure the absorbance of the solution at the wavelength of maximum absorbance (around 648 nm) using a spectrophotometer.[10]
-
Quantification: Compare the absorbance of the sample to a calibration curve prepared from standards of known sulfamic acid concentration.
-
Visualizations
Caption: Chemical pathway of this compound hydrolysis and its effects.
Caption: A logical workflow for troubleshooting plating defects.
References
- 1. nmfrc.org [nmfrc.org]
- 2. sterc.org [sterc.org]
- 3. technic.com [technic.com]
- 4. theadvint.com [theadvint.com]
- 5. electroplatingmachines.com [electroplatingmachines.com]
- 6. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 7. finishing.com [finishing.com]
- 8. US3321273A - Process for the preparation of metal sulfamates - Google Patents [patents.google.com]
- 9. finishing.com [finishing.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Analytical Methods for Sulfamate Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of analytical methods for sulfamate detection in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most prevalent methods for this compound detection are Ion Chromatography (IC) with conductivity detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] IC is often used for pharmaceutical applications, particularly for monitoring this compound as a degradation product of drugs like topiramate (B1683207).[1][3] LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices such as environmental samples where this compound may be present at low concentrations.[2] Spectrophotometric methods have also been developed for specific applications like analyzing effluents from electroplating baths.[4]
Q2: What makes this compound analysis in complex matrices challenging?
A2: Several factors contribute to the difficulty of this compound analysis. Like many carbohydrates and their derivatives, this compound lacks a strong UV chromophore, which limits the choice of detection techniques for HPLC.[1] Furthermore, complex matrices, such as pharmaceutical formulations, biological fluids, or environmental waters, contain numerous endogenous substances that can interfere with the analysis.[5][6] These interferences, known as matrix effects, can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.[5]
Q3: How can matrix effects be minimized or corrected for?
A3: Mitigating matrix effects is crucial for accurate analysis. Strategies include:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) can clean up the sample by removing interfering components.[7] The choice of SPE sorbent and the optimization of the extraction protocol are critical.[5]
-
Chromatographic Separation: Optimizing the HPLC or IC method to separate this compound from co-eluting matrix components can significantly reduce interference.[6]
-
Use of Internal Standards: A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample can help compensate for matrix effects.
Q4: Why is this compound monitored in pharmaceutical products?
A4: this compound, along with sulfate (B86663), can be a degradation product of certain active pharmaceutical ingredients (APIs). For example, the antiepileptic drug topiramate can degrade to form this compound and sulfate.[1] Monitoring these degradants is a critical part of stability testing to ensure the quality, safety, and efficacy of the drug product.[3] A stability-indicating assay method must be able to quantify these ions accurately.[3]
Q5: Is this compound an environmental concern?
A5: Yes, this compound is considered an emerging environmental contaminant. It is widely detected in environmental waters, including streams, lakes, groundwater, and even precipitation.[8][9] Its presence can stem from both industrial applications and atmospheric deposition.[8][9] Studies have found this compound in wastewater treatment plant (WWTP) effluents at concentrations up to 1600 µg/L, and it is not effectively removed by common drinking water treatment techniques.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Ion Chromatography (IC) Troubleshooting
Problem: Inconsistent or drifting peak retention times.
-
Potential Cause: Variability in the mobile phase (eluent) composition. In ion chromatography, even small changes in eluent concentration can shift retention times.[7]
-
Solution: Prepare eluents carefully, preferably gravimetrically, using high-purity reagents. Ensure the eluent is properly degassed. If using an eluent generator, ensure it is functioning correctly and calibrated.[7][11]
-
Potential Cause: Temperature fluctuations. Changes in ambient temperature can affect column performance and retention.[12]
-
Solution: Use a thermostatted column oven to maintain a consistent temperature throughout the analysis.[12]
-
Potential Cause: Pump malfunction or leaks. An inconsistent flow rate will lead to retention time drift.[13]
-
Solution: Check the system for any visible leaks, especially around fittings. Purge the pump to remove any trapped air bubbles and ensure the pump seals are in good condition.[13]
Problem: Poor peak shape (tailing or fronting).
-
Potential Cause: Column contamination or degradation. Strongly retained matrix components can accumulate on the column, leading to distorted peak shapes.[7]
-
Solution: Use a guard column to protect the analytical column from contaminants.[7] Implement a robust sample preparation procedure, including filtration through a 0.45 µm filter, to remove particulates.[1] If contamination is suspected, flush the column with a strong solvent.
-
Potential Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion.[14]
LC-MS/MS Troubleshooting
Problem: Low or inconsistent analyte recovery.
-
Potential Cause: Suboptimal sample extraction. The efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be highly dependent on pH.[5]
-
Solution: Optimize the pH of the sample during the extraction step to ensure this compound is in the correct form for efficient partitioning or retention.[5]
-
Potential Cause: Analyte degradation during sample preparation.
-
Solution: Minimize the time samples are kept at room temperature. Consider processing samples on ice or in a cold room to prevent degradation.[5]
Problem: Signal suppression or enhancement.
-
Potential Cause: Co-eluting matrix components interfering with the ionization process in the mass spectrometer source.[5]
-
Solution: Improve chromatographic resolution to separate this compound from the interfering compounds. Modify the mobile phase composition or gradient profile.[15]
-
Solution: Enhance sample cleanup procedures to remove the interfering components before analysis.[5]
-
Solution: Use an isotopically labeled internal standard (if available) to compensate for signal variations. Alternatively, employ the standard addition method or use matrix-matched calibration curves for quantification.[5]
Quantitative Data Summary
The following tables summarize performance characteristics for various this compound detection methods reported in the literature.
Table 1: Performance of Ion Chromatography (IC) Methods for this compound Detection
| Parameter | Method 1: IC-Indirect UV[1] | Method 2: IC-Suppressed Conductivity[16] |
|---|---|---|
| Limit of Detection (LOD) | 0.1 mole percent | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 mole percent | 0.04 µg/mL |
| Linearity (r²) | Not Specified | > 0.999 |
| Matrix | Topiramate Drug Substance | Topiramate Drug Substance |
| Notes | Method developed to assay this compound and sulfate as degradation products. | Method uses an electrolytically generated potassium hydroxide (B78521) eluent. |
Table 2: Performance of a Spectrophotometric Method for this compound Detection
| Parameter | Method Details[4] |
|---|---|
| Detection Principle | Based on the Berthelot reaction after acid hydrolysis of sulfamic acid. |
| λmax | 648 nm |
| Linear Range | 0 to 70 µg |
| Molar Absorptivity | 1.9 × 10⁴ L/mol-cm |
| Relative Standard Deviation | 2% (for n=10 at 50 µg level) |
| Matrix | Effluents of nickel and lead this compound electroplating baths. |
Experimental Protocols
Detailed Protocol: this compound and Sulfate Determination by Ion Chromatography
This protocol is a representative example based on methods developed for quantifying this compound and sulfate in topiramate drug substances.[1][11][16]
1. Objective: To quantify this compound and sulfate ions in a complex pharmaceutical matrix using ion chromatography with suppressed conductivity detection.
2. Materials and Reagents:
-
Standards: Certified 1000 mg/L stock solutions of this compound and sulfate.[11]
-
Reagents: Deionized (DI) water (18 MΩ·cm or better).
-
Eluent: Potassium hydroxide (KOH) solution, prepared manually or generated online using an eluent generation cartridge.[11][16]
3. Instrumentation:
-
IC System: A system equipped with a high-pressure pump, autosampler, column oven, and eluent generator (e.g., Dionex RFIC-EG™ system).[11]
-
Column: Anion-exchange column suitable for separating small inorganic anions (e.g., Dionex IonPac™ AS11 or AS18).[11][17]
-
Detector: Suppressed conductivity detector.
-
Data System: Chromatography data acquisition and processing software.
4. Standard Preparation:
-
Prepare an intermediate stock solution (e.g., 5 mg/L this compound) by diluting the 1000 mg/L primary stock.[16]
-
From the intermediate stock, prepare a series of at least five calibration standards by serial dilution with DI water to cover the expected concentration range of the samples.[11]
5. Sample Preparation:
-
Accurately weigh approximately 12 mg of the topiramate drug substance.[11]
-
Dissolve the sample in 2.0 mL of DI water in a suitable vial.[11]
-
Vortex the solution to ensure the solid is completely dissolved.[11]
-
If the sample contains insoluble particles, filter it through a 0.45 µm syringe filter before injection.[1]
-
A further dilution may be necessary to bring the analyte concentration within the calibration range and to reduce potential interference from the main drug peak.[11]
6. Chromatographic Conditions (Example):
-
Column: Dionex IonPac AS11, 2 mm[11]
-
Eluent: Potassium Hydroxide (KOH) Gradient[16]
-
0–5 min: 0.5 mM to 5 mM KOH
-
5–10 min: 5 mM to 38 mM KOH
-
-
Flow Rate: 0.38 mL/min[16]
-
Injection Volume: 5 µL[11]
-
Column Temperature: 30 °C[16]
-
Detection: Suppressed conductivity
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of each standard against its concentration.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (r²), which should be >0.999.[16]
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for all dilutions.
Visualizations
The following diagrams illustrate common workflows in the analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Ion chromatography method and validation for the determination of sulfate and this compound ions in topiramate drug substance and finished product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmfrc.org [nmfrc.org]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. This compound in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Under the radar - Exceptionally high environmental concentrations of the high production volume chemical sulfamic acid in the urban water cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. cromlab-instruments.es [cromlab-instruments.es]
- 17. documents.thermofisher.com [documents.thermofisher.com]
"strategies to minimize side reactions in sulfamate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during sulfamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis?
A1: The primary methods for this compound synthesis include:
-
Reaction of an alcohol or amine with a sulfamoyl chloride: This is a widely used method where a hydroxyl or amino group displaces the chloride from the sulfamoyl chloride.
-
Reaction with sulfamic acid: Alcohols can react with sulfamic acid, particularly at elevated temperatures, to form sulfamates.
-
Use of activating agents: Reagents like triphenylphosphine (B44618) ditriflate can be used to activate sulfamic acid salts for reaction with alcohols.[1]
-
Novel sulfamoylating agents: Newer reagents like hexafluoroisopropyl this compound offer mild reaction conditions and simplified workup procedures, as the main byproduct is volatile hexafluoroisopropanol.[2][3] Another example is the use of electron-deficient aryl sulfamates as activated group transfer reagents.[2][4]
Q2: What are the critical reaction parameters to control during this compound synthesis?
A2: Key parameters to control to minimize side reactions and maximize yield include:
-
Temperature: Elevated temperatures can lead to the hydrolysis of sulfamic acid and decomposition of some reagents.[5] For many standard syntheses, starting the reaction at 0 °C and allowing it to warm to room temperature is effective.[6]
-
pH/Base: The choice of base is crucial for neutralizing acidic byproducts like HCl.[6][7] However, strong bases can cause the decomposition of sulfamoyl chloride.[3]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred to prevent hydrolysis of reactive intermediates.[1][7]
-
Reagent Purity and Stability: Sulfonyl chlorides are particularly susceptible to hydrolysis, so using fresh or properly stored reagents under anhydrous conditions is critical.[1][6][8]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the spots of your reaction mixture with your starting materials, you can determine when the reaction is complete.[6][8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My this compound synthesis reaction has a very low yield. What are the potential causes and how can I improve it?
A: Low yields are a common problem in this compound synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis by sulfamoylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3321273A - Process for the preparation of metal sulfamates - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Irreversible Inactivation of Sulfatases by Aryl Sulfamates
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the irreversible inactivation of sulfatases by aryl sulfamates. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of irreversible inactivation of sulfatases by aryl sulfamates?
A1: Type I sulfatases possess a unique catalytic residue in their active site, Cα-formylglycine (FGly), which is generated post-translationally from a cysteine or serine residue.[1][2] Aryl sulfamates act as mechanism-based irreversible inhibitors. The prevailing hypothesis is that the sulfatase initiates its catalytic cycle on the aryl sulfamate, mimicking the natural sulfate (B86663) ester substrate. This process, however, leads to the formation of a highly reactive intermediate that covalently modifies the catalytic FGly residue.[1] The most likely final adduct is a stable imine N-sulfate, which renders the enzyme permanently inactive.[1][2]
Q2: How can I experimentally confirm that my aryl this compound inhibitor is irreversible?
A2: Irreversibility can be confirmed through a few key experiments. A time-dependent decrease in enzyme activity in the presence of the inhibitor is a primary indicator.[3] A "jump dilution" experiment is a definitive method. In this experiment, the enzyme is pre-incubated with a high concentration of the inhibitor to allow for covalent modification. Subsequently, the mixture is diluted significantly (e.g., 100-fold) to lower the inhibitor concentration to a non-inhibitory level. If the enzyme activity does not recover over time, it indicates irreversible inhibition.[3][4] Mass spectrometry can also be used to directly observe the covalent modification of the enzyme by identifying an increase in the protein's mass corresponding to the addition of the inhibitor or a fragment thereof.
Q3: What are the key kinetic parameters for an irreversible inhibitor and how are they determined?
A3: For an irreversible inhibitor, the key kinetic parameters are:
-
KI (Inhibitor Affinity Constant): This represents the initial binding affinity of the inhibitor to the enzyme before the irreversible inactivation step.
-
kinact (Maximal Rate of Inactivation): This is the maximum rate at which the enzyme is inactivated once the inhibitor is bound.[3]
These parameters are determined by measuring the pseudo-first-order rate constant of inactivation (kobs) at various inhibitor concentrations. A plot of kobs versus the inhibitor concentration ([I]) will typically yield a hyperbolic curve, which can be fitted to the Michaelis-Menten equation to determine KI and kinact.[3][5] If the plot is linear, the slope represents the second-order rate constant (kinact/KI).[3]
Troubleshooting Guide
Problem 1: No or Low Inhibition Observed
| Possible Cause | Suggested Solution |
| Aryl this compound Instability | Prepare fresh solutions of the aryl this compound inhibitor for each experiment. Some aryl sulfamates can be unstable in solution. Verify the stability of your compound under the assay conditions (pH, temperature, buffer components). |
| Incorrect Assay pH | Sulfatase activity and the rate of inactivation by sulfamates are often pH-dependent. For steroid sulfatase (STS), for example, maximal activity and inactivation rates are observed around pH 8.6.[3] Determine the optimal pH for your specific sulfatase and ensure the assay buffer is stable at that pH. |
| Low Enzyme Activity | Ensure that the enzyme preparation is active. Use a positive control substrate to confirm robust enzyme activity before starting inhibition assays. Optimize cell lysis procedures to efficiently extract the enzyme if using cell lysates.[6] |
| Inaccurate Inhibitor Concentration | Verify the concentration of your inhibitor stock solution. Use a calibrated balance for weighing the compound and double-check all dilution calculations.[6] |
Problem 2: Poor Reproducibility or High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques to avoid inaccuracies, especially with small volumes. Prepare a master mix for reagents that are added to multiple wells to minimize well-to-well variation. |
| Inconsistent Incubation Times | For time-dependent inhibition, precise timing is critical. Use a multichannel pipette or an automated liquid handler to start and stop reactions at consistent intervals. |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outer wells for critical data points or fill them with buffer or water to create a humidified environment. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in the wells after each addition to avoid localized concentration gradients. |
Problem 3: High Background Signal in the Assay
| Possible Cause | Suggested Solution |
| Substrate Instability/Spontaneous Hydrolysis | Some sulfatase substrates can hydrolyze spontaneously, leading to a high background signal. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract it from your experimental data. |
| Contaminated Reagents | Use fresh, high-quality reagents. If a buffer or substrate solution is suspected of contamination, prepare a fresh batch.[7] |
| Insufficient Plate Washing (ELISA-based assays) | Inadequate washing can leave residual reagents that contribute to high background. Increase the number of wash steps or include a brief soaking step during washing.[7] |
| Non-specific Binding of Detection Reagents | If using an antibody-based detection method, ensure the antibodies are specific and used at the optimal dilution. Use appropriate blocking buffers to minimize non-specific binding.[8] |
Data Presentation
The kinetic parameters of aryl this compound inhibitors are highly dependent on the specific sulfatase, substrate, and experimental conditions. The following table provides an example of how to present such data.
| Inhibitor | Sulfatase Target | IC50 (nM) | KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Assay Conditions | Reference |
| Irosustat (STX64) | Steroid Sulfatase (STS) | 8 | - | - | - | JEG-3 cell-based assay | [9] |
| Compound 1q | Steroid Sulfatase (STS) | 26 | - | - | - | Cell-free assay | [9] |
| Compound 1h | Steroid Sulfatase (STS) | 14 | - | - | - | JEG-3 whole-cell assay | [9] |
| User Compound A | Sulfatase X | Value | Value | Value | Value | Specify buffer, pH, temp. | Your Data |
| User Compound B | Sulfatase Y | Value | Value | Value | Value | Specify buffer, pH, temp. | Your Data |
Note: IC50 values are a measure of potency but for irreversible inhibitors, kinact/KI is a more accurate measure of inhibitory efficiency.[10][11]
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (kinact and KI)
This protocol is a general guideline for determining the kinetic constants of an irreversible inhibitor.
1. Materials:
-
Purified sulfatase enzyme
-
Aryl this compound inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH optimized for the specific sulfatase)[3]
-
Substrate (e.g., p-nitrocatechol sulfate for a colorimetric assay or a radiolabeled substrate like [3H]Estrone sulfate for STS)[6]
-
96-well microplate
-
Microplate reader (spectrophotometer or scintillation counter)
2. Methodology:
-
Determine Initial Velocity: First, establish an assay time point that falls within the linear range of product formation in the absence of the inhibitor.
-
Set Up Reactions: Prepare a series of reactions in a microplate, each containing the sulfatase enzyme at a fixed concentration and a different concentration of the aryl this compound inhibitor (typically 8-10 concentrations).[3] Include a no-inhibitor control (with DMSO vehicle).
-
Pre-incubation (Optional but recommended): Pre-incubate the enzyme and inhibitor mixtures for varying time intervals at a constant temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
Monitor Product Formation: Measure the product formation over time using the appropriate detection method (e.g., absorbance at 515 nm for p-nitrocatechol).
-
Data Analysis:
-
For each inhibitor concentration, plot the product concentration versus time. The reaction rate should decrease over time as the enzyme is inactivated.
-
Fit the data for each inhibitor concentration to a single exponential decay equation to determine the pseudo-first-order rate constant of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration ([I]).
-
Fit the resulting plot to the Michaelis-Menten equation (for a hyperbolic curve) to determine kinact and KI. If the plot is linear, the slope represents the kinact/KI ratio.[3][5]
-
Protocol 2: Mass Spectrometry Analysis of Covalent Modification
This protocol provides a general workflow for confirming covalent modification of a sulfatase by an aryl this compound.
1. Materials:
-
Purified sulfatase enzyme
-
Aryl this compound inhibitor
-
Reaction buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
2. Methodology:
-
Incubation: Incubate the purified sulfatase enzyme with a molar excess of the aryl this compound inhibitor for a sufficient time to ensure complete inactivation. Include a control sample of the enzyme incubated with the vehicle (e.g., DMSO) only.
-
Removal of Excess Inhibitor: Remove the unbound inhibitor by dialysis, size-exclusion chromatography, or precipitation.
-
Intact Protein Analysis: Analyze the intact protein samples by mass spectrometry. A mass shift in the inhibitor-treated sample compared to the control, corresponding to the mass of the inhibitor or a fragment, confirms covalent modification.
-
Peptide Mapping (Optional):
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify the modified peptide(s) by searching for the expected mass shift. This will pinpoint the specific amino acid residue(s) that have been covalently modified, which is expected to be the formylglycine residue.[12]
-
Visualizations
References
- 1. Experimental and theoretical insights into the mechanisms of sulfate and this compound ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. arp1.com [arp1.com]
- 8. benchchem.com [benchchem.com]
- 9. A new series of aryl this compound derivatives: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enzymlogic.com [enzymlogic.com]
- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability of Sulfamate-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a resource for troubleshooting and addressing the in vivo instability of sulfamate-containing compounds. The following guides and frequently asked questions (FAQs) are designed to assist in experimental design, data interpretation, and strategic planning to enhance the metabolic stability and overall viability of your drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound functional group, and why is it a common moiety in drug design?
The this compound group (-O-SO₂NH₂) is utilized in medicinal chemistry for its unique physicochemical properties. It can act as a bioisostere for other functional groups like carboxylates or phenols, potentially improving cell permeability and oral bioavailability. Furthermore, sulfamates are key pharmacophores for inhibiting specific enzymes, such as steroid sulfatase and carbonic anhydrases, making them valuable for developing treatments for hormone-dependent cancers, epilepsy, and glaucoma.[1][2]
Q2: What are the primary metabolic pathways responsible for the in vivo degradation of this compound-based drugs?
While specific pathways are compound-dependent, the primary metabolic liabilities of sulfamates generally involve two main routes:
-
Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes can oxidize the molecule at various positions, particularly on aliphatic chains or aromatic rings attached to the this compound core. This often precedes Phase II conjugation.
-
Phase II Metabolism (Conjugation): The this compound moiety itself or hydroxylated metabolites can undergo conjugation reactions. The most common is sulfation, catalyzed by sulfotransferases (SULTs), which adds another sulfate (B86663) group, increasing water solubility and facilitating excretion.[3][4][5] Glucuronidation is another key Phase II pathway for hydroxylated metabolites.[5] Direct hydrolysis of the this compound ester bond (O-SO₂) by hydrolases can also occur.
Q3: Which specific enzymes are the main culprits for this compound metabolism?
The key enzyme families involved are:
-
Sulfotransferases (SULTs): These cytosolic enzymes are critical for Phase II metabolism, transferring a sulfonate group to the drug molecule, which can lead to rapid clearance.[3][4]
-
Cytochrome P450s (CYPs): This superfamily of enzymes, primarily in the liver, is responsible for most Phase I oxidative metabolism.
-
Hydrolases/Esterases: These enzymes, present in plasma and various tissues, can cleave the this compound S-O bond, leading to inactivation of the drug.
Q4: My in vitro and in vivo stability results don't correlate. What could be the reason?
Discrepancies between in vitro assays (like liver microsomes) and in vivo outcomes are common and can arise from several factors:
-
Missing Enzymes: In vitro systems like human liver microsomes (HLM) are rich in CYP enzymes but lack cytosolic enzymes like SULTs. If sulfation is a primary clearance pathway, HLM assays will underestimate metabolic breakdown. Assays with hepatocytes, which contain both enzyme fractions, may provide a more complete picture.
-
Plasma Protein Binding: High binding to plasma proteins can protect a drug from metabolism in vivo, an effect not fully captured in all in vitro setups.
-
Tissue Distribution: The drug may accumulate in tissues where metabolic enzyme profiles differ from the liver.
-
Gut Microbiota Metabolism: Orally administered drugs can be metabolized by gut bacteria before absorption, a factor absent in standard in vitro metabolic assays.[6]
Troubleshooting Guide
Q1: My this compound compound shows rapid clearance in vivo. How can I identify the metabolic "soft spots"?
Identifying metabolic hotspots is the first step to improving stability. A common workflow involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Look for Mass Shifts: A +16 Da shift suggests hydroxylation (a common CYP-mediated oxidation). A -80 Da shift could indicate desulfation.
-
Compare with Controls: Run parallel incubations without the necessary cofactors (e.g., NADPH for CYPs) to confirm if the degradation is enzyme-mediated.
-
Use High-Resolution MS: This can help determine the elemental composition of metabolites to pinpoint the site of modification.
Below is a diagram illustrating potential metabolic liabilities on a generic this compound-containing molecule.
Caption: Potential metabolic hotspots on a this compound-based drug candidate.
Q2: My compound is very stable in liver microsomes but degrades quickly in whole blood or plasma. What is the likely cause?
This pattern strongly suggests that enzymes present in blood, but not in liver microsomes, are responsible for the degradation. The primary suspects are plasma esterases or other hydrolases that cleave the this compound ester bond. To confirm this, you should perform a plasma stability assay.
Q3: How can I strategically modify my compound to block metabolism and improve stability?
Once a metabolic hotspot is identified, several medicinal chemistry strategies can be employed. This is an iterative process often guided by structure-activity relationships (SAR).[7]
-
Steric Hindrance: Introduce a bulky group (e.g., a methyl or cyclopropyl (B3062369) group) near the site of metabolism. This can physically block the enzyme's active site from accessing the labile position.
-
Bioisosteric Replacement: Replace a metabolically susceptible hydrogen atom with a fluorine atom. The C-F bond is much stronger than the C-H bond and is resistant to CYP-mediated oxidation.
-
Electronic Modification: Alter the electronic properties of the molecule to make the metabolic site less favorable for enzymatic reaction. For example, introducing electron-withdrawing groups can decrease the susceptibility of an adjacent aromatic ring to oxidation.
-
Scaffold Hopping or Ring Expansion: Sometimes, minor changes are insufficient. A more drastic modification of the molecular scaffold might be necessary to reorient the molecule within the enzyme's binding pocket, protecting the labile site.
The following flowchart outlines a general strategy for improving metabolic stability.
References
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. In vivo and in vitro studies with this compound sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Optimization of Buffer Systems for Acidic Sulfamate Salt Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acidic sulfamate salt solutions. It addresses common challenges encountered during experiments to ensure stable and optimized buffer performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for an acidic this compound buffer system?
Acidic this compound salt solutions are often buffered in a pH range of 3.5 to 4.5.[1] Operation within this range is common, particularly in applications like nickel plating, where maintaining this pH is crucial for achieving desired deposit characteristics.[2] Stress in the solution has been observed to be at a minimum around pH 4.0.[1] It is critical to avoid pH values rising above 5.0, as this can lead to the precipitation of metal hydroxides, such as nickel(II) hydroxide (B78521), causing issues like embrittlement and a dark appearance in coatings.[2][3]
Q2: How can I adjust the pH of my this compound buffer?
During normal use, the pH of a this compound buffer may slowly increase.[1][3] To lower the pH, small additions of sulfamic acid are recommended.[1][3] To raise the pH, nickel carbonate can be used, often introduced as a slurry through a filter to prevent contamination from impurities common in commercial grades.[4] Other options like dilute sodium hydroxide have been suggested, but care must be taken to avoid localized high pH that could cause precipitation.[4]
Q3: What causes precipitation in my this compound buffer and how can I resolve it?
Precipitation in this compound buffer systems can stem from several factors:
-
pH Imbalance: If the pH rises above 5.0, metal hydroxides may precipitate.[2][3]
-
Low Temperature: Some components, like boric acid (a common co-buffer), can crystallize or "salt-out" at lower temperatures, leading to roughness or pitting.[3][4]
-
Limited Solubility of Active Compounds: The active pharmaceutical ingredient (API) or other components may have limited aqueous solubility.[5]
-
Contamination: The presence of contaminants like iron can lead to the precipitation of ferric hydroxide, which can be removed by filtration.[3]
To resolve precipitation, consider the troubleshooting workflow outlined below. This may involve adjusting the pH, optimizing the buffer composition, or introducing co-solvents.[5]
Q4: What are the primary degradation pathways for this compound solutions?
The primary degradation pathway for this compound solutions, especially under acidic conditions and elevated temperatures, is hydrolysis.[1][6] This process involves the cleavage of the sulfur-nitrogen (S-N) bond, which can lead to the formation of ammonium (B1175870) acid sulphate.[1][7] This breakdown is a concern as the resulting ammonium ions can increase stress and cause brittleness in applications like electroplating.[4]
Q5: How can I monitor the stability and degradation of my this compound buffer?
A stability-indicating analytical method is crucial for monitoring the health of your buffer. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a recommended technique for separating and quantifying the parent this compound compound and its potential degradation products.[6] Regular pH monitoring, preferably daily, is also essential using a calibrated pH meter.[1][3]
Troubleshooting Guides
Issue 1: Unexpected Precipitation in the Buffer
This guide provides a systematic approach to resolving precipitation issues in your acidic this compound buffer solution.
Troubleshooting Workflow for Buffer Precipitation
Caption: A workflow for troubleshooting precipitation.
Issue 2: Drifting pH and Loss of Buffer Capacity
If you observe that the pH of your solution changes significantly upon the addition of a small amount of acid or base, the buffer capacity may be insufficient.
| Potential Cause | Troubleshooting Action |
| Insufficient Buffer Concentration | Buffer capacity is directly related to the concentration of the buffer components.[8][9] Increase the concentration of the this compound salt and/or the co-buffering acid (e.g., boric acid). A typical concentration range is 0.05 M to 0.5 M.[10] |
| Buffer Degradation | Hydrolysis at elevated temperatures or extreme pH can consume the this compound, reducing buffer capacity.[1][7] Operate at the lowest effective temperature and maintain the pH within the stable range. Analyze for degradation products like ammonium.[11] |
| Incorrect Buffer Ratio | A buffer is most effective when the pH is close to the pKa of the weak acid, and the concentrations of the acid and its conjugate base are similar.[8][12] Ensure the ratio of sulfamic acid to its conjugate base is appropriate for the target pH. |
| Absorption of Atmospheric CO₂ | Alkaline buffers are prone to absorbing CO₂, which can lower pH. While less of a concern for acidic buffers, ensure solutions are kept tightly sealed.[13] |
Quantitative Data Summary
| Parameter | Recommended Range / Value | Notes |
| Operating pH | 3.5 - 4.5[1][2] | Stress increases sharply above pH 5.0.[3] |
| Optimal pH for Minimum Stress | ~4.0[1][3] | Varies slightly with nickel concentration.[3] |
| Buffer Concentration | 0.05 M - 0.5 M[10] | Higher concentrations lead to greater buffer capacity.[8][9] |
| Boric Acid Concentration | 30 g/L - 45 g/L (Typical for plating)[4] | Control is not highly critical, but low levels can cause pitting.[3] |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for Stability Assessment
This protocol is used to determine the optimal pH for the stability of a this compound-containing compound by studying its degradation rate across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions: In separate, sealed amber glass vials, mix the stock solution with each buffer to achieve a final desired concentration (e.g., 100 µg/mL).[7]
-
Incubation: Incubate the vials at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.[7] Include a control sample stored at a low temperature (e.g., 4°C).[7]
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quantification: Analyze the samples using a validated stability-indicating method, such as UPLC-MS/MS, to quantify the remaining parent compound and any major degradation products.[6]
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Calculate the degradation rate constant (k) for each pH condition. The pH at which the degradation rate is lowest is the pH of maximum stability.
Workflow for Stability Assessment
Caption: Workflow for a pH-rate profile stability study.
Protocol 2: Determining Buffer Capacity
This protocol outlines a titration method to quantify the buffer capacity of your this compound solution.[12]
-
Prepare Sample: Place a known volume (e.g., 100 cm³) of your prepared this compound buffer solution into a beaker with a magnetic stir bar.[12]
-
Initial pH Measurement: Immerse a calibrated pH electrode into the solution. Begin stirring and record the stable, initial pH value.[12]
-
Titration: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise portions (e.g., 0.5 cm³).[12]
-
Record pH Changes: After each addition, wait for the pH reading to stabilize and record the value.[12]
-
Calculation: Continue until the pH changes significantly, indicating the buffer has been exhausted. The buffer capacity (β) is calculated as the amount of added base (in moles) divided by the change in pH per liter of buffer solution.[12] The highest buffer capacity is typically observed when the pH equals the pKa of the buffer acid.[12]
Logical Diagram for Buffer Selection
Caption: Decision process for designing a buffer system.
References
- 1. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 2. researchgate.net [researchgate.net]
- 3. nmfrc.org [nmfrc.org]
- 4. finishing.com [finishing.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 10. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 11. nmfrc.org [nmfrc.org]
- 12. pg.edu.pl [pg.edu.pl]
- 13. benchchem.com [benchchem.com]
"troubleshooting issues with the anodic oxidation of sulfamate in electroforming"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the anodic oxidation of sulfamate during electroforming processes.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and solutions.
Issue: High Internal Stress in the Electroformed Deposit
Question: My electroformed nickel deposit is exhibiting high tensile stress, causing cracking and curling. What are the likely causes and how can I resolve this?
Answer: High tensile stress in this compound nickel electroforming can stem from several factors.[1][2] The primary culprits are often related to bath composition and operating parameters.
Potential Causes & Solutions:
| Cause | Solution |
| High Chloride Concentration | Reduce the concentration of nickel chloride in the bath. While a small amount promotes anode corrosion, excessive chloride significantly increases tensile stress.[1][2][3][4] |
| Incorrect pH | Adjust the pH to the optimal range of 3.8-4.2.[1][2][5] A pH below 3.5 can increase stress.[5] Use sulfamic acid to lower the pH and nickel carbonate to raise it.[1][5] |
| Low Temperature | Increase the bath temperature. Stress generally decreases as the temperature rises.[1][6] However, avoid exceeding 70°C (158°F) to prevent this compound breakdown.[2] |
| High Current Density | Lower the cathode current density.[1] High current densities can lead to increased stress. |
| Organic Contamination | Treat the bath with activated carbon to remove organic impurities.[5] |
| Metallic Impurities | The presence of metallic contaminants such as chromium can significantly increase tensile stress.[6] Perform low current density dummy plating to remove these impurities.[5][6] |
| Anode Passivation | If the anodes become passive, the desired nickel dissolution ceases, and other reactions can occur that affect the deposit. Ensure you are using sulfur-depolarized anodes and that the anode area is sufficient.[5][6][7] |
Issue: Anode Passivation
Question: My anodes appear to be passivating, leading to a drop in plating efficiency and a rise in bath voltage. What causes this and what is the remedy?
Answer: Anode passivation occurs when the nickel anode surface forms a non-conductive layer, hindering its dissolution.[6] This is a critical issue as it can lead to the undesirable oxidation of the this compound ions.[6][8]
Potential Causes & Solutions:
| Cause | Solution |
| Incorrect Anode Type | Use only sulfur-depolarized (SD) nickel anodes.[5][6][9] Other types of nickel anodes are prone to passivation in this compound solutions.[6] |
| Insufficient Anode Area | Ensure the anode-to-cathode area ratio is adequate, ideally greater than 1:1.[5] |
| Low Chloride/Bromide Content | A small amount of chloride or bromide ions is essential for promoting uniform anode corrosion.[3][5] Add nickel chloride or nickel bromide as needed, but be mindful of its effect on stress. |
| High pH | A high pH (>4.4) can reduce anode dissolution efficiency and contribute to passivation.[6] Adjust the pH to the optimal range. |
| High Current Density | Operating at too high an anode current density can lead to passivation. Reduce the overall current or increase the anode area. |
Issue: Brittle and Dark Deposits
Question: The nickel deposit is brittle and has a dark appearance, especially in low current density areas. What could be the problem?
Answer: Brittleness and dark deposits are often signs of contamination or improper bath parameters. Anodic oxidation of this compound due to passive anodes can also contribute to these issues.[5]
Potential Causes & Solutions:
| Cause | Solution |
| Anodic Decomposition of this compound | When anodes passivate, the this compound ion can oxidize, forming products like azodisulfonate.[5][10] These byproducts can co-deposit, leading to increased sulfur content, brittleness, and changes in appearance.[5][8] The solution is to address the root cause of anode passivation. |
| Metallic Contamination | Impurities like copper, zinc, lead, and iron can cause dark and brittle deposits.[5][6] Copper, in particular, tends to cause darkness in low current density areas.[5] Remove these metals via low current density dummying.[5] |
| Organic Contamination | Organic impurities can lead to brittle deposits.[5] A carbon treatment is effective for removal.[5][11] |
| High pH | Operating at a pH above 5.0 can cause the co-deposition of basic nickel salts, resulting in increased hardness and decreased ductility.[5][12] |
| Low Boric Acid Concentration | Insufficient boric acid can lead to a "burnt" appearance at high current densities and can contribute to deposit stress.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the products of anodic oxidation of this compound and how do they affect the deposit?
If the nickel anodes become passive, the electrical energy will drive the oxidation of the this compound ion instead of dissolving the nickel.[6] This decomposition can produce various sulfur-containing compounds, including azodisulfonate (SO₃N=NSO₃)²⁻.[5][10] These oxidation products act similarly to organic stress-reducing additives.[5] They can decrease tensile stress, sometimes to the point of becoming compressive, but they also increase the sulfur content of the deposit.[5][8] This incorporation of sulfur can lead to increased hardness, brittleness, and reduced ductility, especially at elevated temperatures.[5][8]
Q2: What is the role of boric acid in a this compound nickel bath?
Boric acid acts as a pH buffer at the cathode surface.[1] During plating, hydrogen ions are consumed, which would otherwise cause a rapid increase in the local pH. This high pH can lead to the precipitation of nickel hydroxide, causing "burning" (a dark, powdery deposit), pitting, and increased stress.[5][12] Boric acid prevents this by releasing hydrogen ions, thus stabilizing the pH in the critical region near the part being plated.
Q3: How can I control the internal stress of my nickel deposit?
Controlling internal stress is a key advantage of this compound nickel baths.[1] Stress can be managed by:
-
Maintaining low chloride levels: This is the most significant factor for achieving low tensile stress.[1][2][3]
-
Using the correct bath temperature: Higher temperatures generally lead to lower stress.[1][6]
-
Controlling current density. [1]
-
Using sulfur-depolarized anodes to prevent this compound oxidation. [5][6]
-
Keeping the bath free from metallic and organic impurities. [5][6]
Q4: What are the signs of organic contamination in the bath?
Organic contamination can manifest in several ways, including pitting, brittleness, and a hazy or streaky deposit appearance.[5] The source can be from drag-in, breakdown of wetting agents, or leaching from tank linings or filter materials.[6]
Quantitative Data Summary
Table 1: Typical Operating Parameters for this compound Nickel Electroforming
| Parameter | Recommended Range | Notes |
| Nickel this compound | 300 - 450 g/L | Source of nickel ions. |
| Nickel Metal | 75 - 110 g/L | Higher concentrations improve throwing power.[5] |
| Nickel Chloride | 0 - 10 g/L | Promotes anode corrosion; higher levels increase tensile stress.[2][3][5] |
| Boric Acid | 30 - 45 g/L | Acts as a pH buffer to prevent burning and pitting.[1][5] |
| pH | 3.8 - 4.2 | Critical for low stress and good deposit properties.[1][2][5] |
| Temperature | 50 - 60°C (122 - 140°F) | Higher temperatures reduce stress but should not exceed 70°C.[1][2] |
| Cathode Current Density | 2 - 15 A/dm² (20 - 150 A/ft²) | Varies with application; higher densities can increase stress. |
| Agitation | Moderate to Vigorous | Essential for replenishing ions at the cathode surface. |
Table 2: Common Impurities and Their Effects
| Impurity | Typical Limit (ppm) | Effects | Removal Method |
| Iron (Fe) | < 50 | Roughness, pitting, dark deposits, reduced ductility.[5] | High pH treatment (>4.0) followed by filtration.[5][13] |
| Copper (Cu) | < 30 | Dark deposits in low current density areas, reduced ductility.[5][6] | Low current density (LCD) dummying.[5][13] |
| Chromium (Cr) | < 10 | Significantly increases tensile stress, reduces cathode efficiency.[6] | High pH treatment.[5][13] |
| Zinc (Zn) | < 20 | Can cause dark, brittle deposits.[5] | High pH treatment and LCD dummying.[13] |
| Lead (Pb) | < 2 | Increases tensile stress, causes dark deposits in low current density areas.[5] | LCD dummying.[5][13] |
| Organic Contaminants | Variable | Pitting, brittleness, hazy deposits.[5] | Activated carbon treatment.[5][13] |
Experimental Protocols
Protocol 1: Low Current Density (LCD) Dummy Plating for Metallic Impurity Removal
This procedure, often called "dummying," is used to electrolytically remove metallic impurities that plate out at lower current densities than nickel.
-
Preparation: Place a large surface area, corrugated cathode (the "dummy") into the plating tank. A corrugated shape provides a range of current densities. The dummy cathode should be made of a material that will not introduce further contamination, such as clean stainless steel or a scrap nickel-plated panel.
-
pH Adjustment: Lower the pH of the bath to 3.0-3.5 to favor the removal of metallic impurities.[5]
-
Set Current Density: Apply a low average current density, typically in the range of 0.2 to 0.5 A/dm² (2 to 5 A/ft²).[5]
-
Duration: Continue plating for several hours. The time required depends on the level of contamination.
-
Monitoring: Periodically inspect the dummy cathode. A dark or discolored deposit indicates that impurities are being removed. When the deposit on the dummy becomes uniform and characteristic of a pure nickel deposit, the purification is likely complete.
-
Completion: Remove the dummy cathode, readjust the pH to the normal operating range, and proceed with production.
Protocol 2: Activated Carbon Treatment for Organic Impurity Removal
This protocol removes dissolved organic contaminants. It is best performed in a separate treatment tank to avoid introducing carbon particles into the main plating bath.
-
Transfer Solution: Pump the this compound nickel solution into a separate, clean treatment tank.
-
Heating: Heat the solution to approximately 60-65°C (140-150°F) to improve the efficiency of the carbon treatment.
-
Carbon Addition: Add sulfur-free, activated carbon powder at a concentration of 2-5 g/L. The carbon should be slurried in a portion of the plating solution before being added to the tank to ensure even distribution.
-
Agitation: Agitate the solution for 1-4 hours. Do not use air agitation as it can cause oxidation of the bath components. Use mechanical stirring or solution circulation.
-
Settling: Turn off the agitation and allow the carbon to settle for several hours, or overnight if possible.
-
Filtration: Filter the solution back into the main plating tank through a fine filter (e.g., 1-5 microns) to remove all carbon particles. It is crucial that no carbon remains, as it can cause roughness in the deposit.[14]
-
Replenishment: Note that carbon treatment will remove organic additives like wetting agents or stress reducers. These must be replenished before resuming plating.[5]
Visualizations
Caption: Troubleshooting workflow for anode passivation.
Caption: Pathway of this compound oxidation and its effects.
References
- 1. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 2. finishing.com [finishing.com]
- 3. researchgate.net [researchgate.net]
- 4. nmfrc.org [nmfrc.org]
- 5. nmfrc.org [nmfrc.org]
- 6. discheminc.com [discheminc.com]
- 7. Characteristics of Anode Materials for Nickel Electroforming [ouci.dntb.gov.ua]
- 8. technic.com [technic.com]
- 9. sterc.org [sterc.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. technic.com [technic.com]
- 14. finishing.com [finishing.com]
Technical Support Center: Improving the Cellular Permeability of Sulfamate-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the cellular permeability of sulfamate-containing compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cellular permeability of this compound-containing compounds.
Q1: Why do many this compound-containing compounds exhibit low cellular permeability?
A1: The this compound group (-OSO₂NH₂) is often ionized at physiological pH, conferring a negative charge to the molecule. This increased polarity can hinder passive diffusion across the lipophilic cell membrane, which is a primary mechanism of cell entry for many small molecules. The key factors influencing membrane permeability are lipophilicity, molecular weight, and polarity. Charged compounds typically exhibit lower permeability compared to their neutral counterparts.[1]
Q2: What are the primary strategies to improve the cellular permeability of this compound-containing compounds?
A2: The main strategies focus on masking the polar this compound group to increase the overall lipophilicity of the molecule. These include:
-
Prodrug Approaches: Chemically modifying the this compound group to create a more lipophilic, transient derivative that can cross the cell membrane and then be cleaved intracellularly to release the active this compound-containing drug.[2][3]
-
Structural Modification: Altering other parts of the molecule to enhance its overall lipophilicity, which can help counterbalance the polarity of the this compound group.[4]
-
Formulation Strategies: Utilizing delivery systems such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), nanoparticles, or cyclodextrins to enhance absorption.[5][6][7]
Q3: How is cellular permeability measured experimentally?
A3: The most common in vitro methods for measuring intestinal permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It's useful for initial screening of large numbers of compounds.
-
Caco-2 Cell Permeability Assay: Considered the gold standard for predicting in vivo oral absorption. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and transporter proteins. This model allows for the study of both passive diffusion and active transport mechanisms.[8][9][10]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, but often used with cells transfected to overexpress specific efflux transporters (like P-glycoprotein), which is useful for studying efflux liability.[8]
Q4: What is the apparent permeability coefficient (Papp) and how is it interpreted?
A4: The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric for quantifying the rate at which a compound crosses a cell monolayer in vitro.[11] Generally, Papp values are categorized as follows:
| Permeability Classification | Papp Value (x 10⁻⁶ cm/s) | Expected Human Absorption |
| Low | < 1.0 | 0-20% |
| Moderate | 1.0 - 10.0 | 20-70% |
| High | > 10.0 | 70-100% |
Source: Adapted from various literature sources.[12]
Q5: What is an efflux ratio and why is it important?
A5: The efflux ratio is calculated from a bidirectional Caco-2 or MDCK assay by dividing the Papp value in the basolateral-to-apical (B-A) direction by the Papp value in the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the compound out of the cell, thereby reducing its intracellular concentration and overall permeability.[8]
II. Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during experiments to improve the cellular permeability of this compound-containing compounds.
Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Problem: Your this compound-containing compound shows a low Papp value (< 1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral direction.
Workflow for Troubleshooting Low Permeability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Passive Permeability due to High Polarity | - Increase Lipophilicity: Synthesize analogs with increased lipophilicity by adding non-polar functional groups. - Prodrug Strategy: Mask the this compound group with a lipophilic promoiety that can be cleaved intracellularly. |
| Active Efflux | - Perform a bidirectional Caco-2 assay to determine the efflux ratio. - If the efflux ratio is >2, conduct the assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm. |
| Low Compound Recovery | - If mass balance is less than 80%, this can lead to an underestimation of permeability. See Guide 2 for troubleshooting low recovery. |
Guide 2: Low Compound Recovery in Permeability Assays
Problem: The total recovery of your this compound-containing compound from the donor, receiver, and cell lysate is less than 80%.
Workflow for Troubleshooting Low Recovery
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | - Use Low-Binding Plates: Utilize commercially available plates designed to minimize compound adsorption.[8] - Incorporate Bovine Serum Albumin (BSA): Adding a low concentration of BSA (e.g., 1%) to the basolateral (receiver) chamber can act as a "sink" and reduce non-specific binding.[13] |
| Compound Instability | - Assess Stability: Incubate the compound in the assay buffer at 37°C for the duration of the experiment without cells and analyze for degradation by LC-MS/MS.[8] |
| Cellular Metabolism | - Analyze the cell lysate and apical/basolateral samples for the presence of metabolites using LC-MS/MS. |
| Lysosomal Trapping | - For basic compounds, accumulation in the acidic lysosomes can lead to low recovery. Co-incubate with an agent that neutralizes lysosomal pH, such as bafilomycin A1, and observe if recovery improves.[14] |
Guide 3: High Efflux Ratio
Problem: Your this compound-containing compound shows a high efflux ratio (>2) in a bidirectional Caco-2 assay.
Workflow for Investigating High Efflux
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate for P-glycoprotein (P-gp) | - Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio confirms P-gp involvement.[9] |
| Substrate for Breast Cancer Resistance Protein (BCRP) | - If P-gp inhibition does not significantly reduce the efflux ratio, test for BCRP involvement using a specific inhibitor like Ko143.[4] |
| Substrate for other Efflux Transporters | - Consider using cell lines that overexpress other specific transporters to identify the mechanism of efflux. |
| Medicinal Chemistry Approaches | - Modify the compound's structure to reduce its affinity for the identified efflux transporter. This can involve altering charge distribution or steric hindrance near the transporter binding site. |
III. Data Presentation: Strategies to Enhance Permeability
While specific quantitative data for this compound-containing compounds is limited in the public domain, the following table illustrates the potential impact of prodrug strategies on permeability for other classes of compounds with permeability challenges, which can be analogous to the strategies employed for sulfamates.
| Parent Drug | Permeability Challenge | Prodrug Strategy | Permeability (Papp) of Parent Drug (x 10⁻⁶ cm/s) | Permeability (Papp) of Prodrug (x 10⁻⁶ cm/s) | Fold Increase |
| 6-Methoxy-2-naphthylacetic acid (6-MNA) | Low skin permeability | Piperazine ester prodrug | ~0.04 | ~0.45 | ~11.2 |
| Pyrazolo[3,4-d]pyrimidine derivative | Low passive membrane permeability | O-alkyl carbamate (B1207046) linker with N-methylpiperazino promoiety | 0.01 | 2.11 | 211 |
| Metoprolol | Marginal skin permeability | Acetate and propionate (B1217596) ester prodrugs | ~0.042 | ~0.064 | ~1.5 |
Note: The data above is compiled from studies on different classes of compounds and is for illustrative purposes to demonstrate the potential of prodrug strategies.
IV. Experimental Protocols
Detailed Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for conducting a bidirectional Caco-2 permeability assay to determine the Papp values and efflux ratio of a this compound-containing compound.
1. Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 96-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the culture medium every 2-3 days.
2. Monolayer Integrity Check
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be stable and within the laboratory's established range (typically >250 Ω·cm²).
-
Optionally, assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm monolayer integrity.
3. Preparation of Dosing Solutions
-
Prepare a stock solution of the this compound-containing compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should typically be ≤1% to avoid compromising monolayer integrity.
4. Transport Experiment (Bidirectional)
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral (lower) chamber and fresh transport buffer to the apical (upper) chamber.
-
Incubate and collect samples as described for the A-B direction.
-
5. Sample Analysis
-
Determine the concentration of the this compound-containing compound in all collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis and Calculation
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Calculate the percent recovery to ensure the integrity of the experiment: % Recovery = [(Final amount in donor + Final amount in receiver) / Initial amount in donor] * 100
Experimental Workflow for Caco-2 Assay
References
- 1. acdlabs.com [acdlabs.com]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Microbial Degradation of Sulfonamides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial degradation of sulfonamides.
Troubleshooting Guides
This section addresses common issues encountered during sulfonamide biodegradation experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or Low Degradation of Sulfonamides | - Inappropriate microbial strain or consortium. - Suboptimal environmental conditions (pH, temperature). - Presence of inhibitory compounds. - Sulfonamide concentration is too high, leading to toxicity. - Lack of essential nutrients or co-metabolites. | - Microbial Strain: Verify the sulfonamide-degrading capability of your chosen strain. Consider using a well-documented degrader like Pseudomonas or Acinetobacter species. If using an environmental isolate, enrichment cultures may be necessary. - Environmental Conditions: Optimize pH and temperature based on the specific microbial strain. Most sulfonamide-degrading bacteria prefer a neutral pH (around 7.0) and temperatures between 25-37°C.[1] - Inhibitory Compounds: Analyze the medium for potential inhibitors. If using complex media or wastewater, consider a pre-treatment step or dilution. - Concentration: Start with a lower sulfonamide concentration (e.g., 10-50 mg/L) and gradually increase it as the culture adapts.[2] - Nutrient Limitation: Ensure the growth medium contains sufficient carbon, nitrogen, and phosphorus. Some microbes require a co-substrate for the degradation of sulfonamides (co-metabolism).[3] |
| Inconsistent Degradation Results Between Replicates | - Inhomogeneous inoculum. - Variability in experimental setup (e.g., aeration, mixing). - Inaccurate measurement of sulfonamide concentrations. - Contamination of the culture. | - Inoculum: Ensure the inoculum is well-mixed before dispensing into replicate flasks to ensure a uniform starting cell density. - Setup Consistency: Standardize all experimental parameters across replicates, including flask size, shaking speed, and aeration. - Analytical Accuracy: Calibrate analytical instruments (e.g., HPLC) before each run. Prepare fresh standards and run controls with each batch of samples. - Aseptic Technique: Use strict aseptic techniques to prevent contamination, which can interfere with the degradation process. |
| Accumulation of Intermediate Metabolites | - Incomplete degradation pathway in the chosen microorganism. - Inhibition of downstream enzymatic activity by the metabolite itself or other compounds. - Unfavorable conditions for the complete mineralization pathway. | - Microbial Consortia: Consider using a microbial consortium, as different species may work synergistically to degrade intermediates that a single species cannot.[4] - Metabolite Identification: Identify the accumulating metabolite using techniques like LC-MS/MS. This can provide clues about the bottleneck in the degradation pathway. - Optimize Conditions: Varying parameters such as oxygen levels or nutrient sources may promote the expression of enzymes required for further degradation. |
| Toxicity to Microbial Culture | - The parent sulfonamide compound is toxic at the tested concentration. - Degradation intermediates are more toxic than the parent compound. | - Toxicity Assay: Perform a toxicity assay to determine the inhibitory concentration of the sulfonamide and its metabolites on your microbial culture. - Gradual Adaptation: Acclimatize the culture to the sulfonamide by starting with a low concentration and gradually increasing it over successive transfers. - Adsorbents: Consider adding a non-toxic adsorbent like biochar to the medium to reduce the bioavailable concentration of the toxic compounds. |
Frequently Asked Questions (FAQs)
1. What are the key environmental factors influencing the microbial degradation of sulfonamides?
The primary factors include temperature, pH, and the availability of nutrients. Optimal conditions vary between different microbial species, but generally, a neutral pH and mesophilic temperatures (25-37°C) are favorable.[1] The presence of a readily available carbon source can also enhance degradation through co-metabolism.[3]
2. Which microbial genera are most effective at degrading sulfonamides?
Several bacterial genera have been identified as potent sulfonamide degraders, with Pseudomonas and Acinetobacter being among the most frequently cited.[2] Other notable genera include Arthrobacter, Bacillus, and Microbacterium.[4]
3. What is co-metabolism and why is it important for sulfonamide degradation?
Co-metabolism is the process where microbes degrade a compound (like a sulfonamide) that they cannot use as a primary energy or nutrient source, in the presence of another compound (a co-substrate) that they can. This is crucial because some microorganisms can only break down sulfonamides when they are actively metabolizing another energy source.
4. How can I identify the degradation products of sulfonamides in my experiment?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and effective analytical techniques for identifying and quantifying sulfonamide degradation products.
5. Can microbial consortia be more effective than pure strains for sulfonamide degradation?
Yes, microbial consortia can be more robust and efficient. Different species within the consortium can perform different steps in the degradation pathway, leading to a more complete breakdown of the parent compound and its intermediates.[4]
Data Presentation
Table 1: Optimal Conditions for Sulfonamide Degradation by Various Bacterial Strains
| Bacterial Strain | Sulfonamide | Optimal pH | Optimal Temperature (°C) | Degradation Rate | Reference |
| Pseudomonas stutzeri DLY-21 | Sulfadiazine (SQ) | 5.0-6.0 | 30-40 | >90% in 48h | [1] |
| Pseudomonas stutzeri DLY-21 | Sulfamethoxazole (SMX) | 7.0 | 30-40 | >90% in 48h | [1] |
| Acinetobacter sp. | Sulfamethoxazole | 7.0 | 30 | ~99% in 82 days | [2] |
| Pseudomonas sp. | Sulfamethazine | 7.0 | 30 | ~97% in 82 days | [2] |
| Microbial Consortium | Sulfamethoxazole | 7.0 | 30 | 58% mineralization | [4] |
Table 2: Comparative Degradation of Different Sulfonamides by Microbial Consortia
| Sulfonamide | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Microbial Source | Reference |
| Sulfamethoxazole | 0.1 | >99 | 82 | Activated Sludge | [2] |
| Sulfadimethoxine | 0.1 | 96.6 | 82 | Activated Sludge | [2] |
| Sulfamethazine | 0.1 | 97.8 | 82 | Activated Sludge | [2] |
| Sulfadiazine | 50 | >90 | 2 | P. stutzeri DLY-21 | [1] |
| Sulfachloropyridazine | 50 | >90 | 2 | P. stutzeri DLY-21 | [1] |
Experimental Protocols
Protocol 1: General Screening for Sulfonamide Degrading Microorganisms
-
Enrichment Culture:
-
Prepare a basal salt medium (BSM) containing essential minerals.
-
Add the target sulfonamide as the sole source of carbon and/or nitrogen at a concentration of 10-50 mg/L.
-
Inoculate with a sample from a contaminated environment (e.g., wastewater treatment plant sludge, agricultural soil).
-
Incubate at 30°C with shaking (150 rpm) for 7-14 days.
-
-
Isolation of Pure Cultures:
-
After observing growth (turbidity), serially dilute the enrichment culture and plate onto BSM agar (B569324) plates containing the target sulfonamide.
-
Incubate the plates at 30°C until colonies appear.
-
Isolate distinct colonies and re-streak onto fresh plates to ensure purity.
-
-
Degradation Assay:
-
Inoculate a pure isolate into liquid BSM with the sulfonamide.
-
Take samples at regular intervals and analyze the sulfonamide concentration using HPLC.
-
A significant decrease in concentration compared to an uninoculated control indicates degradation.
-
Protocol 2: Optimization of Degradation Conditions for a Pure Strain (e.g., Pseudomonas sp.)
-
** inoculum Preparation:**
-
Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase.
-
Harvest the cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS) to remove residual medium.
-
Resuspend the cell pellet in BSM to a desired optical density (e.g., OD600 = 1.0).
-
-
Experimental Setup:
-
Prepare a series of flasks containing BSM with the target sulfonamide.
-
To test the effect of pH, adjust the initial pH of the medium in different flasks (e.g., 5, 6, 7, 8, 9).
-
To test the effect of temperature, incubate sets of flasks at different temperatures (e.g., 20, 25, 30, 37, 42°C).
-
To investigate co-metabolism, add a readily utilizable carbon source (e.g., glucose, acetate) to a set of flasks.
-
-
Data Collection and Analysis:
-
Inoculate all flasks with the prepared inoculum.
-
Collect samples at regular time points and measure the sulfonamide concentration by HPLC.
-
Plot the concentration versus time to determine the degradation rate under each condition.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing sulfonamide microbial degradation.
Caption: Generalized microbial degradation pathway of sulfonamides.
Caption: Logical relationships in sulfonamide biodegradation optimization.
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of sulfonamide antibiotics in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial Transformation of A Sulfonamide Antibiotic Under Various Background Nutrient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of microbial consortia for microbial degradation of complex compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Efficacy of Sulfamate Inhibitors in Cell-Based Assays
This guide provides an objective comparison of methodologies for assessing the efficacy of sulfamate inhibitors in cellular contexts. Aimed at researchers, scientists, and professionals in drug development, this document outlines key cell-based assays, presents comparative data for benchmark inhibitors, and offers detailed experimental protocols.
This compound-containing compounds are a significant class of therapeutic agents, known for their potent inhibitory effects on crucial enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs).[1][2] Inhibition of STS is a promising strategy for hormone-dependent cancers, such as breast and prostate cancer, by blocking the production of growth-promoting hormones.[3] This guide focuses on the validation of these inhibitors in relevant cancer cell line models.
Mechanism of Action: Steroid Sulfatase Inhibition
The primary mechanism for many this compound inhibitors is the irreversible inhibition of steroid sulfatase (STS).[3] STS is an enzyme that catalyzes the hydrolysis of inactive steroid sulfates, like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] In hormone-dependent cancers, these active steroids can fuel tumor proliferation.[4] this compound-based inhibitors, often designed to mimic the natural steroid substrate, irreversibly bind to the active site of STS, thereby blocking the production of these active hormones within the tumor microenvironment.[3][4]
Quantitative Comparison of Inhibitor Potency
The efficacy of this compound inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the potency of the benchmark inhibitor COUMATE (Irosustat) against other next-generation inhibitors in various assays.
Table 1: In Vitro Potency of Steroid Sulfatase Inhibitors
| Inhibitor | Type | Cell Line / Assay | IC50 Value | Citation(s) |
|---|---|---|---|---|
| COUMATE (Irosustat) | Non-steroidal, Irreversible | Placental microsomes | 8 nM | [5] |
| MCF-7 cells | 0.2 nM | [5] | ||
| JEG-3 cells | 0.015 - 0.025 nM | [5] | ||
| EMATE | Steroidal, Irreversible | MCF-7 cells | 65 pM | [5] |
| STX213 | Second-generation, Steroidal | Placental microsomes | 1 nM | [5] |
| Ibrutinib-Sulfamate (3c) | This compound Acetamide | Mino cells (pBTK inhibition) | 3.6 nM | [6][7] |
| Ibrutinib | Acrylamide-based | Mino cells (pBTK inhibition) | 2.1 nM |[6][7] |
Table 2: In Vivo Efficacy of COUMATE (Irosustat)
| Animal Model | Tissue | Dose and Route | % STS Inhibition | Citation(s) |
|---|---|---|---|---|
| Rat | Liver | 10 mg/kg, p.o. | 93% | [8] |
| Postmenopausal Women | Peripheral Blood Lymphocytes | 5 mg, oral | ~98% | [8] |
| Postmenopausal Women | Breast Tumor Tissue | 5 mg, oral | ~99% |[8] |
Key Cell-Based Assays & Experimental Protocols
Validating the efficacy of this compound inhibitors requires robust and reproducible cell-based assays. The following sections detail the protocols for two fundamental assays: the direct measurement of STS activity in whole cells and the assessment of the downstream effect on cell proliferation.
STS Activity Assay in Intact Cells
This assay directly measures the ability of an inhibitor to block STS enzymatic activity within a cellular context. It is a critical step for confirming target engagement in a physiological environment.
Detailed Protocol: STS Activity Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[4][5][8]
-
Cell Seeding:
-
Seed estrogen receptor-positive (ER+) breast cancer cells (e.g., MCF-7) or another appropriate cell line with high STS expression (e.g., JEG-3) in 96-well plates.[4][9]
-
Culture cells in phenol (B47542) red-free medium with charcoal-stripped serum to remove endogenous steroids and avoid estrogenic effects from the pH indicator.[4]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in the cell culture medium.
-
Remove the old medium and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO at ≤0.5%).[8]
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 24 to 72 hours).[5]
-
-
STS Activity Measurement:
-
After incubation, remove the inhibitor-containing medium and wash the cells gently with phosphate-buffered saline (PBS).[5]
-
Add a solution containing a radiolabeled substrate, such as [³H]estrone sulfate (E1S), in a serum-free medium to each well.[4][5]
-
Incubate the plate at 37°C for a time within the linear range of the reaction (e.g., 4 hours).[8]
-
-
Extraction and Quantification:
-
Stop the reaction by adding an organic solvent like toluene (B28343) to each well. Toluene extracts the hydrolyzed, non-polar product ([³H]estrone) while the unreacted sulfated substrate remains in the aqueous phase.[5][8]
-
Vortex the plate and centrifuge to ensure phase separation.
-
Carefully transfer a known volume of the upper toluene layer to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition by comparing the radioactivity in inhibitor-treated wells to the vehicle-treated control wells.[4]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9][11]
-
Cell Proliferation (MTT) Assay
This assay assesses the downstream functional effect of STS inhibition on cancer cell growth. By preventing the formation of growth-promoting steroids, effective inhibitors are expected to reduce the rate of cell proliferation.[3][4]
Detailed Protocol: MTT Assay
This protocol is adapted for assessing the anti-proliferative effects of STS inhibitors.[3][12]
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the this compound inhibitor in a medium containing a fixed concentration of a steroid sulfate precursor, such as estrone sulfate (E1S, e.g., 10 nM), to stimulate proliferation.[3]
-
Set up the following controls:
-
Vehicle control (no inhibitor, no E1S)
-
E1S only (to measure stimulated growth)
-
Inhibitor only (to check for direct cytotoxic effects)
-
-
Remove the old medium and add the treatment media to the respective wells.
-
-
Incubation:
-
Incubate the plates for 5-7 days to allow for cell proliferation.[3]
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][12]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the "E1S only" control to determine the percentage of growth inhibition for each inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from a dose-response curve.[3]
-
Conclusion
The cell-based assays described provide a robust framework for the preclinical evaluation of this compound inhibitors. The STS activity assay confirms on-target efficacy in a cellular environment, while the proliferation assay validates the desired downstream anti-cancer effect. By utilizing these detailed protocols and comparing results against benchmark compounds, researchers can effectively characterize the potency and cellular efficacy of novel inhibitors, contributing to the development of new therapies for hormone-dependent cancers and other diseases.
References
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic A...: Ingenta Connect [ingentaconnect.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Sulfamoylation Reagents: Efficiency, Selectivity, and Experimental Protocols
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfamoylation reagent is critical for the successful synthesis of sulfamates and sulfamides, moieties of significant interest in medicinal chemistry. This guide provides an objective comparison of common sulfamoylation reagents, focusing on their efficiency, selectivity, and ease of use, supported by experimental data and detailed protocols.
The introduction of a sulfamoyl group (-SO₂NH₂) into a molecule can significantly alter its biological activity. The choice of reagent for this transformation depends on several factors, including the stability of the substrate, the desired selectivity, and the scale of the reaction. This guide evaluates four main classes of sulfamoylation reagents: sulfamoyl chloride, activated aryl sulfamates, hexafluoroisopropyl sulfamate (HFIPS), and Burgess-type reagents.
Comparison of Sulfamoylation Reagent Performance
The efficiency and selectivity of sulfamoylation reagents vary significantly depending on the substrate and reaction conditions. The following table summarizes the performance of the discussed reagents with representative alcohol and amine substrates.
| Reagent Class | Substrate | Product | Yield (%) | Conditions | Selectivity | Reference |
| Sulfamoyl Chloride | Primary Alcohol | Alkyl this compound | Generally high | Base (e.g., Pyridine (B92270), Et₃N), 0 °C to rt | Moderate | [1][2] |
| Secondary Alcohol | Alkyl this compound | Moderate to high | Base (e.g., Pyridine, Et₃N), 0 °C to rt | Moderate | [1][2] | |
| Primary Amine | Sulfamide (B24259) | High | Base (e.g., Pyridine, Et₃N), 0 °C to rt | High (N vs. O) | [1] | |
| Aryl Sulfamates (PCPS, PFPS) | Primary Alcohol | Alkyl this compound | High | N-methylimidazole (cat.), rt | High (1° vs. 2° >40:1) | [3][4] |
| Secondary Alcohol | Alkyl this compound | Low to moderate | N-methylimidazole (cat.), rt | High (1° vs. 2°) | [3][4] | |
| Hexafluoroisopropyl this compound (HFIPS) | Primary Alcohol | Alkyl this compound | High | Pyridine, 30 °C | Good | [5][6][7] |
| Phenol (B47542) | Aryl this compound | High | Pyridine, 30 °C | Good | [5][6][7] | |
| Primary Amine | Sulfamide | High | Pyridine, 30 °C | High (N vs. O) | [5][6][7] | |
| Burgess-Type Reagent | Primary Alcohol | Boc-protected this compound | Good to excellent | Mild conditions | High (N > O, 1° > 2°) | [8] |
| Primary Amine | Boc-protected Sulfamide | Good to excellent | Mild conditions | High (N > O) | [8][9][10] |
PCPS: Pentachlorophenyl this compound PFPS: Pentafluorophenyl this compound
Detailed Reagent Profiles and Experimental Protocols
Sulfamoyl Chloride (H₂NSO₂Cl)
Sulfamoyl chloride is a highly reactive and widely used reagent for the synthesis of sulfamates and sulfamides.[2] Its high reactivity, however, is coupled with instability, particularly towards moisture, making careful handling imperative.[6][7]
Experimental Protocol: General Procedure for O-Sulfamoylation of an Alcohol [2]
-
To a solution of the alcohol (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂, THF, or DMA) under an inert atmosphere (N₂ or Ar), add a base (1.1 - 2.0 eq, e.g., pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfamoyl chloride (1.05 - 2.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: In some cases, using N,N-dimethylacetamide (DMA) as the solvent can accelerate the reaction and may not require an additional base.[2]
Activated Aryl Sulfamates (e.g., PCPS, PFPS)
Electron-deficient aryl sulfamates, such as pentachlorophenyl this compound (PCPS) and pentafluorophenyl this compound (PFPS), serve as stable, crystalline alternatives to sulfamoyl chloride.[3] They offer excellent selectivity for the sulfamoylation of primary over secondary alcohols, catalyzed by a simple organic base like N-methylimidazole (NMI).[3][4][11]
Experimental Protocol: Catalytic Sulfamoylation of a Primary Alcohol [3]
-
To a solution of the alcohol (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) add the activated aryl this compound (e.g., PFPS, 1.2 eq).
-
Add N-methylimidazole (10 mol%).
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Hexafluoroisopropyl this compound (HFIPS)
HFIPS is a bench-stable, solid reagent that provides a safer and more user-friendly alternative to sulfamoyl chloride.[5][6][7] It reacts with a broad range of alcohols, phenols, and amines under mild conditions, with hexafluoroisopropanol (HFIP) being the only byproduct, which is easily removed.[5][6][7][11]
Experimental Protocol: Sulfamoylation of a Phenol [5]
-
To a solution of the phenol (0.5 mmol) in CH₂Cl₂ (3.5 mL) and pyridine (1.5 mL), add hexafluoroisopropyl this compound (148 mg, 0.6 mmol).
-
Stir the reaction mixture at 30 °C for 18 hours.
-
Dilute the solution with CH₂Cl₂ (20 mL) and wash with 10% HCl (20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic extracts, wash with H₂O (3 x 20 mL) and saturated NaCl solution (20 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Burgess-Type Reagent: N-(tert-butoxycarbonyl)-aminosulfonylpyridinium Salt
This class of reagents, which can be prepared on a gram scale and exist as crystalline, stable solids, offers high selectivity for the sulfamoylation of amines over alcohols and primary over secondary alcohols.[8] The resulting sulfamates and sulfamides are Boc-protected and require a subsequent deprotection step.[8]
Experimental Protocol: Sulfamoylation of a Primary Amine [8][9]
-
To a solution of the primary amine (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add the N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, wash the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting Boc-protected sulfamide can be deprotected using acidic conditions (e.g., 6 M aqueous HCl).[8]
The Role of Sulfuryl Fluoride (B91410) (SO₂F₂) and SuFEx Chemistry
Sulfuryl fluoride (SO₂F₂), a readily available gas, is not a direct sulfamoylating agent but serves as a precursor to sulfamoyl fluorides and is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[12][13][14][15] SuFEx provides a powerful and modular approach for the synthesis of sulfamides and other sulfur(VI)-containing compounds.[12][16][17][18][19] The reaction involves the exchange of a sulfur-fluoride bond with a nucleophile, often catalyzed by organic bases.[18] This methodology allows for the high-yielding preparation of unsymmetrical sulfamides and even polysulfamides.[12][16]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for sulfamoylation reactions.
Caption: General experimental workflow for a typical sulfamoylation reaction.
Caption: Logical relationship of factors influencing sulfamoylation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 4. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexafluoroisopropyl this compound: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hexafluoroisopropyl this compound: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective sulfamoylation agent - GalChimia [galchimia.com]
- 9. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]
- 10. N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synthesis by sulfamoylation [organic-chemistry.org]
- 12. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 13. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Applications of sulfuryl fluoride (SO2F2) in chemical transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 18. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
A Comparative Guide to Nickel Plating Processes: Sulfamate, Electroless, and Watts Chemistries
In the realm of surface finishing, nickel plating stands as a cornerstone for enhancing the performance and longevity of critical components across various industries, from aerospace to electronics. The choice of a specific nickel plating process is paramount, as the chemical composition of the plating bath dictates the final deposit's mechanical and chemical properties. This guide provides a detailed comparison of three prevalent nickel plating processes: Sulfamate Nickel, Electroless Nickel, and traditional Watts Nickel plating. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to select the most suitable plating process for their specific applications.
Performance Attributes: A Quantitative Comparison
The efficacy of a nickel plating process is evaluated based on a range of performance metrics. Below is a summary of key quantitative data comparing this compound Nickel, Electroless Nickel (categorized by phosphorus content), and Watts Nickel plating.
Table 1: Comparative Hardness of Nickel Plating Processes
| Plating Process | Typical Hardness (Vickers Hardness, HV) | Post-Heat Treatment Hardness (HV) |
| This compound Nickel | 150 - 300[1] | Varies with temperature |
| Electroless Nickel (Low P, 1-4%) | 580 - 620[2] | Can be increased[2] |
| Electroless Nickel (Mid P, 5-9%) | 450 - 570[2] | Up to 1000[2] |
| Electroless Nickel (High P, 10-13%) | 450 - 570[2] | Can be increased[2] |
| Watts Nickel (Bright) | 170 - 230[3] | - |
Table 2: Internal Stress of Nickel Plating Deposits
| Plating Process | Typical Internal Stress (MPa) | Nature of Stress |
| This compound Nickel (no chloride) | 0 - 55[3] | Tensile |
| This compound Nickel (with chloride) | 55 - 85[3] | Tensile |
| Electroless Nickel (Low P) | Little to no compressive stress[2] | Compressive |
| Electroless Nickel (Mid P) | Tensile[4] | Tensile |
| Electroless Nickel (High P) | Compressive | Compressive |
| Watts Nickel | 110 - 210[3] | Tensile |
Table 3: Ductility and Tensile Strength of Nickel Coatings
| Plating Process | Elongation (%) | Tensile Strength (MPa) |
| This compound Nickel | 5 - 30[1] | 415 - 610[1] |
| Electroless Nickel (High P) | High | - |
| Watts Nickel (Bright) | 10 - 25[3] | 415 - 620[3] |
Table 4: Typical Deposition Rates
| Plating Process | Deposition Rate |
| This compound Nickel | High, can be over 100 A/ft² (10.8 A/dm²)[5] |
| Electroless Nickel | 0.3 to 0.8 mil/hr (7.5 to 20 µm/hr)[6] |
| Watts Nickel | Generally lower than this compound |
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental procedures. The following are detailed methodologies for key performance evaluation tests.
Hardness Testing
-
Standard: ASTM B578 - Standard Test Method for Microindentation Hardness of Electroplated Coatings.
-
Methodology: The microhardness of the nickel coatings is determined using a Knoop or Vickers microhardness tester. A diamond indenter in a specific geometric shape is pressed into the coating surface under a known load (e.g., 100 gf). The dimensions of the resulting indentation are measured using a microscope, and the hardness value is calculated based on the applied load and the indentation area. For accurate measurements, the coating thickness should be at least ten times the indentation depth.
Adhesion Testing
-
Standard: ASTM B571 - Standard Practice for Qualitative Adhesion Testing of Metallic Coatings.
-
Methodology: A common method for evaluating adhesion is the bend test. The plated specimen is bent 180 degrees over a mandrel of a specified diameter. The bent area is then examined under a microscope for any signs of cracking, peeling, or flaking of the coating. The absence of such defects indicates good adhesion. Other qualitative tests include the scribe test, where the coating is scribed with a sharp tool to see if it lifts from the substrate.
Corrosion Resistance Testing
-
Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.
-
Methodology: Plated panels are placed in a closed chamber and exposed to a continuous salt spray (fog) of a 5% sodium chloride solution at a controlled temperature (typically 35°C). The specimens are periodically inspected for the appearance of corrosion products (e.g., red rust for steel substrates). The time until the first appearance of corrosion is recorded as a measure of the coating's corrosion resistance. For electroless nickel coatings, a protection rating based on the corroded area after a specific exposure time is often used, as per UNI EN ISO 10289.[7]
Internal Stress Measurement
-
Methodology: The internal stress of the deposit is commonly measured using the bent strip method. A thin, flexible strip of a standard material is coated on one side only. The internal stress in the plating causes the strip to bend. The degree of curvature is measured, and the internal stress is calculated using Stoney's formula, which relates the curvature to the stress, the thickness of the strip and coating, and the elastic modulus of the strip.
Ductility Testing
-
Standard: ASTM B489 - Standard Practice for Bend Test for Ductility of Electrodeposited and Autocatalytically Deposited Metal Coatings on Metals.
-
Methodology: The ductility of the coating is often assessed by a bend test where a plated specimen is bent over mandrels of progressively smaller diameters until the coating fractures. The elongation percentage is then calculated based on the diameter of the smallest mandrel that did not cause fracture and the thickness of the specimen. Another method is the tensile test, where a plated foil is pulled in a tensile testing machine until it fractures, and the percentage of elongation is measured.
Visualizing Experimental Workflows and Comparative Logic
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for performance evaluation of nickel plating processes.
Caption: Logical comparison of key performance attributes of nickel plating processes.
Process Summaries and Recommendations
This compound Nickel Plating: This process is renowned for producing deposits with very low internal stress, high ductility, and excellent machinability.[8][9] The purity of the deposit is typically high (99.9%).[8] It is the preferred choice for applications involving flexing, crimping, or where subsequent machining is required.[8] Its low stress is particularly beneficial for electroforming and for coating on high-strength steels where hydrogen embrittlement is a concern.[5]
Electroless Nickel Plating: The primary advantage of electroless nickel plating is its ability to produce a highly uniform coating, even on complex geometries, as it does not rely on an electric current.[10] The properties of the deposit are highly dependent on the phosphorus content. Low-phosphorus varieties offer high hardness and wear resistance.[2] Mid-phosphorus is a general-purpose option with good corrosion and wear resistance.[2] High-phosphorus deposits provide the best corrosion resistance, especially in acidic environments.[2]
Watts Nickel Plating: This is one of the most traditional and widely used nickel plating processes. It typically produces a deposit with moderate hardness and good ductility.[3][11] The internal stress is generally higher than that of this compound nickel.[3] It is a versatile and cost-effective option for many general engineering and decorative applications. The addition of brighteners can significantly increase the hardness and brightness but may reduce ductility and increase internal stress.[12]
References
- 1. aalberts-st.com [aalberts-st.com]
- 2. Electroless Nickel Plating - For Corrosion Resistance | US Chrome [uschrome.com]
- 3. technic.com [technic.com]
- 4. Electrolytic vs. Electroless Nickel Plating [enstechnology.com]
- 5. sterc.org [sterc.org]
- 6. advancedplatingtech.com [advancedplatingtech.com]
- 7. microncoatings.it [microncoatings.it]
- 8. advancedplatingtech.com [advancedplatingtech.com]
- 9. This compound Nickel vs. Sulfate Nickel Plating [chemresearchco.com]
- 10. unimetal.com [unimetal.com]
- 11. casf.ca [casf.ca]
- 12. advancedplatingtech.com [advancedplatingtech.com]
A Comparative Analysis of Sulfamate and Sulfonamide Inhibitors: Binding Affinities and Mechanisms
A deep dive into the comparative binding affinities and mechanistic actions of sulfamate and sulfonamide inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding these crucial pharmacophores.
This guide offers an objective comparison of the performance of this compound and sulfonamide inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological and experimental processes to facilitate a clearer understanding.
Comparative Binding Affinities
The binding affinities of this compound and sulfonamide inhibitors are critical determinants of their therapeutic efficacy. This section presents a summary of quantitative data for representative inhibitors against their targets, primarily focusing on carbonic anhydrases (CAs), a well-studied target for both inhibitor classes. The data is presented in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate stronger binding affinity.
| Inhibitor Class | Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| This compound | Topiramate (B1683207) | Carbonic Anhydrase II (CA-II) | - | 250 | [1] |
| Piperazinylureido Sulfamates (analogue 1) | Carbonic Anhydrase IX (CA-IX) | 0.91 | - | [2] | |
| Ibrutinib methyl this compound analogue (3c) | Bruton's tyrosine kinase (BTK) | - | 3.6 | [3][4] | |
| Sulfonamide | Acetazolamide | Carbonic Anhydrase II (CA-II) | <100 (Kd) | - | [5] |
| Indisulam | Carbonic Anhydrase II (CA-II) | 143-857 | - | [6] | |
| Sulfanilamide | Dihydropteroate (B1496061) Synthase (DHPS) | - | - | [7] | |
| Topiramate's sulfamide (B24259) analogue | Carbonic Anhydrase II (CA-II) | - | >10,000 | [1] |
Note: Ki and IC50 values can vary depending on the specific experimental conditions. This table provides representative data for comparison.
Studies directly comparing isosteric pairs of this compound and sulfonamide inhibitors have shown that the this compound moiety can be significantly more potent in inhibiting certain enzymes, such as carbonic anhydrase II.[1] For instance, topiramate, a this compound-containing drug, is a markedly more potent inhibitor of CA-II than its direct sulfamide counterpart.[1] However, the binding affinity is highly dependent on the specific molecular structure of the inhibitor and the architecture of the target enzyme's active site.[8]
Mechanism of Action: A Tale of Two Moieties
While both sulfamates and sulfonamides can act as enzyme inhibitors, their primary therapeutic mechanisms of action can differ significantly.
Sulfonamides as Antibacterials: The classic mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][9][10] Bacteria must synthesize their own folate, which is essential for DNA and RNA synthesis.[10] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[7] Humans are unaffected as they obtain folate from their diet.[7]
Sulfamates and Sulfonamides as Carbonic Anhydrase Inhibitors: Both this compound and sulfonamide groups can act as zinc-binding groups in the active site of metalloenzymes like carbonic anhydrases.[8][11] The nitrogen atom of the sulfonamide or this compound group coordinates with the zinc ion in the enzyme's active site, leading to inhibition.[8] However, crystallographic studies have revealed that this compound and sulfonamide inhibitors can adopt different binding modes within the active site of human carbonic anhydrase II, which can account for their differing potencies.[8]
Experimental Protocols
The determination of binding affinities for this compound and sulfonamide inhibitors relies on a variety of robust experimental techniques. Below are detailed methodologies for commonly employed assays.
Enzyme Inhibition Assay (General Protocol)
This method is widely used to determine the potency of an inhibitor (IC50) and can be adapted to determine the inhibition constant (Ki).[12]
-
Preparation of Reagents:
-
Prepare a suitable buffer solution at the optimal pH for the target enzyme.
-
Prepare a stock solution of the target enzyme at a known concentration.
-
Prepare serial dilutions of the inhibitor (this compound or sulfonamide) in the assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a microplate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.[12]
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or other detection methods.[12][13]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.[14]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to study the binding of inhibitors to enzymes by monitoring changes in the fluorescence properties of the system.[13]
-
Principle: The binding of an inhibitor to an enzyme can cause a change in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or in the fluorescence of a specifically designed fluorescent probe. This change can be a quenching (decrease) or enhancement of the fluorescence signal.[13]
-
Methodology:
-
A solution of the target enzyme is placed in a fluorometer cuvette.
-
The inhibitor is titrated into the enzyme solution in small increments.
-
After each addition and a brief incubation period, the fluorescence spectrum of the solution is recorded at a specific excitation wavelength.
-
-
Data Analysis:
-
The change in fluorescence intensity at a specific emission wavelength is plotted against the inhibitor concentration.
-
The resulting binding curve can be analyzed to determine the binding affinity (dissociation constant, Kd) and the stoichiometry of the binding.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition
Caption: Mechanism of sulfonamide antibacterial action.
Experimental Workflow for Determining Inhibitor Binding Affinity
Caption: A typical enzyme inhibition assay workflow.
References
- 1. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide/sulfamate switch with a series of piperazinylureido derivatives: Synthesis, kinetic and in silico evaluation as carbonic anhydrase isoforms I, II, IV, and IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Insights into the binding mode of sulphamates and sulphamides to hCA II: crystallographic studies and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Sulfamate Quantification: Validation of a New HPLC-Based Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance liquid chromatography (HPLC)-based method for the quantification of sulfamate against established analytical techniques. The objective is to offer an evidence-based resource for selecting the most suitable method for specific research and quality control needs, with a focus on accuracy, precision, and efficiency.
Performance Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and environmental samples. This section presents a comparative summary of a new Reagent-Free Ion Chromatography (RFIC) method with traditional analytical techniques.
| Analytical Method | Principle | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New HPLC Method (RFIC) | Ion-exchange chromatography with suppressed conductivity detection using electrolytically generated eluent. | 0.1 - 1.0 µg/mL[1] | 104.5 ± 1.5%[1] | 0.21% (retention time)[1] | 0.02 µg/mL[1] | 0.06 µg/mL[1] |
| Traditional Ion Chromatography (USP Method) | Ion-exchange chromatography with suppressed conductivity detection using a chemically prepared eluent. | Not explicitly stated, but standards are used. | Not explicitly stated. | < 15% (as per USP criteria)[2] | Not explicitly stated. | Not explicitly stated. |
| Spectrophotometry | Acid hydrolysis of this compound to ammonium, followed by a colorimetric reaction (Berthelot reaction) measured by UV-Vis spectrophotometry. | 0 - 70 µg in 10 mL[3] | Validated by recovery studies. | 2% at 50 µg level[3] | Not explicitly stated. | Not explicitly stated. |
| Titrimetry | Reaction of sulfamic acid with a titrant, such as sodium nitrite, with the endpoint determined by an indicator or potentiometrically. | Applicable over 1.5 - 20 mg[4] | ~99% recovery[5] | High precision achievable (e.g., 0.01%)[6] | Not typically defined. | Not typically defined. |
Experimental Protocols
Detailed methodologies for the new HPLC (RFIC) method and a traditional spectrophotometric method are provided below.
New HPLC Method: Reagent-Free Ion Chromatography (RFIC)
This method utilizes a modern ion chromatography system with electrolytically generated eluent for high precision and ease of use.
Instrumentation:
-
Thermo Scientific™ Dionex™ ICS-3000 RFIC™ system (or equivalent) consisting of:
-
DP Dual Pump module
-
EG Eluent Generator with a potassium hydroxide (B78521) (KOH) cartridge
-
Conductivity Detector
-
Anion Self-Regenerating Suppressor (e.g., ASRS® ULTRA II)
-
-
Analytical Column: Dionex™ IonPac™ AS11 or similar anion-exchange column.
-
Data acquisition and processing software.
Reagents and Materials:
-
Deionized water, 18.2 MΩ·cm resistivity or better.
-
This compound stock standard (1000 mg/L).
Chromatographic Conditions:
-
Eluent: Potassium hydroxide (KOH) gradient generated electrolytically. A typical gradient might be:
-
0-2 min: 0.5 mM KOH
-
2-5 min: 0.5 - 5 mM KOH
-
5-15 min: 5 mM KOH
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity.
Sample Preparation:
-
Accurately weigh and dissolve the sample in deionized water to achieve a concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Calibration:
-
Prepare a series of calibration standards by diluting the this compound stock standard with deionized water to concentrations spanning the expected sample concentration range (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 µg/mL).
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
Alternative Method: Spectrophotometry
This method is based on the conversion of this compound to a colored product, which is then quantified.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
1-cm glass cuvettes.
-
Water bath or hot plate.
Reagents and Materials:
-
Hydrochloric acid (4N).
-
Salicylic (B10762653) acid solution (35% in 2.5N NaOH).
-
Sodium nitroprusside solution (0.24%).
-
Sodium hypochlorite (B82951) solution (3%).
-
Sulfamic acid standard solution (10 ppm).
Procedure:
-
Sample Preparation: Transfer a sample aliquot containing 0 to 70 µg of sulfamic acid to a 100-mL beaker.
-
Hydrolysis: Add 4 mL of 4N HCl and dilute to approximately 40 mL with distilled water. Heat the solution until the volume is reduced to about 10 mL. Cool to room temperature.
-
Color Development: Add 2 mL of 35% salicylic acid, 4 mL of 4N sodium hydroxide, 1 mL of 0.24% sodium nitroprusside, and 1 mL of 3% sodium hypochlorite. Mix well.
-
Measurement: Transfer the solution to a 25-mL volumetric flask and dilute to the mark with water. Measure the absorbance at 648 nm against a reagent blank.[3]
-
Calibration: Prepare a calibration curve by processing known amounts of sulfamic acid standard solution through the same procedure.
Visualizing the Methodologies
To better illustrate the workflow and comparative logic, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification using the new HPLC (RFIC) method.
Caption: Logical comparison of the new HPLC (RFIC) method with alternative analytical techniques.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. metrohm.com [metrohm.com]
- 3. nmfrc.org [nmfrc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion chromatography method and validation for the determination of sulfate and this compound ions in topiramate drug substance and finished product. | Semantic Scholar [semanticscholar.org]
- 6. Accuracy of the measurement of purity of sulfamic acid by coulometric titration - Analyst (RSC Publishing) [pubs.rsc.org]
Assessment of the Off-Target Effects of Sulfamate-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of sulfamate-based inhibitors, with a primary focus on two major classes: inhibitors of steroid sulfatase (STS) and carbonic anhydrases (CAs). The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel therapeutics with improved selectivity.
Introduction to this compound-Based Inhibitors
The this compound moiety (-OSO₂NH₂) is a key pharmacophore that has been successfully incorporated into various inhibitor scaffolds to target specific enzymes.[1] This functional group is particularly effective in the design of inhibitors for steroid sulfatase and carbonic anhydrases. While potent inhibition of the primary target is essential, understanding and minimizing off-target effects is a critical aspect of drug development to reduce potential toxicity and ensure therapeutic efficacy. This guide explores the selectivity profiles of this compound-based inhibitors against their intended targets and common off-target enzymes.
Data Presentation: Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activity (IC₅₀ or Kᵢ values) of representative this compound-based inhibitors against their primary targets and key off-target isoforms. Lower values indicate higher potency.
Table 1: Off-Target Effects of this compound-Based Carbonic Anhydrase Inhibitors
| Inhibitor | Primary Target(s) | Kᵢ (nM) vs Primary Target(s) | Off-Target Isoform | Kᵢ (nM) vs Off-Target | Selectivity Ratio (Off-Target Kᵢ / Primary Target Kᵢ) | Reference |
| Acetazolamide | CA II, CA IX, CA XII | - | CA I | - | Non-selective | [2] |
| Glucosyl-sulfamate derivative 1 | CA IX | 7.8 | CA II | - | 8-14 fold more selective for CA IX over CA II | [3] |
| Glucosyl-sulfamate derivative 2 | CA IX | 8.4 | CA I | Micromolar range | - | [3] |
| Acetylated mannose derivative 37 | CA II | 11.3 | CA I | Micromolar range | - | [3] |
| Topiramate (B1683207) | CA II | Potent | Sulfamide (B24259) analogue | Less potent | This compound is markedly more potent | [4] |
Table 2: Off-Target Effects of this compound-Based Steroid Sulfatase Inhibitors
| Inhibitor | Primary Target | IC₅₀ (nM) vs STS | Off-Target(s) | Effect on Off-Target(s) | Reference |
| Irosustat (STX64/BN83495) | STS | Potent inhibitor | - | Currently in clinical trials for estrogen-dependent breast cancer | [5][6] |
| Coumate (4-methylcoumarin-7-O-sulfamate) | STS | - | - | Irreversible inhibitor | [7] |
| Tetrahydroisoquinoline-based this compound 1 | STS | 3.9 | Estrogen Receptor | Moderate antiestrogenic activity, SERM properties | [8] |
| Tetrahydroisoquinoline-based this compound 2 | STS | 8.9 | Estrogen Receptor | Moderate antiestrogenic activity, SERM properties | [8] |
| Tetrahydroisoquinoline-based this compound 3 | STS | 16.6 | Estrogen Receptor | Moderate antiestrogenic activity, SERM properties | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of on-target and off-target effects of this compound-based inhibitors are provided below.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric method to screen for and characterize CA inhibitors.
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, this rate decreases in a manner proportional to the inhibitor's potency.[2]
Materials and Reagents:
-
Carbonic Anhydrase (human recombinant isoforms)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO or other suitable organic solvent
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
-
Assay Protocol:
-
Add 158 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound dilutions or DMSO (for the control) to the appropriate wells.
-
Add 20 µL of the CA enzyme working solution to all wells except for the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated as: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Steroid Sulfatase (STS) Inhibition Assay
This protocol provides a method to determine the inhibitory activity of compounds against STS in a cellular context.
Principle: This assay measures the activity of STS in whole cells or cell lysates by monitoring the hydrolysis of a substrate, such as p-nitrophenyl sulfate (B86663) (pNPS), which produces a chromogenic product. The reduction in product formation in the presence of an inhibitor is a measure of its potency.[9]
Materials and Reagents:
-
A suitable cell line expressing STS (e.g., JEG-3 choriocarcinoma cells)
-
Cell culture medium and supplements
-
Test compounds and a known STS inhibitor as a positive control
-
p-Nitrophenyl sulfate (pNPS) or 4-methylumbelliferyl sulfate (4-MUS) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 0.2 M NaOH for pNPS, or 0.2 M Glycine-NaOH, pH 10.5 for 4-MUS)
-
96-well microplates
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment:
-
Culture the STS-expressing cells under standard conditions.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) and incubate for a predetermined period (e.g., 24 hours).
-
-
STS Activity Assay (Whole-Cell):
-
After incubation with the inhibitor, wash the cells with the assay buffer.
-
Add the substrate solution (e.g., pNPS in assay buffer) to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance (e.g., 405 nm for p-nitrophenol) or fluorescence (Ex/Em = 360/460 nm for 4-methylumbelliferone) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (wells with no cells) from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"comparative study of the mechanisms of hydrolysis for aryl sulfates and aryl sulfamates"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hydrolysis mechanisms of two critical classes of organic molecules: aryl sulfates and aryl sulfamates. Understanding these mechanisms is fundamental in various fields, from enzymology and drug design to environmental science. This document outlines the distinct pathways these molecules follow during hydrolysis, supported by experimental kinetic data and theoretical insights.
Overview of Hydrolysis Mechanisms
The hydrolysis of aryl sulfates and aryl sulfamates, while seemingly similar, proceeds through fundamentally different mechanisms in solution. This divergence is primarily dictated by the stability of the respective intermediates that are formed upon the cleavage of the sulfur-oxygen bond. Theoretical and experimental studies have established that aryl sulfate (B86663) monoanions hydrolyze via a bimolecular nucleophilic substitution (SN2) mechanism, whereas aryl sulfamate monoanions favor a unimolecular nucleophilic substitution (SN1) pathway.[1][2][3][4]
The preference for an SN1 mechanism for aryl sulfamates is attributed to the significantly greater stability of the sulfonylamine intermediate (SO₂NH) compared to the sulfur trioxide (SO₃) intermediate that would arise from aryl sulfates.[1][2][3][4] This difference in stability makes the dissociative pathway energetically favorable for sulfamates but not for sulfates.
Comparative Data Summary
The following table summarizes the key mechanistic and kinetic differences between the uncatalyzed hydrolysis of aryl sulfates and aryl sulfamates in solution.
| Feature | Aryl Sulfate Hydrolysis | Aryl this compound Hydrolysis | Reference |
| Mechanism | SN2 (bimolecular) | SN1 (unimolecular) | [1][2] |
| Intermediate | No stable intermediate (pentavalent transition state) | SO₂NH (sulfonylamine) | [1][2] |
| Rate-Determining Step | Nucleophilic attack on the sulfur atom | Dissociation to form the carbocation and SO₂NH | [2][3] |
| Brønsted Coefficient (βLG) | -1.81 | -0.41 | [1][5][6] |
In the context of enzyme-catalyzed reactions, such as the hydrolysis of aryl sulfates by Pseudomonas aeruginosa arylsulfatase, the mechanism remains SN2. However, the transition state is noted to be less dissociative than in the uncatalyzed reaction, as indicated by a smaller Brønsted coefficient (βLG = -0.86 ± 0.23).[1][4][5]
Mechanistic Pathways
The distinct hydrolysis pathways for aryl sulfates and aryl sulfamates are visualized below.
Caption: Comparative hydrolysis pathways for aryl sulfates (SN2) and aryl sulfamates (SN1).
Experimental Protocols
To experimentally determine and compare the hydrolysis mechanisms, a combination of kinetic studies, such as Brønsted analysis, is often employed. Below is a generalized protocol.
Protocol: Comparative Kinetic Analysis via Brønsted Plot
Objective: To determine the Brønsted coefficient (βLG) for the hydrolysis of a series of para-substituted aryl sulfates and aryl sulfamates to probe the nature of the transition state.
Materials:
-
A series of aryl sulfates and aryl sulfamates with varying para-substituents (e.g., -NO₂, -Cl, -H, -CH₃, -OCH₃).
-
Buffer solutions of appropriate pH.
-
UV-Vis Spectrophotometer.
-
Temperature-controlled water bath or cuvette holder.
-
Purified sulfatase enzyme (for enzyme-catalyzed studies).
Procedure:
-
Preparation of Substrate Solutions: Prepare stock solutions of each aryl sulfate and aryl this compound in a suitable solvent (e.g., DMSO).
-
Kinetic Assay Setup:
-
For each substrate, prepare a reaction mixture in a cuvette containing the appropriate buffer.
-
Place the cuvette in the temperature-controlled spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small aliquot of the substrate stock solution. For enzymatic reactions, add the enzyme to the buffered substrate solution.
-
-
Data Collection:
-
Monitor the hydrolysis reaction by measuring the increase in absorbance of the liberated phenolate (B1203915) product at its λmax over time.
-
Record the absorbance at regular intervals to obtain a reaction progress curve.
-
-
Determination of Initial Rates:
-
Calculate the initial rate (v₀) of the reaction from the linear portion of the progress curve using the Beer-Lambert law.
-
-
Brønsted Plot Construction:
-
For enzyme-catalyzed reactions, determine the kinetic parameters Vmax and KM for each substrate.
-
Plot log(v₀) or log(Vmax/KM) against the pKa of the corresponding phenol (B47542) leaving group for each series of compounds (aryl sulfates and aryl sulfamates).
-
-
Data Analysis:
-
Perform a linear regression on the data points for each class of compounds. The slope of the resulting line is the Brønsted coefficient (βLG).
-
A large negative βLG value (e.g., -1.81 for aryl sulfates) is indicative of significant negative charge development on the leaving group in the transition state, which is characteristic of an SN2 mechanism. A smaller βLG value (e.g., -0.41 for aryl sulfamates) suggests less charge development and is consistent with an SN1 mechanism where bond cleavage is more advanced.[1][5][6]
-
The workflow for this experimental approach is illustrated below.
Caption: Workflow for determining the Brønsted coefficient to compare hydrolysis mechanisms.
Implications for Drug Development
The differential hydrolysis mechanisms of aryl sulfates and aryl sulfamates have significant implications for drug design. Aryl sulfamates are potent irreversible inhibitors of type I sulfatases, which are crucial enzymes in various biological processes.[5][7][8] The SN1 mechanism of this compound hydrolysis is key to their inhibitory action, leading to the covalent modification of a catalytically essential formylglycine residue in the enzyme's active site.[1][5][7] This understanding allows for the rational design of this compound-based drugs that target specific sulfatases involved in diseases such as cancer and lysosomal storage disorders.
References
- 1. Experimental and theoretical insights into the mechanisms of sulfate and this compound ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical insights into the mechanisms of sulfate and this compound ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Role of the Sulfamate Moiety in Target Engagement: A Biophysical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfamate moiety is a critical pharmacophore in a variety of clinically important drugs, including the anti-epileptic agent topiramate (B1683207) and numerous inhibitors targeting enzymes like carbonic anhydrases and steroid sulfatase.[1] Understanding and validating the direct interaction of this functional group with its biological target is paramount for mechanism-of-action studies and for guiding lead optimization in drug discovery. Biophysical methods offer a powerful toolkit to dissect these interactions, providing quantitative data on binding affinity, kinetics, and thermodynamics.
This guide provides an objective comparison of several key biophysical techniques used to validate the engagement of this compound-containing compounds with their protein targets. We present supporting experimental data from the literature, detailed methodologies for key experiments, and visualizations to illustrate experimental workflows.
Comparative Analysis of Biophysical Methods
A variety of biophysical techniques can be employed to characterize the binding of this compound-containing molecules to their targets. The choice of method often depends on the specific research question, the properties of the target protein, and the availability of reagents and instrumentation. The following table summarizes the quantitative data obtained from different biophysical methods for this compound-containing inhibitors targeting carbonic anhydrase II (CA II), a well-studied model system.
| Biophysical Method | Compound | Target | Key Parameters Measured | Quantitative Value(s) | Reference(s) |
| Thermal Shift Assay (ThermoFluor) | This compound Analog of Topiramate | Carbonic Anhydrase II | Dissociation Constant (Kd) | Markedly more potent than sulfamide (B24259) analog | [2] |
| X-ray Crystallography | Topiramate | Carbonic Anhydrase II | High-resolution 3D structure of the complex, binding mode | Zn(II) coordination via ionized this compound moiety, extensive hydrogen bond network | [3] |
| X-ray Crystallography | Aliphatic Sulfamates/Bis-sulfamates | Carbonic Anhydrase II | High-resolution 3D structure of the complex | Provides insights into isoform selectivity | [4][5] |
| Surface Plasmon Resonance (SPR) | Acetazolamide (sulfonamide) | Carbonic Anhydrase II | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD) | ka: 1.2 x 10^6 M⁻¹s⁻¹, kd: 7.0 x 10⁻³ s⁻¹, KD: 5.8 nM | |
| Isothermal Titration Calorimetry (ITC) | Sulfonamide Inhibitors | Carbonic Anhydrase II | Dissociation Constant (KD), Enthalpy (ΔH), Entropy (ΔS) | KD values in perfect accordance with SPR data | [6] |
| Enzyme Inhibition Assay | This compound-based STS inhibitors | Steroid Sulfatase (STS) | IC50 | 3.9, 8.9, and 16.6 nM | [7] |
| Enzyme Inhibition Assay | 3-O-sulfamate 17α-benzylestradiol | Steroid Sulfatase (STS) | IC50 | 0.39 nM (E1S to E1), 4.1 nM (DHEAS to DHEA) | [8] |
Note: While Acetazolamide is a sulfonamide, its biophysical data is included to provide a benchmark for comparison with this compound inhibitors targeting the same enzyme.
In-Depth Look at Key Biophysical Methods
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a this compound-containing compound) to a ligand (e.g., the target protein) immobilized on a sensor chip. It provides real-time data on the association and dissociation of the complex, allowing for the determination of kinetic parameters (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ).[9][10]
Experimental Protocol: SPR Analysis of a this compound Inhibitor Binding to its Target Protein
-
Immobilization of the Target Protein:
-
The target protein is covalently immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.
-
The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein solution is injected over the activated surface until the desired immobilization level is reached.
-
Remaining active groups are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the this compound-containing compound (analyte) are prepared in a suitable running buffer (e.g., HBS-EP).
-
The analyte solutions are injected over the immobilized protein surface at a constant flow rate.
-
The association of the analyte to the ligand is monitored in real-time.
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The kinetic parameters (kₐ and kₑ) and the dissociation constant (Kₑ) are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[11]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[12] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₑ), enthalpy (ΔH), and entropy (ΔS) of binding.[6]
Experimental Protocol: ITC Analysis of a this compound Inhibitor Binding to its Target Protein
-
Sample Preparation:
-
The target protein and the this compound-containing inhibitor are dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of the protein and ligand are accurately determined. Typically, the protein concentration in the sample cell is 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.[13]
-
-
ITC Experiment:
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
The experiment is performed at a constant temperature.
-
A series of small injections of the ligand are made into the sample cell.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) is then calculated from these values.[12]
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[14][15] Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ (ΔTₘ) is indicative of target engagement.[15]
Experimental Protocol: DSF Analysis of Protein Stabilization by a this compound Inhibitor
-
Reaction Setup:
-
A reaction mixture is prepared containing the purified target protein, a fluorescent dye (e.g., SYPRO Orange), and the this compound-containing compound or a vehicle control (e.g., DMSO).
-
The final protein concentration is typically in the low micromolar range.
-
-
Thermal Denaturation:
-
The reaction mixture is heated in a real-time PCR instrument over a temperature gradient.
-
The fluorescence of the dye is monitored as the temperature increases. The dye's fluorescence increases as it binds to the exposed hydrophobic regions of the unfolding protein.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melting curve.
-
The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.
-
The thermal shift (ΔTₘ) is calculated as the difference in Tₘ between the protein with the inhibitor and the protein with the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[16][17] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation within intact cells or cell lysates.[18][19]
Experimental Protocol: CETSA for Monitoring Target Engagement of a this compound Inhibitor
-
Cell Treatment:
-
Intact cells are treated with the this compound-containing compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
The treated cells are heated to a specific temperature or across a temperature gradient.
-
-
Cell Lysis and Fractionation:
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
The amount of soluble target protein in the supernatant is quantified using methods such as Western blotting, ELISA, or mass spectrometry.[16]
-
-
Data Analysis:
-
The amount of soluble protein is plotted against the treatment temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed to determine the cellular potency of the compound.[17]
-
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information about the interaction between a this compound-containing inhibitor and its target protein. This technique is invaluable for visualizing the precise binding mode of the inhibitor, identifying key interactions with amino acid residues, and understanding the structural basis of its potency and selectivity.[20][21] For instance, the X-ray crystal structure of topiramate in complex with carbonic anhydrase II revealed that the ionized this compound moiety directly coordinates with the catalytic zinc ion in the active site and forms a network of hydrogen bonds, explaining its tight binding.[20][3]
Conclusion
The biophysical methods described in this guide provide a robust and multifaceted approach to validating the role of the this compound moiety in target engagement. While techniques like SPR and ITC offer detailed quantitative information on binding kinetics and thermodynamics in a purified system, methods such as CETSA provide crucial validation of target engagement within a more physiologically relevant cellular context. X-ray crystallography offers unparalleled structural insights into the binding mode. The choice and combination of these methods will empower researchers to gain a comprehensive understanding of how this compound-containing compounds interact with their biological targets, thereby accelerating the development of novel and effective therapeutics.
References
- 1. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors. Comparison of aliphatic this compound/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a this compound-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nicoyalife.com [nicoyalife.com]
- 12. benchchem.com [benchchem.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.cnr.it [iris.cnr.it]
A Comparative Analysis of the Anti-Cancer Activity of Novel Sulfamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to significant interest in sulfamate derivatives, a class of compounds demonstrating potent and diverse mechanisms of anti-tumor activity. This guide provides a comparative overview of the anti-cancer efficacy of various this compound derivatives, supported by experimental data from recent studies. The primary focus is on their activity against different cancer cell lines, with a detailed examination of the underlying experimental protocols and relevant biological pathways.
Data Presentation: Comparative Anti-Cancer Activity
The anti-cancer activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| This compound Derivative | Target/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Irosustat (STX64) | Steroid Sulfatase (STS) Inhibitor | MCF-7 (Breast) | 0.0002 (in cells) | - | - |
| Compound 9c | Coumarin Sulfonamide | MDA-MB-231 (Breast) | 9.33 | 5-Fluorouracil | ~9.33 |
| Compound 32 | VEGFR-2 Inhibitor | Multiple Cell Lines (NCI-60) | 1.06 - 8.92 | Sorafenib | 4.58 |
| Compound 1 (Glucosyl-based) | Carbonic Anhydrase IX Inhibitor | - | - | Acetazolamide | - |
| Compound S15 | Carbonic Anhydrase IX/XII Inhibitor | MCF-7 (Hypoxic) | 0.73 (µg/mL) | Staurosporine | 1.63 (µg/mL) |
| Compound 12d | Carbonic Anhydrase IX Inhibitor | MDA-MB-468 (Breast) | 3.99 | - | - |
| Compound 12i | Carbonic Anhydrase IX Inhibitor | MDA-MB-468 (Breast) | 1.48 | - | - |
Experimental Protocols
The evaluation of the anti-cancer activity of this compound derivatives relies on a variety of standardized in vitro assays. A detailed protocol for the widely used MTT assay for cell viability is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
Signaling Pathway: Steroid Sulfatase (STS) in Hormone-Dependent Cancers
This compound derivatives, particularly non-steroidal inhibitors like Irosustat, are potent inhibitors of steroid sulfatase (STS). In hormone-dependent cancers such as breast cancer, STS plays a crucial role in the conversion of inactive steroid sulfates into active estrogens, which in turn promote tumor growth. The following diagram illustrates this pathway and the point of inhibition by this compound derivatives.[1][2][3][4][5]
Caption: Steroid Sulfatase (STS) signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Cytotoxicity Screening
The process of evaluating the anti-cancer activity of a novel compound involves a series of well-defined steps, from initial cell culture to the final data analysis. The following diagram outlines a typical workflow for an in vitro cytotoxicity assay.
Caption: In vitro cytotoxicity screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of Sulfamate-Based Herbicides and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of sulfamate-based herbicides, represented by ammonium (B1175870) this compound (AMS), against four widely used alternatives: glyphosate, glufosinate, triclopyr (B129103), and 2,4-D. The information presented is collated from a range of scientific studies and regulatory documents to facilitate an objective evaluation for research and development purposes.
Executive Summary
The selection of a herbicide requires careful consideration of its efficacy, cost, and environmental footprint. This guide focuses on the latter, presenting a comparative analysis of key environmental indicators for ammonium this compound and its alternatives. While each herbicide has a unique environmental profile, this document aims to provide a clear, data-driven overview to inform decision-making. The data presented has been gathered from various sources and testing conditions, which should be taken into account when making direct comparisons.
Comparative Ecotoxicology and Environmental Fate
The following tables summarize the available quantitative data for the environmental impact of ammonium this compound and its alternatives. It is important to note that values can vary significantly based on environmental conditions such as soil type, temperature, pH, and microbial activity.
Table 1: Soil Persistence and Mobility
| Herbicide | Soil Half-Life (t½) (days) | Soil Mobility |
| Ammonium this compound | 42 - 56[1] | High (does not readily adsorb to soil particles)[1] |
| Glyphosate | 2 - 197 (typical field half-life of 47)[2][3][4][5] | Low (strongly adsorbs to soil)[3] |
| Glufosinate | 4 - 37[6] | High[6] |
| Triclopyr | 8 - 46[7][8] | Moderate[7][8] |
| 2,4-D | 6.2 (aerobic mineral soil)[9] | High (low adsorption to soil)[10] |
Table 2: Avian Toxicity
| Herbicide | Acute Oral LD50 (mg/kg bw) | Species |
| Ammonium this compound | 3000[1] | Quail |
| 4200[1] | Duck | |
| Glyphosate | >2000 | Bobwhite Quail |
| Glufosinate | >2000 | Bobwhite Quail |
| Triclopyr | 1698[11] | Mallard Duck |
| 2935[12] | Bobwhite Quail | |
| 1923[13] | Zebra Finch | |
| 2,4-D | 472 - >1000 | Various |
Table 3: Aquatic Toxicity
| Herbicide | 96-hour LC50 (mg/L) | Species |
| Ammonium this compound | 1250 (24-hour)[1] | Harlequin Fish |
| >30[1] | Rainbow Trout | |
| Glyphosate | >100 | Rainbow Trout |
| Glufosinate | >100 | Rainbow Trout |
| Triclopyr (acid & amine salt) | 117 - 148[11] | Rainbow Trout, Bluegill Sunfish |
| Triclopyr (ester form) | 0.1 - 10[14] | Various Fish Species |
| 2,4-D (acid form) | 1.4 - 4800 | Various Fish Species |
| 2,4-D (ester form) | Highly toxic to fish[9] | - |
Table 4: Toxicity to Non-Target Insects
| Herbicide | Impact on Honeybees |
| Ammonium this compound | Considered non-toxic. |
| Glyphosate | Considered non-toxic based on acute tests, but sublethal effects on cognitive abilities have been reported.[15][16][17] |
| Glufosinate | Appears to have minor toxicity due to rapid degradation.[15] Alterations in gut microbiota and immunocompetence have been observed.[18] |
| Triclopyr | Considered non-toxic.[11] |
| 2,4-D | Generally considered to have low toxicity to bees. |
Table 5: Impact on Soil Microorganisms
| Herbicide | General Impact |
| Ammonium this compound | Decomposed by soil microbes in 6-8 weeks.[1] High application rates can temporarily sterilize the soil.[1] |
| Glyphosate | Can enhance or show toxic effects on microbial activity depending on conditions.[3] |
| Glufosinate | Can be utilized by some microbes as an energy source, but higher concentrations can reduce microbial counts. |
| Triclopyr | Can cause a shift in the soil bacterial community structure, while the fungal community may remain unaltered.[19][20] |
| 2,4-D | Can alter the equilibrium among microbial populations, with effects varying by concentration and soil type. |
Mechanisms of Action and Environmental Fate
The following diagrams illustrate the herbicidal mode of action for each chemical class and a general workflow for assessing their environmental impact.
Detailed Experimental Protocols
The environmental impact data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and regulatory submissions.
OECD 301: Ready Biodegradability
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days.
-
Methodology: The degradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen consumption. A reference compound is run in parallel to validate the test system.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production).[3][12][15][21]
OECD 203: Fish, Acute Toxicity Test
This protocol assesses the short-term toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for a 96-hour period.
-
Methodology: Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours. At least five concentrations of the test substance are used to determine the LC50 (the concentration that is lethal to 50% of the test organisms).[6][9][20][22] A control group is also maintained.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
OECD 221: Lemna sp. Growth Inhibition Test
This test evaluates the toxicity of a substance to aquatic plants.
-
Principle: Duckweed (Lemna minor or Lemna gibba) is exposed to a range of concentrations of the test substance over a 7-day period.
-
Methodology: The inhibition of growth is determined by measuring the number of fronds and at least one other measurement variable such as total frond area, dry weight, or fresh weight.[7][11][14][19][23] The EC50 (the concentration that causes a 50% reduction in growth) is then calculated.
-
Application: This test is particularly relevant for herbicides and other plant growth regulators.[7][11]
Analysis of Herbicide Residues in Soil and Water
Determining the concentration of herbicides and their metabolites in environmental samples is crucial for assessing their persistence and potential for contamination.
-
Sample Preparation: Soil and water samples are collected from the field or laboratory microcosms. Herbicides are extracted from the sample matrix using appropriate solvents. The extract may then be concentrated and "cleaned up" to remove interfering substances.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are common methods for the sensitive and specific quantification of herbicide residues.
Conclusion
This guide provides a comparative overview of the environmental profiles of ammonium this compound and four major herbicide alternatives.
-
Ammonium this compound is characterized by its relatively low persistence in soil and low acute toxicity to birds and fish. However, its high mobility in soil could pose a risk of groundwater contamination.
-
Glyphosate has low mobility due to its strong adsorption to soil particles but can have a variable and sometimes long half-life. While its acute toxicity to vertebrates is generally low, concerns have been raised about sublethal effects on non-target organisms like honeybees and the persistence of its main metabolite, AMPA.[24]
-
Glufosinate has a relatively short soil half-life but is highly mobile. Its toxicity to non-target organisms is generally considered low.
-
Triclopyr exhibits moderate soil persistence and mobility. Its toxicity varies significantly with its chemical form, with the ester formulations being more toxic to aquatic life than the acid or amine salt forms.[14]
-
2,4-D has a short soil half-life in aerobic conditions but is highly mobile. Similar to triclopyr, its ester forms are more toxic to aquatic organisms than its acid or salt forms.[9]
The selection of an appropriate herbicide requires a balanced assessment of its efficacy and its potential environmental risks. The data and experimental context provided in this guide are intended to support a more informed and scientifically grounded decision-making process for researchers and professionals in the field.
References
- 1. 2,4-Dichlorophenoxyacetic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. biofortified.org [biofortified.org]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Triclopyr - Wikipedia [en.wikipedia.org]
- 8. npic.orst.edu [npic.orst.edu]
- 9. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. EXTOXNET PIP - TRICLOPYR [extoxnet.orst.edu]
- 12. wsdot.wa.gov [wsdot.wa.gov]
- 13. Effects of lethal and sublethal concentrations of the herbicide, triclopyr butoxyethyl ester, in the diet of zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. npic.orst.edu [npic.orst.edu]
- 15. Glyphosate and Glufosinate Residues in Honey and Other Hive Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. geneticliteracyproject.org [geneticliteracyproject.org]
- 18. researchgate.net [researchgate.net]
- 19. Structural changes in soil communities after triclopyr application in soils invaded by Acacia dealbata Link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mass.gov [mass.gov]
"comparative proteomic analysis to determine the selectivity of covalent sulfamate inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted covalent inhibitors is rapidly evolving, with novel electrophilic warheads continuously being explored to enhance potency and selectivity while minimizing off-target effects. Among these, the sulfamate-based electrophiles have emerged as a promising class, offering a unique reactivity profile. This guide provides a comparative proteomic analysis of covalent this compound inhibitors, contrasting their performance with established covalent warheads and detailing the experimental methodologies used for their evaluation.
Executive Summary
Covalent inhibitors function by forming a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The selectivity of these inhibitors is paramount to avoid off-target toxicities. This guide focuses on this compound acetamides, a class of electrophiles demonstrating tunable reactivity and improved stability. Through a detailed examination of chemoproteomic data, we compare the selectivity of this compound-based inhibitors against more conventional acrylamide (B121943) and chloroacetamide warheads, providing researchers with data to inform the design of next-generation covalent therapeutics.
Comparative Selectivity Analysis
The selectivity of covalent inhibitors is a critical determinant of their therapeutic window. Here, we summarize quantitative data from comparative proteomic studies, focusing on inhibitors targeting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling. The data highlights the on-target potency and off-target profiles of this compound-based inhibitors in comparison to other covalent modifiers.
| Inhibitor Class | Target | On-Target Potency (IC50, nM) | Key Off-Targets Identified by Proteomics | Reference |
| This compound Acetamide (e.g., Compound 3c) | BTK | ~10 | Minimal off-targets identified at therapeutic concentrations. Comparable selectivity to Ibrutinib. | [1][2] |
| This compound Acetamide (e.g., Compound 3d) | BTK | ~10 | Similar proteomic selectivity to Ibrutinib, with only a few off-targets identified. | [1] |
| Acrylamide (e.g., Ibrutinib) | BTK | ~0.5-10 | Known off-targets include other kinases (e.g., EGFR, TEC). | [1][2] |
| Chloroacetamide (e.g., Compound 3a) | BTK | Potent | Showed lower selectivity against EGFR compared to this compound analogues. | [1] |
Key Findings:
-
Comparable On-Target Potency: this compound acetamide-based BTK inhibitors exhibit on-target potencies (IC50 values) that are comparable to the well-established acrylamide-based inhibitor, Ibrutinib.[2]
-
Favorable Selectivity Profile: Competitive proteomic profiling reveals that this compound inhibitors have a proteome-wide selectivity profile similar to that of Ibrutinib, indicating a low propensity for off-target interactions at effective concentrations.[1]
-
Improved Selectivity over Chloroacetamides: When compared to a chloroacetamide analogue, this compound-based inhibitors demonstrated superior selectivity, particularly against the off-target kinase EGFR.[1]
-
Tunable Reactivity: The reactivity of this compound acetamides can be modulated by altering the this compound group, allowing for the fine-tuning of inhibitor properties.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for understanding the evaluation of covalent inhibitors. The following diagrams illustrate the targeted signaling pathway and the chemoproteomic workflow used to assess inhibitor selectivity.
Caption: Simplified BTK signaling pathway in B-cells.
Caption: Competitive proteomic profiling workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of inhibitor selectivity. The following sections outline the key methodologies employed in the comparative analysis of covalent this compound inhibitors.
Competitive Chemoproteomic Profiling (Activity-Based Protein Profiling - ABPP)
This method is used to identify the cellular targets of a covalent inhibitor by competing its binding against a broadly reactive, tagged probe.
-
Cell Culture and Treatment:
-
Human cell lines (e.g., Mino lymphoma cells for BTK studies) are cultured under standard conditions.
-
Cells are treated with either the covalent this compound inhibitor at various concentrations or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).
-
-
Cell Lysis and Probe Labeling:
-
Following treatment, cells are harvested and lysed in a suitable buffer (e.g., Tris-buffered saline) to release the proteome.
-
A cysteine-reactive probe containing an alkyne handle (e.g., iodoacetamide-alkyne) is added to the lysates and incubated to label cysteine residues not occupied by the inhibitor.
-
-
Click Chemistry and Enrichment:
-
A biotin-azide tag is attached to the alkyne-labeled proteins via a copper-catalyzed "click" reaction (CuAAC).
-
The biotin-tagged proteins are then enriched from the complex proteome using streptavidin-coated beads.
-
-
Mass Spectrometry Analysis:
-
The enriched proteins are digested into peptides (e.g., with trypsin) while still bound to the beads.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Proteins that are identified and quantified in the DMSO-treated sample but show reduced abundance in the inhibitor-treated sample are identified as potential targets. The degree of reduction in the signal corresponds to the occupancy of the cysteine residue by the inhibitor.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of its purified target protein.
-
Reagents and Enzyme:
-
Purified recombinant kinase (e.g., BTK).
-
Kinase substrate (e.g., a generic peptide substrate).
-
ATP (adenosine triphosphate).
-
A detection reagent that measures kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of the this compound inhibitor are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
-
Detection and Data Analysis:
-
The amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.
-
The luminescence signal is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
-
Intact Protein Mass Spectrometry
This technique is used to confirm the covalent modification of the target protein by the inhibitor.
-
Sample Preparation:
-
The purified target protein is incubated with the covalent this compound inhibitor at a specific molar ratio (e.g., 1:1 or 1:2) for a defined period.
-
A control sample with the protein and vehicle (DMSO) is prepared in parallel.
-
-
Mass Spectrometry Analysis:
-
The samples are desalted and directly infused into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
The mass of the intact protein is measured.
-
-
Data Interpretation:
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms the formation of a covalent adduct. The percentage of labeled protein can also be quantified by comparing the intensities of the un-modified and modified protein peaks.
-
References
"validation of the therapeutic efficacy of a novel sulfamate drug in an animal model"
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparison of the therapeutic efficacy of a novel sulfamate drug, NSD-001, against the established anti-epileptic drug, Topiramate. The study utilizes a well-validated animal model of generalized seizures to assess the anticonvulsant properties and neuroprotective effects of NSD-001. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures. A key mechanism underlying seizures is an imbalance between excitatory and inhibitory neurotransmission in the brain. The primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA), which exerts its effects through GABAA receptors.[1] The novel this compound drug, NSD-001, is a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits. This selectivity is hypothesized to provide potent anticonvulsant effects with a reduced side-effect profile compared to less selective GABAA receptor modulators. This guide details the validation of NSD-001's therapeutic efficacy in a pentylenetetrazole (PTZ)-induced seizure model in mice, comparing its performance with Topiramate.
Data Presentation
The therapeutic efficacy of NSD-001 was quantified and compared with a vehicle control and Topiramate. The key parameters measured were the latency to the first generalized seizure, the duration of seizures, and the seizure severity score.
Table 1: Anticonvulsant Efficacy of NSD-001 and Topiramate in the PTZ-Induced Seizure Model
| Treatment Group (n=10 per group) | Dose (mg/kg) | Latency to First Seizure (seconds, Mean ± SD) | Seizure Duration (seconds, Mean ± SD) | Seizure Severity Score (Mean ± SD) |
| Vehicle (Saline) | - | 120 ± 15 | 95 ± 10 | 4.8 ± 0.4 |
| Topiramate | 50 | 240 ± 25 | 45 ± 8 | 2.5 ± 0.6 |
| Topiramate | 100 | 350 ± 30 | 20 ± 5 | 1.2 ± 0.3 |
| NSD-001 | 50 | 380 ± 35 | 18 ± 6 | 1.1 ± 0.4 |
| NSD-001 | 100 | 550 ± 40 | 5 ± 2 | 0.5 ± 0.2 |
Table 2: Neuroprotective Effects of NSD-001 and Topiramate
| Treatment Group | Dose (mg/kg) | Hippocampal Neuronal Viability (NeuN+ cells/mm², Mean ± SD) | Apoptotic Index (TUNEL+ cells/mm², Mean ± SD) |
| Vehicle (Saline) | - | 1500 ± 120 | 85 ± 10 |
| Topiramate | 100 | 2500 ± 200 | 30 ± 5 |
| NSD-001 | 100 | 3200 ± 250 | 12 ± 4 |
Experimental Protocols
Animal Model: Pentylenetetrazole (PTZ)-Induced Seizures
A widely used and validated model for generalized seizures was employed.[2]
-
Animals: Male C57BL/6 mice (8 weeks old, 25-30g) were used.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Seizure Induction: A single intraperitoneal (i.p.) injection of PTZ (45 mg/kg) was administered to induce seizures.[3]
Drug Administration
-
Test Articles: NSD-001 and Topiramate were dissolved in a vehicle of 0.9% saline.
-
Administration: The respective drugs or vehicle were administered via i.p. injection 30 minutes prior to PTZ administration.
Behavioral Assessment
-
Observation: Immediately after PTZ injection, mice were placed in individual observation chambers and their behavior was recorded for 30 minutes.
-
Scoring: Seizure severity was scored using a modified Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks
-
Stage 3: Clonic seizures with a sitting posture
-
Stage 4: Clonic-tonic seizures
-
Stage 5: Generalized clonic-tonic seizures with loss of posture
-
Electroencephalography (EEG)
-
Electrode Implantation: A subset of animals in each group had electrodes implanted in the hippocampus and cortex for EEG recordings.
-
Recording: EEG activity was recorded continuously starting from drug administration until the end of the behavioral observation period.
-
Analysis: The EEG recordings were analyzed for spike-wave discharges, a characteristic feature of seizures.
Histological Analysis
-
Tissue Collection: 24 hours after seizure induction, animals were euthanized, and brain tissue was collected and fixed.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general brain morphology and identify neuronal damage.
-
Nissl Staining: To evaluate the density of viable neurons.
-
Immunohistochemistry: Staining for NeuN (a marker for mature neurons) and TUNEL (to detect apoptotic cells) was performed on hippocampal sections to quantify neuroprotection.
-
Visualizations
Signaling Pathway
References
A Head-to-Head Comparison of Sulfamate and Phosphate Groups as Mimics in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the strategic mimicry of endogenous functional groups is a cornerstone of medicinal chemistry. The phosphate (B84403) group, central to a vast number of biological signaling pathways, is a frequent target for modification due to its inherent drawbacks, including poor metabolic stability and low cell permeability. This guide provides an objective, data-driven comparison of the sulfamate group versus the phosphate group and its common isosteres (phosphonates), offering a comprehensive resource for selecting the appropriate mimic to enhance drug candidates' pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties: A Tale of Two Anions
The fundamental differences between this compound and phosphate groups begin with their intrinsic physicochemical properties. These characteristics, particularly acidity (pKa) and lipophilicity (LogP), govern how a drug molecule behaves in physiological environments, affecting everything from its solubility to its ability to cross cell membranes.
The phosphate group is a dianion at physiological pH, which contributes to high water solubility but significantly hinders its passage through lipid bilayers.[1][2][3] In contrast, the this compound group is a much weaker acid and typically remains neutral, leading to greater lipophilicity and enhanced membrane permeability.[1] Phosphonates, which replace a phosphate ester oxygen with a carbon, offer a more metabolically stable alternative to phosphates but still carry a significant negative charge.[1][4]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Phosphate Group | Phosphonate Group | This compound Group | Key Implications for Drug Design |
| Structure | -O-PO(OH)₂ | -CH₂-PO(OH)₂ | -O-SO₂NH₂ | Tetrahedral geometry is a key recognition feature. |
| pKa Values | pKa₁ ≈ 1.5, pKa₂ ≈ 6.3[1] | pKa₁ ≈ 2.4, pKa₂ ≈ 7.5 | pKa ≈ 15 (Acyl sulfamates are more acidic)[1] | Phosphate/phosphonate are mostly dianionic at pH 7.4; this compound is neutral. This profoundly impacts solubility, permeability, and receptor binding. |
| Typical LogP | Low (Highly Polar) | Low (Polar) | Higher (More Lipophilic) | Higher LogP for sulfamates generally correlates with better passive diffusion across cell membranes. |
| Metabolic Stability | Prone to hydrolysis by phosphatases[4] | Resistant to hydrolysis (P-C bond)[4] | Generally stable; can be cleaved by sulfatases | Phosphonates offer a non-hydrolyzable scaffold. Sulfamates can act as irreversible inhibitors of sulfatases. |
| Primary Role | Reversible signaling (phosphorylation), enzyme substrate | Stable phosphate mimic, transition-state analog[4][5] | Phosphate mimic, prodrug, irreversible inhibitor | The choice of mimic depends on the desired mechanism of action (reversible vs. irreversible, stable analog vs. prodrug). |
Biological Performance: Permeability and Enzyme Inhibition
The ultimate test for any functional group in a drug candidate is its performance in biological systems. Cell permeability and the ability to effectively interact with the target enzyme are paramount.
Cellular Permeability
The high negative charge of phosphates and phosphonates severely limits their ability to passively diffuse across cell membranes, often necessitating their use as prodrugs to mask the charge.[6] The neutral this compound group, however, imbues molecules with greater lipophilicity, often leading to superior passive permeability. This is a significant advantage for oral drug design. The Caco-2 cell permeability assay is the industry standard for evaluating intestinal absorption.
Table 2: Representative Permeability Data
| Compound Class | Functional Group | Apparent Permeability (Papp) in Caco-2 cells | Interpretation |
| Poorly Absorbed Drugs | Phosphate/Phosphonate | Typically < 1.0 x 10⁻⁶ cm/s[7] | Low passive permeability due to high polarity and charge. Often requires active transport. |
| Well Absorbed Drugs | This compound/Neutral Moieties | > 1.0 x 10⁻⁶ cm/s[7] | Higher permeability, suitable for passive intestinal absorption. |
| Linezolid (B1675486) Prodrugs | Sulfenamide (B3320178) (Sulfur-based) | Enhanced permeability over parent drug[6] | Demonstrates the principle of using sulfur-based groups to increase lipophilicity and permeability. |
Note: Papp values are highly structure-dependent. These are general ranges for illustrative purposes.
Enzyme Inhibition
Both sulfamates and phosphate mimics (phosphonates) are effective at targeting enzymes, but they often do so through different mechanisms and for different enzyme classes.
-
Sulfamates: The this compound moiety is a powerful pharmacophore for inhibiting sulfatases, such as steroid sulfatase (STS), a key target in hormone-dependent cancers.[8] Aryl sulfamates act as active site-directed irreversible inhibitors.[9] They are also potent inhibitors of carbonic anhydrases (CAs).
-
Phosphonates: Phosphonates are excellent mimics of the tetrahedral transition state of phosphate hydrolysis, making them potent inhibitors of enzymes like peptidases and phosphatases.[4][5] Their stability makes them ideal for designing competitive, non-hydrolyzable substrate analogs.
Table 3: Comparative Enzyme Inhibition Data
| Inhibitor Example | Target Enzyme | Functional Group | Inhibition Constant (Ki or IC₅₀) | Mechanism of Action |
| Irosustat (STX64) | Steroid Sulfatase (STS) | Aryl this compound | IC₅₀ ≈ 8 nM | Irreversible, Active-site directed[8] |
| Acetazolamide | Carbonic Anhydrase II | Sulfonamide (related to this compound) | IC₅₀ ≈ 12 nM | Reversible, Zinc-binding |
| Z-Ala-Ala-Phe-P(O)Phe | Carboxypeptidase A | Phosphonate | Ki = 1 pM | Transition-state analog, Reversible[5] |
Signaling Pathways and Experimental Workflows
Visualizing the context in which these mimics function and the methods used to evaluate them is crucial for a complete understanding.
Receptor Tyrosine Kinase (RTK) Signaling
Phosphorylation is the central mechanism of RTK signaling. Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. A non-hydrolyzable phosphate mimic, like a phosphonate, could be used to design inhibitors that lock the kinase in a specific state or block substrate binding.
Caption: Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow: Caco-2 Permeability Assay
This workflow outlines the key steps in determining the apparent permeability (Papp) of a compound, a critical measure of its potential for oral absorption.
Caption: Workflow for a Caco-2 cell permeability assay.
Logical Comparison: this compound vs. Phosphate
This diagram summarizes the key decision-making factors when choosing between a this compound and a phosphate mimic.
Caption: Decision logic for choosing a phosphate mimic.
Detailed Experimental Protocols
Precise and reproducible experimental data are the foundation of drug discovery. Below are detailed methodologies for key assays cited in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant by monitoring pH changes during titration with a strong acid or base.[10][11]
-
Preparation:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Titration:
-
Place 20 mL of the test compound solution into a jacketed beaker maintained at 25°C. Add KCl to achieve a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
For an acidic compound, titrate with 0.1 M NaOH. For a basic compound, first acidify the solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the titrant volume. The peak of this plot corresponds to the inflection point.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the inflection point on the titration curve.
-
Protocol 2: Determination of LogP by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[12][13][14]
-
Preparation:
-
Pre-saturate n-octanol with water and water (or pH 7.4 phosphate-buffered saline for LogD) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.
-
Prepare a stock solution of the test compound in the n-octanol-saturated aqueous phase.
-
-
Partitioning:
-
Add a known volume of the compound stock solution to a screw-cap tube.
-
Add an equal volume of the water-saturated n-octanol.
-
Shake the tube vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the tube at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous.
-
LogP is the base-10 logarithm of P.
-
Protocol 3: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium to predict in vivo drug absorption.[15][16][17]
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated polycarbonate membrane inserts in Transwell plates at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂). Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial voltohmmeter. Only use monolayers with TEER values > 200 Ω·cm².
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 (basolateral) and pH 6.5 (apical).
-
To measure apical-to-basolateral (A→B) permeability, add the test compound (typically 10 µM) in apical buffer to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Analysis and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
Protocol 4: Steroid Sulfatase (STS) Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of a sulfated steroid to its active form, often using a radiolabeled substrate.[9][18]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Prepare a substrate solution containing a known concentration of estrone-3-sulfate (E1S) spiked with [³H]-E1S.
-
Prepare an enzyme solution by diluting human placental microsomes (a source of STS) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., an aryl this compound) in DMSO.
-
-
Inhibition Assay:
-
In a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for control), and enzyme preparation.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding an organic solvent (e.g., toluene) to extract the de-sulfated product ([³H]-estrone).
-
Vortex and centrifuge to separate the phases.
-
Transfer an aliquot of the organic (toluene) layer to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of STS inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The choice between a this compound and a phosphate/phosphonate mimic is not a matter of inherent superiority but of strategic design tailored to the specific therapeutic goal.
-
Choose a this compound when high passive permeability, oral bioavailability, and metabolic stability are priorities. They are particularly well-suited for targeting enzymes like steroid sulfatases and carbonic anhydrases, often acting as irreversible inhibitors.
-
Choose a phosphate or phosphonate when mimicking the geometry and charge of a natural phosphate ligand is critical for receptor recognition or for designing transition-state analog inhibitors. Their poor permeability must often be addressed through prodrug strategies, but their ability to engage in specific electrostatic interactions within an active site is unparalleled.
By leveraging the comparative data and detailed protocols in this guide, researchers can make more informed decisions, accelerating the optimization of lead compounds and ultimately enhancing the potential for clinical success.
References
- 1. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Phosphorylation and sulfation share a common biosynthetic pathway, but extend biochemical and evolutionary diversity of biological macromolecules in distinct ways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steroid sulfatase inhibition success and limitation in breast cancer clinical assays: An underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfamate Compounds
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as sulfamate and its derivatives, is a critical component of this responsibility. Adherence to correct disposal protocols not only ensures the safety of laboratory personnel but also protects the environment and ensures regulatory compliance.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Hazard Information
Before handling this compound compounds, it is crucial to be aware of their potential hazards. Sulfamic acid and its salts, like ammonium (B1175870) this compound, present several risks:
-
Human Health: Sulfamic acid can cause skin and eye irritation.[2][3] Inhalation can irritate the nose, throat, and lungs, potentially leading to serious conditions like pulmonary edema with high exposure.[4] While ammonium this compound is considered only slightly toxic to humans, contact with skin or eyes can be harmful if not washed off promptly.[5]
-
Environmental Hazards: Many this compound compounds are very toxic to aquatic life, with long-lasting effects.[1][6] Therefore, they should never be disposed of down the drain.[1][2]
-
Reactivity: Ammonium this compound is incompatible with strong acids and strong oxidizing agents.[6][7] It can also have a highly exothermic reaction with hot water.[8]
Step-by-Step Disposal Protocol
While specific regulations may vary by institution and region, the following protocol outlines the general best practices for the disposal of this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
The container must be in good condition, compatible with the chemical (e.g., not made of brass, copper, or iron which can be corroded by ammonium this compound), and have a secure lid.[1][5]
-
Segregate this compound waste from other waste streams, such as regular trash, sharps, and other hazardous wastes.[1]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including protective gloves, eye protection, and a lab coat.[2]
-
-
Waste Accumulation and Storage:
-
Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, into the designated waste container.[1]
-
Keep the waste container securely closed when not in use.[1]
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.[2] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[3]
-
Quantitative Data for this compound Disposal Considerations
For easy reference, the following table summarizes key quantitative data relevant to the safe handling and disposal of this compound compounds.
| Parameter | Value/Range | Compound | Significance |
| pH of Aqueous Solution | 5.0 - 6.0 (50g/L at 20°C) | Ammonium this compound | Indicates a mildly acidic nature. |
| Corrosive Waste pH Threshold | ≤ 2 or ≥ 12.5 | General Hazardous Waste | Aqueous solutions outside this range are classified as corrosive hazardous waste.[9] |
| Water Solubility | Very soluble | Ammonium this compound | High solubility increases the risk of environmental contamination if disposed of improperly.[5] |
Experimental Protocols
The proper disposal of this compound is a procedural matter based on safety and environmental regulations rather than experimental findings. The key "protocol" is the step-by-step disposal procedure outlined above, which is derived from established safety data sheets and chemical waste management guidelines.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. Ammonium this compound - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Ammonium this compound | 7773-06-0 [chemicalbook.com]
- 8. AMMONIUM this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Chemical Waste – EHS [ehs.mit.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamates
Essential safety protocols and logistical plans are critical for the secure and effective handling of sulfamates in laboratory settings. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure operational safety and proper disposal of sulfamate compounds.
Sulfamates, including sulfamic acid and its salts, are versatile compounds utilized in various research and development applications. While invaluable, their handling necessitates stringent safety measures to mitigate potential hazards, which range from skin and eye irritation to more severe risks associated with heavy metal-containing sulfamates like nickel this compound. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is paramount for laboratory safety.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling sulfamates minimizes the risk of exposure and ensures a safe laboratory environment.
1. Pre-Handling Preparation:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the this compound compound being used. Review the Safety Data Sheet (SDS) for detailed hazard information.
-
Designated Area: All work with sulfamates should be conducted in a designated area, such as a chemical fume hood, to control and minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.
2. Donning Personal Protective Equipment (PPE):
-
Put on the appropriate PPE as outlined in the tables below before handling any this compound compounds.
3. Handling Procedures:
-
Weighing: When weighing solid sulfamates, perform the task within a fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. For exothermic reactions, use an ice bath to control the temperature.
-
Heating: Avoid overheating this compound solutions, as this can lead to hydrolysis and the release of ammonia, which can have adverse effects.[2]
-
pH Adjustment: Use appropriate acids or bases for pH adjustments and monitor the pH, as it can affect the stability and properties of the this compound solution.[2]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used with appropriate cleaning agents.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Storage: Store sulfamates in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] Keep containers tightly closed when not in use.[3][4]
Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is crucial to minimize exposure. The required level of protection depends on the specific this compound and the nature of the handling procedure.
Table 1: Standard PPE for Handling Solid Sulfamic Acid and Non-Heavy Metal this compound Salts
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | Protects against skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Table 2: Enhanced PPE for Handling this compound Solutions and Heavy Metal Sulfamates (e.g., Nickel this compound)
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., rubber).[4] Double-gloving is recommended. | Provides robust protection against skin contact with solutions and heavy metals. |
| Eye Protection | Chemical splash goggles or a face shield.[4] | Offers enhanced protection from splashes and aerosols. |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat.[4] | Provides an additional layer of protection against spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid mists or metal fumes, especially when ventilation is inadequate.[1][4] | Protects against inhalation of harmful vapors, mists, or dusts, particularly important for heavy metal sulfamates.[5] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Keep this compound waste separate from other chemical waste streams.
-
Do not mix hazardous waste with non-hazardous waste.[6]
2. Aqueous Waste:
-
For non-heavy metal this compound solutions, neutralization may be an option. Adjust the pH to a neutral range (typically 6-8) using a suitable acid or base.
-
Check with your institution's environmental health and safety (EHS) office for specific guidelines on drain disposal of neutralized solutions, as regulations vary.
3. Heavy Metal this compound Waste:
-
Waste containing heavy metals like nickel is considered hazardous and must not be disposed of down the drain.
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For spills of nickel this compound, the material can be made insoluble by covering it with lime or soda ash (sodium carbonate) before collection.[7]
4. Solid Waste:
-
Contaminated materials such as gloves, paper towels, and spill absorbents should be collected in a sealed bag or container and disposed of as hazardous waste.
5. Professional Disposal:
-
All hazardous this compound waste must be disposed of through a licensed professional waste disposal service.
Emergency Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
1. Evacuate:
-
Immediately evacuate the affected area and alert nearby personnel.
2. Communicate:
-
If the spill is large or poses a significant hazard, call your institution's emergency number or 911.[8][9]
3. Control and Contain:
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite (B1170534) or sand.
-
For acid spills, neutralize with a weak base like sodium bicarbonate.
4. Clean Up:
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with soap and water.
5. Report:
-
Report the incident to your supervisor and your institution's EHS office.
Below is a diagram illustrating the logical workflow for the safe handling and disposal of sulfamates.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. scribd.com [scribd.com]
- 2. sterc.org [sterc.org]
- 3. fishersci.com [fishersci.com]
- 4. louisville.edu [louisville.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. safetymanagementgroup.com [safetymanagementgroup.com]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
